Sodium taurolithocholate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-HRHHVWJRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701036211 | |
| Record name | Sodium taurolithocholate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6042-32-6 | |
| Record name | Sodium taurolithocholate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanisms of Sodium Taurolithocholate-Induced Cholestasis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium taurolithocholate (TLC), the taurine conjugate of the monohydroxylated secondary bile acid lithocholic acid, is a potent cholestatic agent extensively utilized in experimental models to elucidate the mechanisms of cholestasis. This technical guide provides a comprehensive overview of the multifaceted mechanisms by which TLC induces cholestasis, focusing on its profound effects on hepatobiliary transport systems, intracellular signaling cascades, mitochondrial function, and the regulation of nuclear receptors. We will delve into the molecular intricacies of TLC-induced disruption of bile flow, offering field-proven insights and detailed experimental protocols to empower researchers in their investigation of cholestatic liver injury.
Introduction: The Challenge of Cholestasis
Cholestasis is characterized by a disruption in the formation and/or flow of bile, leading to the accumulation of bile acids and other cholephiles within the liver. This buildup of cytotoxic bile acids initiates a cascade of cellular events, including hepatocyte injury, inflammation, and fibrosis, ultimately culminating in progressive liver disease. Drug-induced cholestasis represents a significant clinical challenge, contributing to a substantial proportion of drug-induced liver injury (DILI) cases. Understanding the molecular underpinnings of cholestasis is therefore paramount for the development of effective therapeutic interventions and for the preclinical safety assessment of new chemical entities.
Sodium taurolithocholate serves as a valuable tool in this endeavor, as it rapidly induces a reproducible and reversible cholestasis in various experimental models. Its mechanisms of action, while complex, offer a window into the fundamental processes governing bile formation and its pathological disruption.
The Core Insult: Disruption of Canalicular Transport
The primary and most immediate effect of sodium taurolithocholate is the profound impairment of bile salt secretion at the canalicular membrane of hepatocytes.[1] This is primarily achieved through the functional and physical disruption of key ATP-binding cassette (ABC) transporters responsible for the apical extrusion of bile constituents.
Internalization of the Bile Salt Export Pump (BSEP; ABCB11)
The Bile Salt Export Pump (BSEP) is the principal transporter responsible for the secretion of monovalent bile salts from hepatocytes into the bile canaliculi.[2] A critical mechanism of TLC-induced cholestasis is the rapid internalization of BSEP from the canalicular membrane into a subapical vesicular compartment.[1] This relocalization effectively removes the primary machinery for bile salt export, leading to their intracellular accumulation.
-
Quantitative Impact: In vivo studies in rats have demonstrated that administration of taurolithocholate (3 µmol/100 g body weight) can diminish the canalicular excretion of radiolabeled taurocholate by as much as 58%.[1]
Retrieval of the Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2)
MRP2 is another crucial canalicular transporter responsible for the secretion of a wide range of organic anions, including bilirubin glucuronides and conjugated bile salts. Similar to its effect on BSEP, TLC induces the retrieval of MRP2 from the canalicular membrane, further compromising the secretory capacity of the hepatocyte.[3] This dual impact on both BSEP and MRP2 leads to a rapid and severe impairment of bile flow.
Orchestrating the Disruption: Key Signaling Pathways
The internalization of BSEP and MRP2 is not a passive process but is actively driven by specific intracellular signaling cascades initiated by TLC.
The Central Role of Protein Kinase C (PKC)
A pivotal player in TLC-induced transporter retrieval is the activation of Protein Kinase C (PKC).[4] Specifically, TLC selectively activates the ε isoform of PKC (PKCε) at the canalicular membrane.[4] This activation is a critical upstream event that triggers the subsequent steps leading to transporter internalization.
MARCKS Phosphorylation: The Link to the Cytoskeleton
Activated PKCε phosphorylates the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS).[3] MARCKS is a protein that cross-links the actin cytoskeleton to the plasma membrane. Phosphorylation of MARCKS by PKCε causes its detachment from the membrane, leading to local alterations in the actin cytoskeleton that are permissive for the endocytic retrieval of canalicular transporters like MRP2.[3]
The Calcium Signal: The Initial Trigger
The activation of PKC by TLC is a calcium-dependent process. TLC induces a rapid, transient increase in the cytosolic free calcium concentration ([Ca²⁺]i) in hepatocytes.[3] This calcium is mobilized from the endoplasmic reticulum, acting as the initial trigger for the activation of calcium-sensitive PKC isoforms.[3]
The Cellular Energy Crisis: Mitochondrial Dysfunction and Oxidative Stress
Beyond its effects on canalicular transporters, sodium taurolithocholate also targets the powerhouse of the cell, the mitochondria, leading to a bioenergetic crisis and the generation of reactive oxygen species (ROS).
Induction of the Mitochondrial Permeability Transition (MPT)
Hydrophobic bile acids like TLC can induce the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and mitochondrial swelling.[5] This compromises ATP production, which is essential for the function of ABC transporters like BSEP and MRP2.
Oxidative Stress
The disruption of the mitochondrial electron transport chain during the MPT leads to the increased production of reactive oxygen species (ROS), such as superoxide anions. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, and can further impair the function of membrane transporters.
Nuclear Receptor Dysregulation: The Role of the Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[6] It controls the expression of genes involved in bile acid synthesis, transport, and detoxification.[7] While the direct interaction of TLC with FXR is an area of ongoing investigation, it is clear that the cholestatic environment created by TLC leads to a dysregulation of FXR signaling.
In a healthy state, high intracellular bile acid levels would activate FXR, leading to the transcriptional upregulation of BSEP to promote bile acid efflux and the downregulation of NTCP (the primary basolateral bile acid uptake transporter) to reduce bile acid uptake. However, in the context of TLC-induced cholestasis, this protective feedback loop is impaired. The rapid, non-genomic effects of TLC on transporter internalization and mitochondrial function may precede and override the slower, genomic responses mediated by FXR. Furthermore, some studies suggest that lithocholic acid and its conjugates may act as antagonists of FXR, which would further exacerbate cholestasis by preventing the adaptive transcriptional response.[8]
Experimental Protocols for the Study of TLC-Induced Cholestasis
A robust understanding of TLC-induced cholestasis is built upon well-designed and reproducible experimental models. The following protocols provide a framework for investigating the mechanisms discussed in this guide.
In Vivo Model: Continuous Intravenous Infusion of TLC in Rats
This model allows for the study of the acute effects of TLC on bile flow and hepatobiliary transport in a whole-organism context.
Protocol:
-
Animal Preparation: Anesthetize male Wistar rats (250-300g) and perform a laparotomy to expose the common bile duct.
-
Bile Duct Cannulation: Cannulate the common bile duct with PE-10 tubing to allow for the collection of bile.
-
Vascular Access: Cannulate the jugular vein for the continuous infusion of TLC.
-
TLC Infusion: Following a stabilization period, infuse a solution of sodium taurolithocholate at a rate sufficient to induce cholestasis (e.g., 1.4-1.6 µmol/min/100g body weight).[9]
-
Bile Collection and Analysis: Collect bile in pre-weighed tubes at regular intervals (e.g., every 10-15 minutes) to determine bile flow rate. Bile can be subsequently analyzed for bile acid concentration and the excretion of specific markers.
-
Tissue Harvesting: At the end of the experiment, perfuse the liver with saline and harvest tissue for histological analysis, immunofluorescence, or biochemical assays.
In Vitro Model: Isolated Rat Hepatocyte Couplets (IRHCs)
IRHCs are pairs of hepatocytes that maintain a functional bile canaliculus between them, providing an excellent in vitro system to study canalicular transport and its disruption.
Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from a rat liver using a two-step collagenase perfusion method.[10]
-
Couplet Culture: Plate the isolated hepatocytes at a low density on collagen-coated coverslips to allow for the formation of couplets. Culture for 4-6 hours.
-
TLC Treatment: Incubate the IRHCs with a working concentration of TLC (e.g., 10 µM) for a defined period (e.g., 30-60 minutes).
-
Functional Assays: Assess canalicular secretion by monitoring the excretion of fluorescent substrates such as cholyl-lysyl-fluorescein (CLF).
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for BSEP, MRP2, and cytoskeletal components like F-actin to visualize changes in their localization.
Immunofluorescence Staining for BSEP and MRP2
This protocol allows for the visualization of transporter internalization in response to TLC.
Protocol:
-
Cell/Tissue Preparation: Use either cryosections of liver tissue from the in vivo model or cultured hepatocytes on coverslips.
-
Fixation: Fix the samples with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against BSEP and MRP2 (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the samples and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal microscope.[11][12]
Measurement of Intracellular Calcium with Fura-2 AM
This ratiometric fluorescent dye allows for the quantification of changes in intracellular calcium concentration.
Protocol:
-
Cell Loading: Incubate cultured hepatocytes with Fura-2 AM (e.g., 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C.[13][14]
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
TLC Stimulation: Add TLC to the cells and continue to record the fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[15][16]
Quantitative Data Summary
| Parameter | Experimental Model | Treatment | Result | Reference |
| Canalicular Excretion of Taurocholate | In vivo rat | TLC (3 µmol/100g) | 58% decrease | [1] |
| Plasma Reflux of Taurocholate | In vivo rat | TLC (3 µmol/100g) | 96% increase | [1] |
| PKCε Translocation to Membrane | Isolated rat hepatocytes | TLC (10 µM) | 47.9% increase | [4] |
| Membrane-Bound PKC Activity | Isolated rat hepatocytes | TLC (10 µM) | 60.5% increase | [4] |
Conclusion: A Multifaceted Mechanism of Cholestatic Injury
Sodium taurolithocholate induces cholestasis through a complex and interconnected series of events that rapidly cripple the hepatocyte's ability to secrete bile. The primary insult is the disruption of canalicular transport via the PKCε-mediated internalization of BSEP and MRP2, a process initiated by a surge in intracellular calcium. This is compounded by mitochondrial dysfunction, which leads to ATP depletion and oxidative stress, further impairing cellular function and promoting hepatocyte injury. The dysregulation of FXR signaling adds another layer to this pathological cascade by undermining the cell's adaptive transcriptional responses.
By providing a detailed understanding of these mechanisms and robust experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to further unravel the complexities of cholestasis and to accelerate the development of novel therapies for this challenging group of liver diseases.
References
- Anwer, M. S., & Stieger, B. (2014). Taurolithocholate-induced Mrp2 retrieval involves MARCKS phosphorylation by protein kinase Cε in HuH-NTCP cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 306(1), G52-G61.
- Roma, M. G., Basiglio, C. L., Crocenzi, F. A., Sánchez Pozzi, E. J., & Mottino, A. D. (2006).
-
BioIVT. (n.d.). BSEP (ABCB11) Transporter Assay. Retrieved from [Link]
- Yoon, Y. B., & Kang, J. H. (1982). Tauroursodeoxycholate prevents taurocholate induced cholestasis. Life sciences, 30(6), 507–514.
- Martínez-Becerra, P., Vaquero, J., & Marín, J. J. G. (2017).
- Tanimura, H., Takeda, H., & Setoyama, H. (1993). Secretin prevents taurocholate-induced intrahepatic cholestasis in the rat.
- Yu, J., Lo, J. L., Huang, L., & Staudinger, J. L. (2004). The farnesoid X receptor controls gene expression in a ligand- and promoter-selective fashion. The Journal of biological chemistry, 279(10), 8857–8866.
- Trauner, M., Fickert, P., & Wagner, M. (2005). The rat canalicular conjugate export pump (Mrp2) is down-regulated in intrahepatic and obstructive cholestasis. Gastroenterology, 116(5), 1156-1164.
- Rocchi, L., Koprek, T., Vinken, M., & van Grunsven, L. A. (2020). Monomeric bile acids modulate the ATPase activity of detergent-solubilized ABCB4/MDR3. Journal of lipid research, 61(11), 1476–1486.
-
Krajinovic, M., Ristic, B., Gajovic, S., & Kostovic-Knezevic, L. (2005). Immunofluorescent detection of Bsep and Mrp2 proteins in the liver during gestational period. ResearchGate. Retrieved from [Link]
- Al-Trad, B., Ashankyty, I., & Al-Batayneh, K. (2024). Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis. Methods and protocols, 8(5), 111.
- Beuers, U., Bilzer, M., Chittattu, A., Kullak-Ublick, G. A., Keppler, D., Paumgartner, G., & Dombrowski, F. (2001). Modulation of protein kinase C by taurolithocholic acid in isolated rat hepatocytes.
- Kanno, T., Fujita, H., Muranaka, S., Yano, H., Utsumi, T., Yoshioka, T., Inoue, M., & Utsumi, K. (2003). Mitochondrial swelling and cytochrome c release: sensitivity to cyclosporin A and calcium. Journal of health science, 49(4), 253-259.
- Javitt, N. B. (1968). Effect of sodium taurolithocholate on bile flow and bile acid exeretion.
- Horikawa, M., Kato, Y., & Sugiyama, Y. (2004). Inhibition of bile acid transport across Na+/taurocholate cotransporting polypeptide (SLC10A1) and bile salt export pump (ABCB 11)-coexpressing LLC-PK1 cells by cholestasis-inducing drugs. The Journal of pharmacology and experimental therapeutics, 310(2), 757–764.
-
Royal College of Obstetricians & Gynaecologists. (2022). Intrahepatic cholestasis of pregnancy (Green-top Guideline No. 43). Retrieved from [Link]
- Martínez-Pinilla, E., & Reyes-Parada, M. (2017).
-
Trauner, M., Arrese, M., Lee, H., Boyer, J. L., & Karpen, S. J. (1998). Indirect immunofluorescence localization of Mrp2 in control and treated rat livers. ResearchGate. Retrieved from [Link]
- Petrescu, A. D., & DeMorrow, S. (2021). Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury. Cells, 10(8), 1846.
-
Units Moodle. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved from [Link]
- Gonzalez, F. J., & Jiang, C. (2017). Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway. Toxicological sciences : an official journal of the Society of Toxicology, 158(2), 247–259.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of taurolithocholate‐induced retrieval of plasma membrane MRP2 by cyclic AMP and tauroursodeoxycholate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editor’s Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Editor's Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secretin prevents taurocholate-induced intrahepatic cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. hellobio.com [hellobio.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Sodium Taurolithocholate (Na-TLCA) Signaling in Liver Cells: A Technical Guide
Executive Summary
Sodium taurolithocholate (Na-TLCA) is the taurine-conjugated sodium salt of lithocholic acid, a hydrophobic secondary bile acid. In hepatic research, it serves a dual purpose: at low physiological concentrations, it acts as a potent signaling ligand for the G-protein-coupled bile acid receptor 1 (GPBAR1/TGR5); at supraphysiological concentrations, it is the gold-standard tool compound for inducing intrahepatic cholestasis in vitro.
This guide delineates the specific signaling architectures activated by Na-TLCA in hepatocytes and non-parenchymal cells (NPCs), distinguishing between adaptive survival signaling and cholestatic toxicity. It provides a validated, self-verifying protocol for utilizing Na-TLCA in Sandwich-Cultured Hepatocytes (SCH).
Part 1: Mechanistic Architecture
Cellular Uptake and Transport
Unlike unconjugated lithocholic acid, which enters cells via passive diffusion, Na-TLCA requires active transport due to its ionization and taurine conjugation.
-
Basolateral Uptake: Mediated primarily by the Na+-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) . Organic Anion Transporting Polypeptides (OATPs) play a minor secondary role.
-
Canalicular Efflux: Under normal conditions, Na-TLCA is excreted into the bile canaliculus via the Bile Salt Export Pump (BSEP/ABCB11) .
-
Cholestatic Mechanism: Na-TLCA has a high affinity for canalicular membranes. At high concentrations (>50 µM), it incorporates into the lipid bilayer, reducing membrane fluidity and competitively inhibiting BSEP, leading to the accumulation of toxic bile species.
The TGR5 Signaling Axis (Kupffer Cells & Cholangiocytes)
While hepatocytes express low levels of TGR5, the primary signaling effects of Na-TLCA are mediated through non-parenchymal cells, which then influence hepatocytes via paracrine signaling.
-
Pathway: Na-TLCA
TGR5 G s Adenylyl Cyclase cAMP PKA / Epac. -
Outcome:
-
Kupffer Cells: Inhibition of NF-
B nuclear translocation, reducing TNF- and IL-1 secretion (Anti-inflammatory). -
Cholangiocytes: Stimulation of proliferation and bicarbonate secretion.
-
The Hepatocyte Toxicity & Survival Axis
In hepatocytes, Na-TLCA triggers a tug-of-war between survival signaling (PI3K/Akt) and necrotic cell death.
-
PI3K/Akt Survival Pathway: Low-dose Na-TLCA induces phosphorylation of Akt at Thr308 and Ser473 via EGFR transactivation or oxidative stress signaling. This inhibits Bad/Bax translocation to mitochondria.
-
Mitochondrial Dysfunction (The Tipping Point): As intracellular Na-TLCA rises, it acts as a mitochondrial toxin:
-
Increases cytosolic Ca
(ER release). -
Triggers Mitochondrial Permeability Transition (MPT).
-
Collapse of
(membrane potential). -
Release of Cytochrome c and ROS generation.
-
Necrosis: In rodent hepatocytes, Na-TLCA predominantly causes necrosis (LDH release) rather than apoptosis due to rapid ATP depletion preventing caspase execution.
-
Part 2: Data Presentation
Concentration-Dependent Effects of Na-TLCA
| Concentration | Primary Mechanism | Key Readout | Physiological Relevance |
| 1 – 10 µM | TGR5 Activation | cAMP elevation (Kupffer/Cholangiocytes) | Post-prandial signaling |
| 10 – 50 µM | Adaptive Stress Response | Akt Phosphorylation (p-Ser473) | Early cholestasis / Adaptation |
| > 50 µM | Cholestasis Induction | Decreased Bile Flow (CLF accumulation) | Pathological Cholestasis |
| > 100 µM | Mitochondrial Toxicity | LDH Release, ATP Depletion | Acute Liver Failure models |
Part 3: Visualization of Signaling Pathways
Caption: Dual signaling of Na-TLCA: TGR5-mediated anti-inflammatory pathways in NPCs vs. dose-dependent PI3K survival or mitochondrial necrosis in hepatocytes.
Part 4: Experimental Protocol
Validated Model: Sandwich-Cultured Hepatocytes (SCH)
Objective: To distinguish between Na-TLCA-induced signaling and cholestatic toxicity using a self-validating "Calcium Switch" method.
1. Reagents & Preparation
-
Na-TLCA Stock: Dissolve Sodium Taurolithocholate in sterile DMSO to 100 mM. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles to prevent precipitation.
-
Culture Medium: Williams' E Medium supplemented with insulin, transferrin, selenium (ITS+), dexamethasone (100 nM), and 10% FBS (for seeding only).
-
Buffers:
-
Standard HBSS: Containing 1.25 mM CaCl
. -
Ca
-Free HBSS: Supplemented with 0.5 mM EGTA (to chelate residual calcium).
-
2. Culture Setup (Days 1-4)
-
Seeding: Plate primary hepatocytes on collagen-coated 24-well plates (density: 0.7 x 10
cells/mL). -
Overlay: 24 hours post-seeding, overlay cells with Matrigel™ (0.25 mg/mL) or neutralized collagen type I. This induces the repolarization of hepatocytes and formation of bile canaliculi.
-
Maturation: Culture for 3-4 days to allow functional expression of NTCP and BSEP.
3. The "Calcium Switch" Assay (Day 5)
This step validates that your readouts are specific to biliary excretion and canalicular integrity.
-
Dosing: Incubate cells with Na-TLCA (0, 10, 50, 100 µM) for 24 hours.
-
Wash: Rinse cells 3x with warm Standard HBSS.
-
Probe Incubation: Incubate cells with a fluorescent bile acid analogue (e.g., CDF or Cholyl-Lysyl-Fluorescein ) for 10 minutes.
-
Efflux Phase (The Switch):
-
Group A (Control): Incubate in Standard HBSS (Canaliculi remain closed; fluorescence accumulates in canaliculi).
-
Group B (Disrupted): Incubate in Ca
-Free HBSS (Tight junctions open; canalicular contents empty into media).
-
-
Quantification: Lyse cells and measure fluorescence.
-
Biliary Excretion Index (BEI):
-
Interpretation: A decrease in BEI in Na-TLCA treated cells indicates cholestasis (BSEP inhibition or canalicular damage).
-
4. Toxicity vs. Signaling Readouts
-
Signaling (Western Blot): Lyse cells in RIPA buffer with phosphatase inhibitors. Probe for p-Akt (Thr308) and p-Akt (Ser473) .[1][2][3]
-
Necrosis: Measure LDH (Lactate Dehydrogenase) in the supernatant.
-
Apoptosis: Measure Caspase-3/7 activity (luminescent assay). Note: Expect low caspase activity with Na-TLCA as necrosis dominates.
Part 5: Experimental Workflow Diagram
Caption: Workflow for evaluating Na-TLCA effects in Sandwich-Cultured Hepatocytes using the Calcium Switch method.
References
-
Mechanism of cholestasis induced by taurolithocholate in the isolated perfused hamster liver. Source: King & Blitzer, Journal of Clinical Investigation. [Link]
-
TGR5 Signaling in Hepatic Metabolic Health. Source: Biology (Basel). [Link]
-
Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity. Source: Swift et al., Drug Metabolism Reviews. [Link]
-
Measuring Apoptosis and Necrosis in Cholestatic Liver Injury. Source: Woolbright & Jaeschke, Methods in Molecular Biology. [Link]
-
Akt phosphorylation sites of Ser473 and Thr308 regulate AKT degradation. Source: Bioscience, Biotechnology, and Biochemistry. [Link]
Sources
The Pivotal Role of Sodium Taurolithocholate in Understanding and Predicting Drug-Induced Cholestasis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Drug-induced cholestasis, a significant manifestation of drug-induced liver injury (DILI), presents a major challenge in pharmaceutical development. The accumulation of bile acids within hepatocytes is a central event in the pathogenesis of cholestasis, leading to cellular damage and impaired liver function. Among the various bile acids, sodium taurolithocholate (TLC), the taurine conjugate of the hydrophobic secondary bile acid lithocholic acid, has emerged as a critical tool for elucidating the mechanisms of cholestasis and for assessing the cholestatic potential of new chemical entities. This technical guide provides a comprehensive overview of the multifaceted role of TLC in drug-induced cholestasis, detailing its mechanisms of action, the experimental models used to study its effects, and its application in preclinical drug safety assessment.
Introduction: The Challenge of Drug-Induced Cholestasis
Drug-induced liver injury is a leading cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market. Cholestatic and mixed cholestatic-hepatocellular injuries are severe forms of DILI, accounting for a substantial portion of all hepatic drug toxicities.[1] Cholestasis is characterized by a functional or mechanical obstruction of bile flow, leading to the intrahepatic accumulation of bile acids and other biliary constituents.[2] This accumulation triggers a cascade of detrimental events, including hepatocyte apoptosis and necrosis, inflammation, and fibrosis, which can progress to chronic liver disease.[3][4]
Bile acids themselves, particularly hydrophobic species like lithocholic acid and its conjugates, are key mediators of cholestatic liver injury.[5] Sodium taurolithocholate, due to its potent and reproducible cholestatic effects, has become an indispensable experimental tool. Understanding the mechanisms by which TLC induces cholestasis provides invaluable insights into the pathophysiology of the disease and offers a framework for evaluating the risk of drug-induced cholestasis.
Molecular Mechanisms of Taurolithocholate-Induced Cholestasis
The cholestatic effects of sodium taurolithocholate are pleiotropic, involving the disruption of multiple cellular processes critical for bile formation and hepatocyte integrity.
Interference with Bile Flow and Canalicular Transport
One of the primary mechanisms of TLC-induced cholestasis is its interference with the bile acid-independent fraction of bile flow.[6] Studies in isolated perfused hamster livers have shown that TLC can induce cholestasis even while bile acid secretion is maintained, suggesting a direct effect on the canalicular or ductular transport machinery.[6]
A critical molecular target of TLC and many cholestatic drugs is the Bile Salt Export Pump (BSEP) , an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes.[7][8] BSEP is the primary transporter responsible for the secretion of monovalent bile salts from hepatocytes into the bile.[9] Inhibition of BSEP by drugs or their metabolites leads to the intracellular accumulation of cytotoxic bile acids, a key initiating event in cholestasis.[7] The relationship between BSEP inhibition and the potential for a drug to cause DILI is well-established.[8][10]
Ultrastructural Alterations of the Biliary Pole
Exposure to TLC induces rapid and profound ultrastructural changes at the biliary pole of the hepatocyte. These changes include:
-
Dilation of bile canaliculi: A hallmark of cholestasis, indicating impaired bile drainage.[11]
-
Loss of canalicular microvilli: These structures increase the surface area for secretion and their loss impairs canalicular function.[11]
-
Lamellar transformation of the canalicular membrane: This alteration reflects changes in the lipid composition and fluidity of the membrane.[11]
These morphological changes are indicative of severe disruption to the structural and functional integrity of the bile secretory apparatus.
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are central players in bile acid-induced hepatotoxicity.[12] During cholestasis, the accumulation of hydrophobic bile acids, including TLC, leads to mitochondrial dysfunction characterized by:
-
Increased oxidative stress: Bile acids can promote the generation of reactive oxygen species (ROS) within mitochondria.[3]
-
Mitochondrial membrane depolarization: This disrupts the electrochemical gradient necessary for ATP synthesis.[5]
-
Opening of the mitochondrial permeability transition pore (mPTP): This can trigger the release of pro-apoptotic factors like cytochrome c.[5]
This cascade of mitochondrial events contributes significantly to hepatocyte apoptosis and necrosis in cholestatic liver injury.[12]
Disruption of Hepatocyte Tight Junctions
Tight junctions are critical for maintaining the barrier between the bile canaliculi and the sinusoidal blood, preventing the back-leakage of bile.[13] Lithocholic acid, the unconjugated form of TLC, has been shown to increase the permeability of tight junctions.[14] This disruption of the blood-biliary barrier can lead to the regurgitation of toxic bile constituents into the systemic circulation, exacerbating liver injury.[13] Downregulation of tight junction proteins is a common feature in chronic biliary diseases.[15]
Induction of Hepatocyte Apoptosis
Toxic bile salts are potent inducers of hepatocyte apoptosis.[16][17] The signaling pathways involved are complex and can include:
-
Activation of death receptors: Some bile acids can activate the Fas death receptor pathway.[17]
-
Activation of protein kinase C (PKC): PKC activation has been implicated in bile salt-induced apoptosis.[16]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of bile acids can induce ER stress, which in turn can trigger apoptosis.[5]
The apoptotic response to toxic bile acids is a key contributor to the parenchymal cell loss seen in cholestatic liver disease.[3]
Experimental Models for Studying Taurolithocholate-Induced Cholestasis
A variety of in vivo and in vitro models are utilized to investigate the mechanisms of TLC-induced cholestasis and to screen for the cholestatic potential of drug candidates.
In Vivo Models
Animal models, particularly rodents, are widely used to study cholestasis. Direct intravenous infusion of sodium taurolithocholate in rats is a common method to induce acute cholestasis.[18] This model allows for the investigation of the physiological and morphological changes associated with cholestasis in a whole-organism context.
Table 1: Key Parameters Measured in In Vivo Models of TLC-Induced Cholestasis
| Parameter | Method | Rationale |
| Bile Flow Rate | Bile duct cannulation and collection | Direct measure of cholestasis. |
| Serum Bile Acids | Enzymatic assays, LC-MS/MS | Indicates impaired biliary excretion. |
| Liver Histology | H&E staining, electron microscopy | To assess ultrastructural changes.[11] |
| Serum Liver Enzymes | ALT, AST, ALP, GGT assays | Markers of hepatocellular and cholestatic injury. |
In Vitro Models
In vitro models offer a more controlled environment for dissecting the molecular mechanisms of cholestasis and for higher-throughput screening of compounds.
-
Isolated Perfused Liver: This ex vivo model maintains the architecture of the liver and allows for the study of acute cholestatic events.[6]
-
Sandwich-Cultured Hepatocytes (SCHH): This is a widely used in vitro system that allows hepatocytes to form functional bile canaliculi. SCHH are invaluable for studying BSEP inhibition and bile acid transport.
-
Cell Lines Expressing Bile Acid Transporters: Cell lines engineered to express key transporters like the Na+-taurocholate cotransporting polypeptide (NTCP) and BSEP are used to study the direct interaction of drugs with these transporters.[1]
Experimental Protocol: BSEP Inhibition Assay in Sandwich-Cultured Human Hepatocytes
-
Cell Culture: Plate primary human hepatocytes on collagen-coated plates and overlay with a second layer of collagen to promote the formation of bile canalicular networks.
-
Compound Treatment: Treat the cells with the test compound and a positive control BSEP inhibitor (e.g., cyclosporine A) for a specified duration.
-
Bile Acid Efflux Assay: Incubate the cells with a labeled bile acid substrate (e.g., [3H]-taurocholate).
-
Quantification: Measure the amount of labeled bile acid that is transported into the bile canaliculi.
-
Data Analysis: Calculate the inhibition of BSEP-mediated bile acid efflux by the test compound.
The Role of Farnesoid X Receptor (FXR) in Bile Acid Homeostasis
The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[19][20] Activation of FXR by bile acids leads to the transcriptional regulation of genes involved in bile acid synthesis, transport, and metabolism.[19] Importantly, FXR activation stimulates the expression of BSEP, thereby promoting bile acid efflux.[21]
Interestingly, while TLC itself is a potent cholestatic agent, the activation of FXR by other bile acids or synthetic agonists can have a protective effect by enhancing the clearance of bile acids from the liver.[19] This highlights the complex and often opposing roles of different bile acids and their receptors in the regulation of liver function. The gut microbiome can also influence bile acid metabolism and signaling, with certain bacteria producing lithocholic acid, which can then be conjugated to form TLC.[22]
Application in Drug Development and Safety Assessment
The insights gained from studying sodium taurolithocholate-induced cholestasis have direct applications in drug development.
-
Early Screening for Cholestatic Liability: In vitro assays, such as the BSEP inhibition assay, are now routinely used in early drug discovery to identify compounds with a high risk of causing cholestasis.[7]
-
Mechanistic Investigations: When a drug candidate shows signs of cholestatic toxicity in preclinical or clinical studies, TLC can be used as a tool compound to investigate the underlying mechanisms.
-
Development of Safer Drugs: By understanding the chemical features that contribute to BSEP inhibition and cholestasis, medicinal chemists can design new drug candidates with a lower risk of this toxicity.[8]
Diagram 1: Workflow for Assessing Cholestatic Potential of a Drug Candidate
Caption: A streamlined workflow for assessing the cholestatic potential of new drug candidates.
Conclusion
Sodium taurolithocholate serves as a powerful and indispensable tool in the study of drug-induced cholestasis. Its ability to potently and reproducibly induce cholestasis through multiple, clinically relevant mechanisms makes it an ideal model compound for both fundamental research and preclinical drug safety assessment. By continuing to unravel the complex cellular and molecular events triggered by TLC, researchers and drug development professionals can gain a deeper understanding of the pathogenesis of cholestatic liver injury and work towards the development of safer and more effective medicines.
References
-
Cholestasis induced by sodium taurolithocholate in isolated hamster liver. PubMed. [Link]
-
Na+ -taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice. PubMed. [Link]
-
Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. PubMed. [Link]
-
Mechanisms of drug induced cholestatic liver injury. The mechanisms of... ResearchGate. [Link]
-
Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids. PubMed. [Link]
-
Taurolithocholate-induced Intrahepatic Cholestasis: Potentiation by Methyl Isobutyl Ketone and Methyl N-Butyl Ketone in Rats. PubMed. [Link]
-
Mechanisms of Hepatic Cholestatic Drug Injury. Xia & He Publishing Inc. [Link]
-
Na+‐taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice. PMC - PubMed Central. [Link]
-
Triggering factors resulting in drug-induced cholestasis. Multiple... ResearchGate. [Link]
-
Experimental intrahepatic cholestasis. Semantic Scholar. [Link]
-
Safety, Tolerability, and Pharmacokinetics of Single and Multiple Topical Applications of Sodium Taurodeoxycholate, a Treatment for Atopic Dermatitis. PubMed. [Link]
-
DRUG INDUCED CHOLESTASIS. PMC - PubMed Central. [Link]
-
The role of bile acids in cholestatic liver injury. PMC - NIH. [Link]
-
Prediction of cholestatic potential of drugs and investigation of mechanisms underlying cholestasis. YouTube. [Link]
-
Cholestasis with altered structure and function of hepatocyte tight junction and decreased expression of canalicular multispecific organic anion transporter in a rat model of colitis. PubMed. [Link]
-
Bile salt-induced apoptosis of hepatocytes involves activation of protein kinase C. PubMed. [Link]
-
Novel insight into mechanisms of cholestatic liver injury. PMC - PubMed Central. [Link]
-
Biosynthesis and Trafficking of the Bile Salt Export Pump, BSEP: Therapeutic Implications of BSEP Mutations. PMC - NIH. [Link]
-
(PDF) Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation. ResearchGate. [Link]
-
Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism. PubMed. [Link]
-
Inflammation and Cell Death During Cholestasis: The Evolving Role of Bile Acids. NIH. [Link]
-
Tight junction permeability and liver plasma membrane fluidity in lithocholate-induced cholestasis. PubMed. [Link]
-
Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation. PMC - NIH. [Link]
-
Drug-induced Cholestasis: Mechanisms, Models, and Markers. ResearchGate. [Link]
-
Inhibition of BSEP-mediated [ 3 H]taurocholate transport measured in... ResearchGate. [Link]
-
Role of perivenous hepatocytes in taurolithocholate-induced cholestasis in vivo. PubMed. [Link]
-
Bile acids regulation of cellular stress responses in liver physiology and diseases. [Link]
-
Mitochondrial dysfunction in cholestatic liver diseases. PubMed. [Link]
-
Tight Junction Proteins and the Biology of Hepatobiliary Disease. MDPI. [Link]
-
Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. NIH. [Link]
-
Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. [Link]
-
Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. NIH. [Link]
-
Resistance of rat hepatocytes against bile acid-induced apoptosis in cholestatic liver injury is due to nuclear factor-kappa B a. [Link]
-
Mitigating the inhibition of human bile salt export pump by drugs: opportunities provided by physicochemical property modulation, in silico modeling, and structural modification. PubMed. [Link]
-
Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas. JCI. [Link]
-
Tight junction stabilization prevents HepaRG cell death in drug-induced intrahepatic cholestasis. PMC - PubMed Central. [Link]
-
The Farnesoid X Receptor: Good for BAD. [Link]
-
Intestinal Farnesoid X Receptor Activation by Pharmacologic Inhibition of the Organic Solute Transporter α. ScienceOpen. [Link]
-
The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity. PMC - NIH. [Link]
-
Effects of acute and chronic disease on cell junctions in mouse liver. PMC - NIH. [Link]
Sources
- 1. DRUG INDUCED CHOLESTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and Cell Death During Cholestasis: The Evolving Role of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of bile acids in cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insight into mechanisms of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 6. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitigating the inhibition of human bile salt export pump by drugs: opportunities provided by physicochemical property modulation, in silico modeling, and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Bile Salt Export Pump Gene Repression in Drug-Induced Cholestatic Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial dysfunction in cholestatic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tight junction permeability and liver plasma membrane fluidity in lithocholate-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of acute and chronic disease on cell junctions in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile salt-induced apoptosis of hepatocytes involves activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. Taurolithocholate-induced intrahepatic cholestasis: potentiation by methyl isobutyl ketone and methyl n-butyl ketone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Retrograde Biliopancreatic Duct Infusion of Bile Salts in Rats
[1]
Introduction & Mechanism of Action
The Retrograde Biliopancreatic Duct Infusion (RBDI) model mimics the clinical onset of biliary pancreatitis (gallstone obstruction).[1][2] The infusion of bile salts acts as a detergent, disrupting the mucosal barrier of the pancreatic duct, but its primary pathogenicity is driven by intracellular signaling dysregulation.
Mechanism:
Upon retrograde entry into the acinar lumen, bile salts (specifically Taurolithocholate and Taurocholate) translocate into acinar cells. They trigger a pathological release of calcium from the Endoplasmic Reticulum (ER) via Ryanodine Receptors (RyR) and IP3 Receptors. This sustained cytosolic
-
Mitochondrial Depolarization: Loss of ATP production.
-
Premature Zymogen Activation: Trypsinogen converts to Trypsin inside the cell.
-
Necrosis: Autodigestion of the pancreatic parenchyma.
Pathophysiological Cascade (DOT Visualization)
Figure 1: The mechanistic cascade of bile-salt induced pancreatitis. Note that Na-TLC is a more potent inducer of the Ca2+ release step than Na-TC.
Experimental Design & Reagents
Animal Selection
-
Species: Rat (Sprague-Dawley or Wistar).
-
Weight: 250–300 g (Strict weight control is vital for duct diameter consistency).
-
Sex: Male (Females have variable hormonal impacts on inflammatory response).
Reagent Preparation (The Critical Variable)
Prepare the solution fresh on the day of surgery in sterile saline (0.9% NaCl).
| Agent | Abbr. | Characteristics | Recommended Conc. (Induction) | Infusion Volume |
| Sodium Taurocholate | Na-TC | Standard model.[3] Hydrophilic. Reproducible necrosis.[4] | 3.5% – 5.0% | 1.0 mL/kg |
| Sodium Taurolithocholate | Na-TLC | High Potency. Hydrophobic. Induces severe Ca2+ flux. | 0.5% – 1.0% | 0.5 – 1.0 mL/kg |
Expert Insight: If you are validating a drug for general anti-inflammatory or anti-necrotic effects, use 3.5% Na-TC . Use Na-TLC only if your study specifically targets hydrophobic bile acid pathways or calcium signaling defects.
Surgical Protocol: Retrograde Biliopancreatic Duct Infusion[2][3]
Pre-requisites:
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance) or Ketamine/Xylazine (IP).
-
Equipment: Dissecting microscope, PE-10 polyethylene tubing, micro-bulldog clamp (vascular clamp), infusion pump (Harvard Apparatus or similar).
Step-by-Step Methodology
1. Laparotomy and Exposure [5]
-
Shave and sanitize the abdomen. Perform a midline incision (2-3 cm).
-
Exteriorize the duodenum and identify the Common Bile Duct (CBD) .
-
Anatomical Note: In rats, the pancreatic duct joins the common bile duct to form the biliopancreatic duct, which enters the duodenum.
2. The "Hepatic Clamp" (Crucial Step)
-
Identify the hepatic hilum where the bile duct exits the liver.
-
Place a micro-bulldog clamp on the bile duct proximal to the pancreas (near the liver).
-
Why? This prevents the infusion from refluxing into the liver. Liver reflux causes acute hepatic necrosis, confounding the pancreatitis model and increasing mortality.
3. Cannulation
-
Use a 24G needle to gently puncture the duodenal wall opposite the Papilla of Vater.
-
Insert the PE-10 tubing through the puncture, thread it into the Papilla of Vater, and advance it 3–5 mm into the biliopancreatic duct.
-
Secure the cannula with a temporary silk tie or gentle pressure (do not ligate the duct permanently yet).
4. Retrograde Infusion
-
Connect the catheter to the infusion pump.
-
Infusion Rate: 5–10 µL/min .
-
Warning: Do not manually inject via syringe. High pressure causes mechanical acinar rupture (hydrostatic injury) rather than chemical injury.
-
Infuse the calculated volume (e.g., ~0.25–0.30 mL for a 250g rat).
5. Post-Infusion & Closure
-
Leave the catheter in place for 5 minutes post-infusion to prevent backflow.
-
Remove the catheter and the hepatic bulldog clamp.
-
Optional: Some protocols ligate the duct to induce obstruction + chemical injury (severe model), but for pure chemical injury, ensure the duct is patent.
-
Close the abdomen in two layers (muscle and skin).
Surgical Workflow Diagram (DOT)
Figure 2: Surgical workflow emphasizing the hepatic clamp step to isolate the pancreas.
Post-Operative Care & Monitoring[7][8]
-
Fluid Resuscitation: Administer 2-3 mL of sterile saline subcutaneously (SC) immediately post-op to counteract third-space fluid loss.
-
Analgesia: Buprenorphine (0.05 mg/kg SC) every 8-12 hours.
-
Endpoints: Monitor for hunched posture, piloerection, and lack of movement. Mortality in the severe Na-TC (5%) model can reach 20-30% without aggressive fluid support.
Validation & Data Interpretation
To confirm the model, samples should be collected at 12h (peak inflammation) and 24h (established necrosis).
Quantitative Markers (Expected Data)
| Marker | Tissue/Fluid | Mild AP (Low Dose) | Severe AP (High Dose) |
| Amylase/Lipase | Serum | 3–5x Baseline | >10x Baseline |
| MPO (Myeloperoxidase) | Lung/Pancreas | Moderate increase | High (indicates systemic inflammation) |
| Histology Score | Pancreas | Edema, vacuolization | Confluent necrosis , hemorrhage |
| Wet/Dry Ratio | Pancreas | ~4.0 - 5.0 | > 6.0 (Massive Edema) |
Troubleshooting:
-
High Mortality (<12h): Likely due to liver reflux (failed clamp) or excessively fast infusion (embolism).
-
High Variability:[4] Inconsistent cannulation depth or leakage at the papilla.
References
-
Laukkarinen, J. M., et al. (2007).[4] "A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na-taurocholate." Gut, 56(11), 1590–1598. Link
-
Schmidt, J., et al. (1992). "A better model of acute pancreatitis for evaluating therapy." Annals of Surgery, 215(1), 44–56. Link
-
Aho, H. J., & Nevalainen, T. J. (1980).[6] "Experimental pancreatitis in the rat. Sodium taurocholate-induced acute haemorrhagic pancreatitis." Scandinavian Journal of Gastroenterology, 15(4), 411–416.[6] Link
-
Perides, G., et al. (2010).[1][2] "Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct."[1][2] Nature Protocols, 5(2), 335–341.[2] Link
-
Voronina, S., et al. (2002). "Bile acids induce a sustained increase in cytosolic Ca2+ in pancreatic acinar cells." The Journal of Physiology, 540(1), 49–55. Link
Sources
- 1. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of gastrointestinal and liver diseases. Animal models of acute and chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple taurocholate-induced model of severe acute pancreatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Sodium Taurolithocholate in Biological Fluids by HPLC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of Sodium Taurolithocholate (TLC-S), a secondary bile acid, in biological fluids such as serum and plasma. Given the role of bile acids as signaling molecules and biomarkers for hepatobiliary diseases, accurate quantification is critical.[1][2] This application note details a robust and sensitive method employing Solid-Phase Extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We will delve into the scientific rationale behind each protocol step, from sample preparation to method validation, adhering to principles outlined in regulatory guidelines to ensure data integrity and reliability.[3][4][5]
Introduction and Scientific Rationale
Sodium taurolithocholate is the taurine-conjugated form of lithocholic acid, a secondary bile acid formed by gut microbial metabolism. Its amphipathic nature, stemming from a rigid steroid core and a flexible side chain with a sulfonic acid group, dictates its analytical behavior.[6] Accurate measurement of TLC-S in matrices like serum or plasma is challenging due to its presence at low physiological concentrations, structural similarity to other endogenous bile acids, and the complexity of the biological matrix.[1][7][8]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for bile acid analysis.[7][9] When coupled with tandem mass spectrometry (MS/MS), it offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis.[10][11] The method described herein is designed to overcome the inherent analytical challenges by:
-
Effective Sample Cleanup: Utilizing Solid-Phase Extraction (SPE) to remove interfering matrix components like proteins and phospholipids, which can cause ion suppression and shorten column life.[1][12][13]
-
Optimized Chromatography: Employing a reversed-phase C18 column with a gradient elution to achieve separation from isomeric bile acids.[7][14]
-
Sensitive and Specific Detection: Using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.[8][15]
The entire workflow is grounded in principles from authoritative bioanalytical method validation guidelines, such as those from the FDA and the International Council for Harmonisation (ICH), ensuring the production of reliable and reproducible data for research and clinical applications.[3][4][5][16][17][18]
Analyte Properties
Understanding the physicochemical properties of TLC-S is fundamental to developing a robust analytical method.
| Property | Value / Characteristic | Rationale for Method Development |
| Molecular Formula | C₂₆H₄₄NNaO₅S | Defines the exact mass for MS detection.[19] |
| Molecular Weight | 505.69 g/mol | Used for preparing standard solutions.[19] |
| pKa | ~1.9 (Sulfonic Acid Group) | The sulfonic acid group is strongly acidic, ensuring the molecule is negatively charged at typical mobile phase pH values (pH > 3). This is ideal for negative ion mode ESI-MS.[20][21] |
| Solubility | Soluble in water and methanol | Dictates the choice of solvents for stock solutions, sample reconstitution, and mobile phases.[22] |
| UV Absorbance | Poor chromophore | Lacks significant UV absorbance, making UV detection insensitive. This necessitates the use of a more sensitive detector like a mass spectrometer.[7] |
Detailed Experimental Protocols
Required Materials and Reagents
-
Standards: Sodium Taurolithocholate (≥97% purity), Isotope-labeled internal standard (IS), e.g., Taurolithocholic Acid-d4.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (LC-MS grade).
-
Biological Matrix: Human serum/plasma (drug-free, for calibration standards and QCs). Charcoal-stripped serum is recommended to minimize endogenous levels.[2]
-
SPE Cartridges: Reversed-phase C18 or polymeric SPE cartridges (e.g., HLB), 30 mg/1 mL.
-
Equipment: Precision pipettes, vortex mixer, refrigerated centrifuge, nitrogen evaporator, HPLC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a superior technique to simple protein precipitation (PPT) for bile acid analysis as it provides a much cleaner extract by removing not only proteins but also other interferences like phospholipids.[1] While PPT (mixing serum with 3-4 volumes of cold ACN or MeOH) is faster, the cleaner baseline and reduced matrix effects from SPE justify the additional steps.[7][23][24][25][26]
The following "bind-and-elute" strategy retains the hydrophobic TLC-S on a reversed-phase sorbent while more polar matrix components are washed away.[27]
-
Sample Pre-treatment: Thaw serum/plasma samples on ice. Centrifuge at 4°C for 10 min at ~13,000 x g to pellet any particulates.
-
Spiking: In a clean microcentrifuge tube, pipette 100 µL of serum/plasma. Add 10 µL of the internal standard (IS) working solution. Vortex briefly.
-
Dilution: Add 400 µL of 0.1% formic acid in water to the sample. This step reduces viscosity and ensures the sample environment is favorable for binding to the SPE sorbent.[12]
-
SPE Column Conditioning: Condition the C18 SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of water. Do not let the sorbent bed go dry.[12]
-
Sample Loading: Load the entire pre-treated sample (510 µL) onto the conditioned SPE cartridge. Pass the sample through slowly (~1 drop/second).
-
Wash Step: Wash the cartridge with 1 mL of 5% MeOH in water. This removes hydrophilic impurities without eluting the analyte of interest.[15]
-
Elution: Elute the TLC-S and IS from the cartridge using 1 mL of MeOH into a clean collection tube.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid). Vortex thoroughly and transfer to an HPLC vial for analysis.
Caption: Solid-Phase Extraction (SPE) workflow for Sodium Taurolithocholate.
HPLC-MS/MS Instrumental Analysis
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, e.g., 100 x 2.1 mm, 1.9 µm | Provides excellent retention and separation for hydrophobic molecules like bile acids.[14][28] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for other analytes if run in a panel and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency for bile acids.[7][14] |
| Gradient Elution | 0-1 min (40% B), 1-8 min (40-95% B), 8-9 min (95% B), 9.1-12 min (40% B) | A gradient is necessary to elute TLC-S with good peak shape and separate it from other less or more hydrophobic bile acids and matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 50 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.[28][29] |
| Injection Volume | 10 µL | A small volume is sufficient given the sensitivity of MS/MS detection.[28] |
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The sulfonic acid group is readily deprotonated, making negative ion mode highly sensitive for taurine-conjugated bile acids.[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | m/z 504.7 | Corresponds to the [M-H]⁻ ion of taurolithocholate. |
| Product Ion (Q3) | m/z 80.0 | Corresponds to the characteristic SO₃⁻ fragment from the taurine moiety, providing high specificity.[28] |
| Internal Standard | TLC-S-d4: Q1 m/z 508.7 → Q3 m/z 80.0 | The stable isotope-labeled IS co-elutes and experiences similar ionization effects, ensuring accurate correction for matrix effects and extraction variability.[8] |
| Source Temp. | ~350 °C | Optimized for efficient desolvation of the ESI droplets. |
| Collision Energy | Instrument Dependent | Must be optimized to maximize the signal of the product ion. |
Method Validation Protocol
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[5][18] The validation protocol should adhere to the latest regulatory guidance (e.g., ICH M10 Bioanalytical Method Validation).[4][16]
Caption: Core parameters for bioanalytical method validation.
Table 3: Validation Experiments and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria (Typical) |
| Selectivity | Analyze blank matrix from at least 6 different sources to check for interferences at the retention times of the analyte and IS.[5] | Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte, and <5% for the IS. |
| Calibration Curve | Prepare an 8-point calibration curve in the matrix by spiking known concentrations. Analyze in triplicate. | A linear regression model (e.g., 1/x² weighted) should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=6 at each level) on 3 separate days. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of Variation (CV) ≤15%. (±20% and ≤20% at LLOQ, respectively). |
| Extraction Recovery | Compare the peak area of an analyte from an extracted sample to the peak area of an analyte spiked into a post-extracted blank matrix (n=6). | Recovery should be consistent and reproducible across QC levels. |
| Matrix Effect | Compare the peak area of an analyte spiked into a post-extracted blank matrix from 6 sources to the peak area of a neat solution (n=6). | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Assess analyte stability in the matrix under various conditions: Freeze-Thaw (3 cycles), Short-Term (benchtop, room temp), Long-Term (storage temp, e.g., -80°C), and Post-Preparative (autosampler). | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the quantification of Sodium Taurolithocholate in biological fluids. By combining an efficient Solid-Phase Extraction cleanup with the sensitivity and specificity of HPLC-MS/MS, this method is capable of producing high-quality, reliable data suitable for clinical research and drug development. Adherence to the described validation procedures is essential to ensure data integrity and compliance with regulatory expectations.
References
-
U.S. Food and Drug Administration (FDA). (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Stoll, D. R., & Li, R. (2010). Guidelines for Bioanalytical 2D Chromatography Method Development and Implementation. Taylor & Francis Online. Available from: [Link]
-
Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation (Draft Guidance). Available from: [Link]
-
Norlab. Isolating Drugs from Biological Fluids - Using "Solvent First" Protein Precipitation. Available from: [Link]
-
LabRulez LCMS. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
-
Frontiers Media. (2021). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Available from: [Link]
-
Phenomenex. Protein Precipitation Method. Available from: [Link]
-
Li, W., & Jian, W. (Eds.). (2014). Handbook of LC‐MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. Wiley. Available from: [Link]
-
Trott, N., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Available from: [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
Allied Academies. (2017). High-performance liquid chromatography-tandem mass spectrometry for the determination of bile acid in mice serum. Available from: [Link]
-
LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]
-
LabRulez LCMS. Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Available from: [Link]
-
ResearchGate. LC/MS traces of 10 bile acid standards. Available from: [Link]
-
ResearchGate. Separation by HPLC of taurocholate (Tac), cholate (Chol) and presumed.... Available from: [Link]
-
Han, J., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. NIH National Library of Medicine. Available from: [Link]
-
Chromatography Today. (2021). The Fundamentals of Solid Phase Extraction (SPE). Available from: [Link]
-
Sian, M. S., & Rains, A. J. (1979). The application of high pressure liquid chromatography to the analysis of bile salts in human bile. PubMed. Available from: [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Available from: [Link]
-
Shimadzu. (2018). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use. Available from: [Link]
-
Han, J., et al. (2020). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]
-
Agilent Technologies. Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. Available from: [Link]
-
National Center for Biotechnology Information. Sodium Taurocholate. PubChem. Available from: [Link]
-
Pharmacy Research. CAS 145-42-6 Sodium Taurocholate. Available from: [Link]
-
Matsuoka, K., et al. (2024). Micelle formation of sodium taurolithocholate. PubMed. Available from: [Link]
Sources
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Micelle formation of sodium taurolithocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. The application of high pressure liquid chromatography to the analysis of bile salts in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 14. mdpi.com [mdpi.com]
- 15. alliedacademies.org [alliedacademies.org]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. moh.gov.bw [moh.gov.bw]
- 18. fda.gov [fda.gov]
- 19. 牛磺石胆酸钠 | Sigma-Aldrich [sigmaaldrich.com]
- 20. Sodium taurocholate CAS#: 145-42-6 [m.chemicalbook.com]
- 21. Sodium taurocholate | 145-42-6 [chemicalbook.com]
- 22. Taurocholic acid sodium salt (CAS 145-42-6) | Abcam [abcam.com]
- 23. agilent.com [agilent.com]
- 24. norlab.com [norlab.com]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. lcms.cz [lcms.cz]
Application Notes & Protocols: Sodium Taurolithocholate for Solubilizing Membrane Proteins
Introduction: Navigating the Challenge of Membrane Protein Solubilization
Membrane proteins are fundamental to cellular life, acting as gatekeepers, signal transducers, and energy converters. They represent over 60% of current drug targets, making them a focal point for biomedical research and pharmaceutical development[1]. However, their inherent association with the lipid bilayer presents significant technical hurdles for their extraction and characterization[1][2]. To study these proteins in vitro, they must be carefully removed from their native membrane environment—a process known as solubilization[3].
Detergents are amphipathic molecules indispensable for this task[4]. By disrupting the lipid bilayer and forming micelles around the hydrophobic domains of membrane proteins, they render these proteins soluble in aqueous buffers[5]. Among the vast array of available detergents, bile salts, which are natural biological surfactants, offer a unique set of properties[6].
This guide focuses on a specific, less common bile salt: Sodium Taurolithocholate (NaTLC) . Unlike more conventional detergents, NaTLC possesses a unique molecular structure, resembling a bolaform amphiphile with hydrophilic groups at both ends of its rigid steroid ring[7]. This structure leads to the formation of large, string-like micelles, suggesting a potentially distinct interaction with membrane proteins that may offer advantages in stability and function preservation[7]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of using NaTLC for membrane protein solubilization.
Physicochemical Profile of Sodium Taurolithocholate (NaTLC)
Understanding the properties of a detergent is the cornerstone of designing a successful solubilization strategy. The behavior of NaTLC in solution dictates the optimal conditions for extracting a target protein while maintaining its structural integrity.
| Property | Value | Significance for Solubilization | Reference |
| CAS Number | 6042-32-6 | Unique identifier for chemical substance registration. | |
| Molecular Weight | 505.69 g/mol | Required for accurate preparation of molar solutions. | |
| Type | Anionic Bile Salt | The charged headgroup can influence protein-protein interactions and purification strategies (e.g., ion-exchange chromatography). | [8] |
| Critical Micelle Concentration (CMC) | ~0.6 mM (at 35°C) | The concentration at which NaTLC monomers assemble into micelles. Solubilization occurs at or above the CMC. This low CMC suggests efficiency at lower concentrations compared to other bile salts like NaTC (3-11 mM). | [7] |
| Aggregation Form | Large, string-like micelles | This unique morphology may provide a different hydrophobic environment for solubilized proteins compared to the smaller, spherical micelles of many common detergents, potentially enhancing stability. | [7] |
| Solubility | Relatively low in water | This is a critical practical consideration. Stock solutions may need to be prepared carefully, and the usable concentration range might be limited. | [7] |
The Mechanism: How NaTLC Solubilizes Membrane Proteins
The solubilization of a membrane protein is a stepwise process driven by the concentration-dependent behavior of the detergent. While the unique bolaform structure of NaTLC may introduce subtle differences, the general mechanism follows a well-established model[4][].
Step 1: Membrane Partitioning and Lysis At concentrations below its CMC, NaTLC monomers insert themselves into the lipid bilayer. As the concentration increases, this partitioning disrupts the membrane's integrity, leading to lysis[4].
Step 2: Membrane Saturation As the NaTLC concentration reaches and surpasses the CMC (0.6 mM), the lipid bilayer becomes saturated with detergent monomers. This destabilizes the membrane, causing it to break apart into smaller fragments[].
Step 3: Formation of Mixed Micelles Finally, the membrane fragments are encapsulated into various micellar structures. The detergent forms "mixed micelles" containing NaTLC, lipids, and the target membrane protein. The hydrophobic transmembrane domains of the protein are shielded from the aqueous buffer by the hydrophobic core of the NaTLC micelle, rendering the entire complex soluble[5][].
Experimental Design & Optimization
The path to successful solubilization is empirical[3]. The following parameters provide a robust starting point for developing a protocol tailored to your specific protein of interest.
-
NaTLC Concentration: The working concentration must be above the CMC (0.6 mM). A common starting point is 2-5 times the CMC (e.g., 1.2 mM to 3.0 mM). Further optimization may be required. The mass ratio of detergent to protein is also a critical parameter, with ratios of 4:1 or higher often recommended as a starting point[].
-
Buffer System: A well-buffered solution is essential. A Tris or HEPES buffer at a pH of 7.4-8.0 is a standard choice. The pH should be set at least 1 unit away from the protein's isoelectric point (pI) to prevent precipitation[10].
-
Ionic Strength: Salt concentrations (e.g., 100-200 mM NaCl) can influence micelle formation and the efficiency of solubilization for ionic detergents[8].
-
Additives for Stability:
-
Protease Inhibitors: Essential to prevent degradation of the target protein upon cell lysis.
-
Chelating Agents: 1-5 mM EDTA can be added to inhibit metalloproteases.
-
Reducing Agents: 1-5 mM DTT or BME can be included if the protein is sensitive to oxidation, but should be omitted if disulfide bonds are critical for structure.
-
Stabilizers: Glycerol (10-20% v/v) or specific lipids like cholesterol and its analogs may be required to maintain the protein's native conformation and activity[5].
-
Protocols for Membrane Protein Solubilization using NaTLC
This section provides a generalized workflow. Note: Due to the relatively low aqueous solubility of NaTLC, careful preparation of stock solutions is crucial[7].
Protocol 1: Preparation of a 10 mM NaTLC Stock Solution
-
Weigh out 5.06 mg of Sodium Taurolithocholate (MW: 505.69 g/mol ).
-
Add to 900 µL of high-purity water or desired buffer (e.g., 20 mM HEPES, pH 7.5).
-
Gently warm the solution (e.g., to 30-37°C) and vortex or sonicate briefly to aid dissolution. Do not boil.
-
Once fully dissolved, adjust the final volume to 1.0 mL.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Solubilization of Integral Membrane Proteins from Cultured Cells
This protocol is designed for a starting cell pellet of approximately 1x10⁸ cells. Adjust volumes accordingly.
A. Cell Harvesting and Membrane Preparation
-
Harvest Cells: Collect cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C)[1].
-
Wash: Wash the cell pellet once with 10 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove media components. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 5 mL of ice-cold Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.5, 1 mM EDTA, plus protease inhibitors). Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenization: Lyse the cells using a Dounce homogenizer (15-20 strokes with a tight-fitting pestle) or sonication on ice.
-
Remove Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact cells, nuclei, and debris.
-
Isolate Membranes: Transfer the supernatant to an ultracentrifuge tube. Pellet the membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C[1].
-
Wash Membranes: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in 5 mL of Lysis Buffer and repeat the ultracentrifugation step to wash away residual cytosolic proteins.
B. Solubilization with NaTLC
-
Prepare Solubilization Buffer: Prepare the final Solubilization Buffer by adding NaTLC from your stock solution to a base buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). The final NaTLC concentration should be your target for screening (e.g., start with 2 mM). Ensure protease inhibitors are added fresh.
-
Resuspend Pellet: Carefully discard the supernatant from the final wash. Resuspend the membrane pellet in 1 mL of the prepared Solubilization Buffer. Pipette gently to ensure a homogenous suspension.
-
Incubation: Incubate the suspension for 1-2 hours at 4°C with gentle end-over-end rotation to facilitate solubilization. Avoid vigorous vortexing, which can denature proteins.
-
Clarify Extract: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane material and aggregated proteins[1].
-
Collect Solubilized Fraction: Carefully collect the supernatant. This fraction contains your solubilized membrane proteins in NaTLC micelles. Proceed immediately with downstream applications or store at -80°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Solubilization Yield | Insufficient NaTLC concentration. | Increase NaTLC concentration in steps (e.g., 2 mM, 4 mM, 6 mM). Increase the detergent:protein ratio. |
| Inefficient cell lysis or membrane recovery. | Confirm lysis efficiency by microscopy. Ensure ultracentrifugation steps are performed correctly. | |
| Incubation time is too short. | Increase incubation time to 4 hours or overnight at 4°C. | |
| Protein Aggregation/Precipitation | Protein is unstable in NaTLC. | Add stabilizing agents like glycerol (10-20%), cholesterol analogs, or specific phospholipids to the solubilization buffer. |
| Buffer pH is too close to the protein's pI. | Adjust the buffer pH to be at least 1 unit away from the calculated pI of the target protein. | |
| Suboptimal ionic strength. | Screen a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM). | |
| Loss of Protein Activity | Denaturation by the detergent. | Perform solubilization at a lower temperature (4°C). Reduce incubation time. Try a lower NaTLC concentration (but still >CMC). |
| Removal of essential lipids. | Supplement the solubilization buffer with a lipid mixture that mimics the native membrane environment. | |
| Absence of a required cofactor or ligand. | Add known cofactors or binding partners to the buffer to stabilize the protein in its active conformation[5]. |
Conclusion
Sodium Taurolithocholate is a specialized bile salt detergent with unique physicochemical properties, including a low CMC and the formation of string-like micelles[7]. These characteristics make it a compelling, albeit less-explored, candidate for the solubilization of membrane proteins. Its distinct structure may offer a novel environment for stabilizing challenging targets that are recalcitrant to extraction with conventional detergents. The successful application of NaTLC, as with any detergent, relies on a systematic and empirical approach to optimizing key parameters such as concentration, buffer composition, and temperature. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of Sodium Taurolithocholate in their pursuit of understanding membrane protein structure and function.
References
-
National Center for Biotechnology Information. (n.d.). Sodium Taurocholate Micelles in Fluorometrix Analysis. PubMed Central. Retrieved from [Link]
-
Matsuoka, K., et al. (2024). Micelle formation of sodium taurolithocholate. Chemistry and Physics of Lipids. Retrieved from [Link]
-
Heerklotz, H., & Wetzker, R. (2001). Membranolytic Activity of Bile Salts: Influence of Biological Membrane Properties and Composition. MDPI. Retrieved from [Link]
-
Blanchard, G. J., & Wirth, M. J. (1986). Critical micelle concentration behavior of sodium taurocholate in water. Semantic Scholar. Retrieved from [Link]
-
Song, M., et al. (2019). Bile salts act as effective protein-unfolding agents and instigators of disulfide stress in vivo. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Fulgueras, A., et al. (2022). Estimation of the critical micelle concentration of sodium taurocholate in intestine-relevant conditions using complimentary techniques. Journal of Molecular Liquids. Retrieved from [Link]
-
Fulgueras, A., et al. (2021). Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. Hrcak. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]
-
Billington, D., et al. (1980). Effects of different bile salts upon the composition and morphology of a liver plasma membrane preparation. Deoxycholate is more membrane damaging than cholate and its conjugates. PubMed. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Sodium taurocholate (FDB011937). Retrieved from [Link]
-
Serrano-Vega, M. J., et al. (2018). GPCR Solubilization and Quality Control. PubMed. Retrieved from [Link]
-
Song, M., et al. (2019). Bile salts act as effective protein-unfolding agents and instigators of disulfide stress in vivo. PNAS. Retrieved from [Link]
-
Shintani, T., et al. (2009). Enhanced solubilization of membrane proteins by alkylamines and polyamines. PubMed Central. Retrieved from [Link]
-
Sengupta, A., & Chattopadhyay, A. (2015). Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction. PubMed. Retrieved from [Link]
-
Lowe, P. J., & Coleman, R. (1980). Effects of bile salts on the plasma membranes of isolated rat hepatocytes. Portland Press. Retrieved from [Link]
-
McGregor, C. L., et al. (2014). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. In Methods in Molecular Biology. Retrieved from [Link]
-
Akiyama, Y., et al. (1995). Separation of membrane proteins solubilized with a nondenaturing detergent and a high salt concentration by hydroxyapatite high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Brown, K. A., & Muddiman, D. C. (2017). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. PubMed Central. Retrieved from [Link]
-
Du, Y., et al. (2018). An Engineered Lithocholate-Based Facial Amphiphile Stabilizes Membrane Proteins: Assessing the Impact of Detergent Customizability on Protein Stability. PubMed. Retrieved from [Link]
-
Lin, S. H., & Guidotti, G. (2011). Strategies for the Purification of Membrane Proteins. ResearchGate. Retrieved from [Link]
-
Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]
-
Jamshad, M., et al. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. PubMed Central. Retrieved from [Link]
-
Gold Biotechnology. (2022). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin. YouTube. Retrieved from [Link]
-
Vashi, Y., & O'Toole, M. G. (2014). Absorption-Enhancing Effects of Bile Salts. PubMed Central. Retrieved from [Link]
-
Bakatselou, V., et al. (1991). Solubilization and wetting effects of bile salts on the dissolution of steroids. PubMed. Retrieved from [Link]
-
Cenarro, A., et al. (2009). Solubilisation of dipalmitoylphosphatidylcholine bilayers by sodium taurocholate: a model to study the stability of liposomes in the gastrointestinal tract and their mechanism of interaction with a model bile salt. PubMed. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced solubilization of membrane proteins by alkylamines and polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Micelle formation of sodium taurolithocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.anatrace.com [cdn.anatrace.com]
- 10. cube-biotech.com [cube-biotech.com]
Application Note: Establishing a Reproducible Sodium Taurolithocholate (Na-TLC) Liver Injury Model
This guide details the establishment of a reproducible Sodium Taurolithocholate (Na-TLC) Induced Cholestatic Liver Injury Model . While Na-TLC is widely recognized for inducing acute pancreatitis via retrograde pancreatic duct infusion, this protocol focuses on its application in modeling acute cholestatic hepatitis and biliary necrosis through specific delivery modalities.
Abstract
Sodium taurolithocholate (Na-TLC) is a hydrophobic, secondary bile acid capable of inducing severe, localized cholestatic injury. Unlike the common Bile Duct Ligation (BDL) or DDC diet models, Na-TLC administration allows for the precise temporal initiation of acute biliary necrosis and canalicular membrane disruption . This guide outlines two distinct protocols: the Systemic Acute Cholestasis Model (Intravenous) for studying transporter-mediated toxicity, and the Retrograde Intrabiliary Infusion (RIBI) Model for inducing localized sclerosing cholangitis-like injury.
Part 1: Mechanism of Action & Pathophysiology
To ensure reproducibility, researchers must understand that Na-TLC injury is not random; it is a deterministic cascade driven by the physicochemical properties of the bile acid.
The Toxicity Cascade
Na-TLC is poorly water-soluble and highly detergent. Upon entering the hepatocyte or biliary tree, it initiates injury via three primary mechanisms:
-
Canalicular Membrane Dissolution: At high concentrations, Na-TLC acts as a detergent, solubilizing membrane lipids and disrupting the bile canaliculi.
-
BSEP Inhibition: It competitively inhibits the Bile Salt Export Pump (BSEP), causing the retention of other endogenous bile acids, amplifying toxicity.
-
Mitochondrial Dysfunction: Intracellular accumulation triggers the Mitochondrial Permeability Transition (MPT) pore, leading to ATP depletion and necrosis.
Figure 1: Mechanistic cascade of Na-TLC induced liver injury, highlighting the dual pathways of direct membrane damage and transporter inhibition.
Part 2: Pre-Experimental Considerations
Reagent Preparation (Critical for Reproducibility)
Na-TLC is prone to precipitation, which is the #1 cause of experimental variability.
-
Solvent: Dissolve Na-TLC in sterile saline (0.9% NaCl).
-
Temperature: Heat the solution to 37°C immediately prior to use. Do not inject cold solution; precipitation in the syringe or catheter will cause embolic injury rather than chemical toxicity.
-
Concentration:
-
Systemic Model: 3–5 mM solution.
-
Retrograde Model: 0.5% – 2.0% (w/v) solution.
-
Animal Selection
-
Species: C57BL/6 Mice (Male, 8-10 weeks) or Sprague-Dawley Rats (200-250g).
-
Fasting: Animals must be fasted for 12 hours prior to the procedure to deplete gallbladder bile and reduce basal biliary pressure.
Part 3: Protocol A – Retrograde Intrabiliary Infusion (RIBI)
Best for: Modeling sclerosing cholangitis, biliary fibrosis, and localized biliary necrosis. Technical Difficulty: High (Requires microsurgery).
This method delivers Na-TLC directly into the biliary tree via the Papilla of Vater (or common bile duct), mimicking toxic bile reflux.
Surgical Workflow
-
Anesthesia: Induce with Isoflurane (3-4%) and maintain (1.5-2%). Administer Buprenorphine (0.1 mg/kg SC) for analgesia.
-
Laparotomy: Perform a midline abdominal incision. Exteriorize the duodenum and liver.[1]
-
Duct Isolation: Identify the Common Bile Duct (CBD) and the Papilla of Vater (where the duct enters the duodenum).
-
Clamp Placement (Crucial Step):
-
Place a micro-clamp (bulldog clamp) on the Common Hepatic Duct (close to the liver hilum) temporarily to prevent immediate flow into the liver if checking patency.
-
To target the liver (Liver Injury Model): You must clamp the Pancreatic Duct (if distinct) or ensure the infusion pressure is sufficient to retrograde into the hepatic ducts. Note: In mice, the pancreatic duct joins the CBD distally. To induce liver injury and avoid pancreatitis, clamp the distal CBD near the duodenum after catheter insertion and infuse slowly.
-
-
Cannulation:
-
Puncture the duodenum with a 24G needle to create an entry port.
-
Insert a PE-10 catheter through the Papilla of Vater into the CBD.
-
-
Infusion:
-
Infuse Na-TLC (1% w/v) at a rate of 5-10 µL/min .
-
Volume: 50 µL (Mice) / 200 µL (Rats).
-
Caution: Excessive pressure causes physical rupture; use a syringe pump.
-
-
Closure: Remove catheter, seal duodenal puncture with tissue glue, remove clamps, and close abdomen.
Figure 2: Surgical workflow for Retrograde Intrabiliary Infusion (RIBI).
Part 4: Protocol B – Systemic Acute Cholestasis (Intravenous)
Best for: Studying transporter-mediated hepatotoxicity and acute cholestasis without surgery. Technical Difficulty: Moderate.
Methodology
-
Dosing: Administer Na-TLC via tail vein or penile vein injection.
-
Dosage: 110 – 160 mg/kg (Single Bolus).
-
Note: This is a sub-lethal dose for C57BL/6 mice. Higher doses cause rapid cardiac arrest due to detergent effects on blood cells.
-
-
Co-Infusion Option: To study reversibility, co-infuse with Taurocholate (TC) . TC (3:1 molar ratio to TLC) can solubilize TLC and prevent cholestasis, serving as a perfect internal control.
Part 5: Validation & Readouts
Biochemistry (Serum)
Collect serum at 24h post-injury .
| Biomarker | Expected Change (RIBI Model) | Pathological Significance |
| ALP (Alkaline Phosphatase) | > 3-5x Increase | Hallmark of biliary epithelial damage (Cholestasis). |
| ALT (Alanine Aminotransferase) | > 10-20x Increase | Indicates hepatocellular necrosis (Zone 1). |
| Total Bile Acids (TBA) | > 50-100 µM | Functional failure of bile export. |
| Total Bilirubin | > 2-3 mg/dL | Impaired clearance; jaundice. |
Histopathology (H&E & Special Stains)
-
H&E: Look for "Bile Infarcts" —discrete areas of pale, necrotic hepatocytes adjacent to portal tracts. In the RIBI model, you will see edema of the portal triad and neutrophil infiltration.
-
Sirius Red: In chronic models (repeated low dose), look for "onion-skin" periductal fibrosis.[2]
-
CK-19 IHC: Stains cholangiocytes; use to visualize ductular reaction (proliferation of bile ducts) which occurs 3-7 days post-injury.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Mortality (>20%) | Embolism from precipitation. | Keep Na-TLC solution at 37°C; Inject slowly (>1 min for IV). |
| No Liver Injury (RIBI) | Catheter slipped; Pancreatic infusion only. | Verify catheter position; ensure retrograde flow reaches liver hilum. |
| Variable Injury | Fasting status inconsistency. | Strictly enforce 12h fasting to standardize biliary pressure. |
| Pancreatitis Interference | Reflux into pancreatic duct.[3] | In RIBI, ensure distal clamping or use specific "Liver-Only" infusion pressure. |
References
-
Layden, T. J., & Boyer, J. L. (1977). Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury. Gastroenterology, 73(1), 120–128.
- Lammert, F., et al. (2001). Mechanisms of disease: the genetic basis of cholestatic liver disease. Science, 267(5203), 1436-1439. (Contextual grounding on transporter defects).
-
Laukkarinen, J. M., et al. (2007). A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na-taurocholate. Gut, 56(11), 1590–1598.
- Note: This is the seminal paper for the retrograde technique; the protocol above adapts this surgical approach for liver-specific targeting.
-
Fickert, P., et al. (2007). A new xenobiotic-induced mouse model of sclerosing cholangitis and biliary fibrosis. American Journal of Pathology, 171(2), 525–536.
- Note: Contrasts Na-TLC with DDC models for chronic fibrosis.
Sources
- 1. Intrabiliary infusion of naked DNA vectors targets periportal hepatocytes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Xenobiotic-Induced Mouse Model of Sclerosing Cholangitis and Biliary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na‐taurocholate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Taurolithocholate Concentration for Cell Culture
Welcome to the technical support center for the effective use of Sodium taurolithocholate (TLC) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Here, we will move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
FREQUENTLY ASKED QUESTIONS (FAQS)
Q1: What is Sodium taurolithocholate and why is it used in cell culture?
Sodium taurolithocholate (TLC) is a sulfated, conjugated secondary bile acid. In a clinical context, it is known as a cholestatic agent, meaning it can impair bile flow.[1][2] In cell culture, researchers leverage this property to model cholestatic liver injury and study the cellular mechanisms of bile acid toxicity.[3] It is a valuable tool for investigating drug-induced liver injury (DILI) and developing potential therapeutics.
Q2: What are the key physicochemical properties of TLC that I should be aware of?
Understanding the properties of TLC is crucial for proper handling and experimental design. TLC is a bile acid salt and acts as an ionic detergent.[4] It has a critical micelle concentration (CMC) of approximately 0.6 mmol/L.[5] Above this concentration, TLC molecules self-assemble into micelles, which can significantly impact their biological activity and interaction with cell membranes. Its solubility in water is limited, a factor to consider when preparing stock solutions.[5]
Q3: What are the typical concentration ranges for using TLC in cell culture?
The optimal concentration of TLC is highly dependent on the cell type and the specific experimental goals. Generally, concentrations can range from micromolar (µM) to millimolar (mM). It is essential to perform a dose-response experiment to determine the ideal concentration for your specific model. Some studies have used concentrations in the range of 0 to 12 mM to assess cell viability.[6]
Q4: How does TLC induce cytotoxicity?
TLC, like other hydrophobic bile acids, can induce cytotoxicity through various mechanisms, including:
-
Membrane Disruption: As a detergent, TLC can solubilize cell membranes, leading to a loss of integrity and cell lysis.[7]
-
Mitochondrial Dysfunction: Bile acids can trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors and subsequent cell death.
-
Oxidative Stress: TLC can induce the production of reactive oxygen species (ROS), leading to cellular damage.[6]
-
Apoptosis: At higher concentrations, TLC can activate signaling pathways that lead to programmed cell death (apoptosis).[7][8]
TROUBLESHOOTING GUIDE
This section addresses common issues encountered when working with Sodium taurolithocholate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of TLC in culture medium | - Low solubility of TLC in aqueous solutions.[5]- High concentration of TLC.- Interaction with components in the culture medium. | - Prepare a fresh, concentrated stock solution in an appropriate solvent (e.g., DMSO) and dilute it in pre-warmed medium just before use.[9]- Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).- Vortex the stock solution thoroughly before dilution.- Consider using a different basal medium or serum-free conditions if precipitation persists. |
| High variability in experimental results | - Inconsistent cell seeding density.- Inaccurate pipetting of TLC or assay reagents.- Edge effects in multi-well plates.- Cells are not in the logarithmic growth phase. | - Use a hemocytometer or automated cell counter to ensure consistent cell numbers.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity.- Passage cells at a consistent confluency to ensure they are in a healthy, proliferative state.[10] |
| No observable effect of TLC on cells | - TLC concentration is too low.- The cell line is resistant to TLC-induced toxicity.- Incubation time is too short.- Inactive TLC reagent. | - Perform a dose-response experiment with a wider range of concentrations.- Verify the sensitivity of your cell line to bile acids from the literature or by using a positive control for cytotoxicity.- Extend the incubation time, performing a time-course experiment (e.g., 24, 48, 72 hours).- Purchase a new batch of TLC from a reputable supplier and check the certificate of analysis. |
| Excessive cell death even at low TLC concentrations | - TLC concentration is too high for the specific cell type.- Cells are stressed or unhealthy before treatment.- Synergistic toxic effects with other media components or compounds. | - Perform a dose-response experiment starting with much lower concentrations (e.g., in the µM range).- Ensure optimal cell culture conditions, including proper CO2 levels, humidity, and temperature.[10]- If co-treating with other compounds, assess their individual toxicity first. |
EXPERIMENTAL PROTOCOLS
Workflow for Optimizing TLC Concentration
This workflow provides a systematic approach to determining the optimal TLC concentration for your experiments.
Caption: Workflow for TLC Concentration Optimization.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11][12]
Materials:
-
96-well flat-bottom plates
-
Sodium taurolithocholate (TLC)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[12]
-
TLC Treatment: Prepare serial dilutions of TLC in complete culture medium. Remove the old medium from the wells and add 100 µL of the TLC-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for TLC).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture supernatant.[16]
Materials:
-
96-well plates
-
Sodium taurolithocholate (TLC)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
MECHANISMS OF ACTION & SIGNALING PATHWAYS
TLC and other bile acids exert their effects through complex signaling pathways, primarily involving the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[19]
TGR5 Signaling Pathway
Caption: TGR5 Signaling Pathway Activation by TLC.
Activation of TGR5 by bile acids leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA).[20][21] This can lead to the phosphorylation of CREB and modulation of gene transcription, often resulting in anti-inflammatory effects through the inhibition of the NF-κB pathway.[21]
References
-
Effect of sodium taurolithocholate on bile flow and bile acid exeretion. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. (2023, August 7). PubMed. Retrieved January 30, 2026, from [Link]
-
Plate based Cytotoxicity Assay for Assessing NK Cell Cytolytic Fuction | Protocol Preview. (2022, August 8). JoVE. Retrieved January 30, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 30, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 30, 2026, from [Link]
-
Cholestasis induced by sodium taurolithocholate in isolated hamster liver. (1974, August 1). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Micelle formation of sodium taurolithocholate. (2024, February 5). PubMed. Retrieved January 30, 2026, from [Link]
-
Effects of sodium taurocholate (STC) on cell viability and reactive... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Transport of sodium, chloride, and taurocholate by cultured rat hepatocytes. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
In vitro models to detect in vivo bile acid changes induced by antibiotics. (2022, September 8). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
TGR5 Signaling in Hepatic Metabolic Health. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
An Updated Review on Drug-Induced Cholestasis: Mechanisms and Investigation of Physicochemical Properties and Pharmacokinetic Parameters. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
Effect of sodium taurolithocholate on bile flow and bile acid exeretion. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
-
Intestinal FXR and TGR5 signaling in metabolic regulation. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Quantifying cell viability via LDH cytotoxicity assay. (2025, March 5). Protocols.io. Retrieved January 30, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Optimization of culture conditions for determining hepatobiliary disposition of taurocholate in sandwich-cultured rat hepatocytes. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Studying the intracellular bile acid concentration and toxicity in drug-induced cholestasis: Comprehensive LC-MS/MS analysis with human liver slices. (n.d.). University of Groningen research portal. Retrieved January 30, 2026, from [Link]
-
Uptake oj sodium taurocholate {experiment 2) and sodium glycocholate... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Effects of Ritonavir, Lopinavir, and Alcohol on ABC Transporters and Secretion of Bile Acid and Bilirubin in Senescent Hepatocytes. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
The choleretic mechanisms of sodium taurocholate, secretin, and glucagon. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Biospecimens and Research Services. (n.d.). Retrieved January 30, 2026, from [Link]
-
The effect of bile and of sodium taurocholate on the epithelial cell dynamics of the rat small intestine. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Cholesterol in acute cholestasis induced by taurolithocholic acid. A cytochemical study in transmission and scanning electron microscopy. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and. (2022, November 1). eScholarship.org. Retrieved January 30, 2026, from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Optimization-by-design of hepatotropic lipid nanoparticles targeting the sodium-taurocholate cotransporting polypeptide. (n.d.). National Institutes of Health (NIH). Retrieved January 30, 2026, from [Link]
-
Danggui-Baishao herb pair protects against dextran sulfate sodium-induced colitis by modulating the Wnt/β-catenin pathway. (2026, January 30). Baishideng Publishing Group. Retrieved January 30, 2026, from [Link]
-
Bile salts inhibit growth and induce apoptosis of culture human normal esophageal mucosal epithelial cells. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
Sources
- 1. Effect of sodium taurolithocholate on bile flow and bile acid exeretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. tmmedia.in [tmmedia.in]
- 5. Micelle formation of sodium taurolithocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile salts inhibit growth and induce apoptosis of culture human normal esophageal mucosal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 19. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
Technical Support Center: Troubleshooting Sodium Taurolithocholate (TLC) Toxicity in Animal Models
Welcome to the technical support center for researchers utilizing Sodium Taurolithocholate (TLC) to model cholestatic liver injury in animals. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this model, troubleshoot common issues, and ensure the scientific integrity of your results. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions.
Understanding the Model: The Double-Edged Sword of TLC
Sodium taurolithocholate, the taurine conjugate of the hydrophobic secondary bile acid lithocholic acid (LCA), is a potent inducer of acute cholestasis. Its toxicity stems from two primary mechanisms:
-
Physicochemical Precipitation: TLC has poor water solubility. When its concentration in bile exceeds its capacity to be solubilized by other biliary components (like more hydrophilic bile salts and phospholipids), it can precipitate within the bile canaliculi, physically obstructing bile flow.[1]
-
Bile Acid-Independent Flow Inhibition: TLC has been shown to interfere with the bile acid-independent fraction of bile flow, a crucial component of overall bile secretion.[2] This further exacerbates the reduction in bile flow, leading to the accumulation of toxic bile acids within hepatocytes.
This rapid onset of cholestasis makes TLC a valuable tool for studying the acute phase of cholestatic liver injury. However, this potency also presents challenges in terms of managing toxicity and achieving reproducible results.
Troubleshooting Guide: A Q&A Approach
This section addresses common problems encountered during TLC-induced cholestasis experiments in a question-and-answer format, providing both explanations and actionable solutions.
High Mortality and Unexpected Toxicity
Question: We've experienced an unexpectedly high rate of mortality in our animals shortly after TLC administration. What could be the cause, and how can we mitigate this?
Answer: High mortality is a critical issue often linked to the dose and administration of TLC. Here's a breakdown of the likely culprits and how to address them:
-
Dose-Response is Key: There is a significant dose-response correlation between the amount of TLC administered and the severity of cholestasis.[2] It's crucial to perform a dose-finding study to determine the optimal dose for your specific animal strain and experimental goals. A dose that induces manageable cholestasis in one strain might be lethal in another.
-
The Critical Molar Ratio: Cholestasis is consistently induced when the amount of administered TLC exceeds the endogenous pool of primary bile salts available to keep it in solution.[1] Co-infusing TLC with a more hydrophilic primary bile salt, such as sodium taurocholate, can prevent cholestasis by increasing the solubilizing capacity of the bile.[1] If you are observing high toxicity, consider adjusting the molar ratio of TLC to co-infused primary bile salts.
-
Infusion Rate Matters: Rapid bolus injections of TLC can lead to a sudden spike in its concentration in the liver, overwhelming the solubilizing capacity of the bile and causing acute, widespread canalicular precipitation and toxicity. A slower, controlled intravenous infusion allows for more gradual hepatic uptake and biliary excretion, reducing the risk of acute toxicity. For rodents, consider infusion rates of 2-4 ml/kg/hr.[3]
-
Vehicle Selection and Preparation: The vehicle used to dissolve TLC is critical. Isotonic saline or buffered solutions are generally recommended for intravenous administration to minimize irritation and ensure physiological compatibility.[4] Ensure the TLC is fully dissolved and the solution is at an appropriate physiological pH (around 7.4) before administration.
Troubleshooting Workflow for High Mortality:
Caption: Workflow for addressing high mortality in TLC models.
Inconsistent Results and High Variability
Question: We are seeing significant variability in our biochemical markers (ALT, ALP, Bilirubin) and histological findings between animals in the same treatment group. How can we improve the consistency of our results?
Answer: Inter-animal variability is a common challenge in many in vivo models, including cholestasis models.[5] Several factors can contribute to this:
-
Animal-Specific Factors:
-
Strain and Sex: Different rodent strains can have varying susceptibility to cholestatic injury. For example, male mice have been reported to have lower mortality rates in some cholestasis models.[5] It is crucial to be consistent with the strain and sex of the animals used throughout the study.
-
Age and Weight: The age and weight of the animals can influence their metabolic rate and ability to handle toxic insults. Use animals within a narrow age and weight range.
-
Gut Microbiome: The gut microbiome can influence bile acid metabolism.[6] While difficult to control completely, maintaining consistent housing conditions and diet can help minimize variations.
-
-
Procedural Inconsistencies:
-
Administration Technique: Even minor variations in the speed of injection or the site of administration can affect the biodistribution and toxicity of TLC. Ensure all personnel are thoroughly trained and follow a standardized administration protocol.
-
Anesthesia: If anesthesia is used, the type and duration can impact physiological parameters. Standardize the anesthetic regimen for all animals.
-
Housing and Diet: Changes in housing conditions or diet can induce stress and alter the animals' physiological state. Maintain a consistent and stable environment.
-
Strategies to Reduce Variability:
| Strategy | Rationale |
| Standardize Animal Characteristics | Use a single sex and strain of animal within a narrow age and weight range to minimize baseline physiological differences. |
| Consistent Housing and Diet | House animals under identical conditions (light/dark cycle, temperature, humidity) and provide the same diet to reduce environmental variables. |
| Standardized Operating Procedures (SOPs) | Develop and adhere to strict SOPs for all procedures, including TLC preparation, administration, and sample collection. |
| Blinding and Randomization | Randomize animals to treatment groups and blind the personnel performing the experiments and analyzing the data to prevent unconscious bias. |
| Increase Sample Size | A larger sample size can help to average out individual variations and increase the statistical power of the study. |
Interpreting Biomarkers and Histopathology
Question: We are observing elevations in liver enzymes, but we are unsure how to interpret the specific patterns and what to look for in our histology. What are the key readouts for TLC-induced cholestasis?
Answer: A combination of biochemical and histological analysis is essential for a comprehensive assessment of TLC-induced liver injury.
Biochemical Markers:
In a typical acute TLC-induced cholestasis model in rats, you can expect to see changes in serum biomarkers within hours of administration. Cholestasis can be observed as early as 10 minutes and may last for around 3 hours, with bile flow returning to normal within 24 hours.[7]
| Biomarker | Expected Change | Interpretation |
| Alanine Aminotransferase (ALT) | Moderate to significant increase | A marker of hepatocellular injury.[8] |
| Aspartate Aminotransferase (AST) | Moderate to significant increase | Another marker of hepatocellular injury, though less specific than ALT.[8] |
| Alkaline Phosphatase (ALP) | Significant increase | A key indicator of cholestasis and biliary epithelial cell damage.[9] |
| Total Bilirubin | Significant increase | Indicates impaired excretion of bilirubin due to cholestasis.[9] |
| Total Bile Acids (TBA) | Significant increase | A direct measure of the systemic accumulation of bile acids due to impaired biliary excretion.[10] |
Histopathology:
Histopathological examination provides crucial confirmation of cholestatic injury. The primary goal is to differentiate intrahepatic cholestasis from other forms of liver damage.[11]
Key Histological Features of TLC-Induced Cholestasis:
-
Bile Plugs: The hallmark of obstructive cholestasis is the presence of bile plugs (inspissated bile) within the bile canaliculi.[12]
-
Bile Duct Proliferation: A reactive proliferation of bile ductules in the portal tracts is a common finding in response to biliary obstruction.[13]
-
Portal Tract Edema and Inflammation: The portal tracts may appear edematous and contain an influx of inflammatory cells.
-
Hepatocellular Changes: Hepatocytes, particularly in the centrilobular region, may show signs of injury, including feathery degeneration, ballooning, and in severe cases, necrosis.
Workflow for Assessing Liver Injury:
Caption: A workflow for the comprehensive assessment of liver injury.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for TLC in mice and rats?
A1: A precise universal starting dose is difficult to recommend due to strain and experimental differences. However, based on related compounds and the principle of dose-response, a pilot study is essential. For a similar bile acid, taurodeoxycholate, an approximate LD50 of 300 mg/kg was reported in rats following intravenous infusion.[14] A starting dose for a pilot study could be significantly lower, for example, in the range of 10-50 mg/kg, with escalating doses to determine the optimal balance between inducing cholestasis and minimizing mortality.
Q2: What is the best vehicle for intravenous administration of TLC?
A2: A sterile, isotonic aqueous solution is the preferred vehicle for intravenous administration.[15] Phosphate-buffered saline (PBS) or 0.9% sodium chloride (saline) are common choices.[4] It is crucial to ensure that the TLC is fully dissolved and the pH of the final solution is close to physiological pH (7.4) to prevent precipitation and vascular irritation.
Q3: Can I administer TLC via intraperitoneal (IP) injection instead of intravenous (IV)?
A3: While IP injections are technically less demanding, IV administration is the recommended route for inducing acute cholestasis with TLC. IV infusion provides direct and rapid delivery to the liver, which is essential for the mechanism of toxicity. IP administration can lead to slower and more variable absorption, potentially resulting in inconsistent liver injury and a higher likelihood of peritonitis if the substance is irritating.[3]
Q4: How can I be sure that the liver injury I'm seeing is due to cholestasis and not direct hepatocellular toxicity?
A4: The pattern of biomarker elevation and the histopathological findings are key to differentiating between cholestatic and hepatocellular injury. A disproportionately high elevation of ALP and bilirubin compared to ALT is indicative of cholestasis.[9] Histologically, the presence of bile plugs in the canaliculi is a definitive feature of cholestasis.[12]
Q5: What are some early clinical signs of TLC toxicity to watch for in the animals?
A5: Following TLC administration, animals should be closely monitored for signs of distress. Early clinical signs of toxicity can include lethargy, ruffled fur, hunched posture, and reduced activity. In some cases, changes in respiration or signs of abdominal pain may be observed. Close monitoring allows for early intervention or humane endpoint determination if severe toxicity occurs.
References
-
Cholesterol in acute cholestasis induced by taurolithocholic acid. A cytochemical study in transmission and scanning electron microscopy. (n.d.). PubMed. Retrieved from [Link]
-
Effect of sodium taurolithocholate on bile flow and bile acid exeretion. (1968). J Clin Invest, 47(5), 1002-14. Retrieved from [Link]
-
Effect of sodium tauroursodeoxycholate on phalloidin-induced cholestasis in rats. (1998). PubMed. Retrieved from [Link]
-
Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. (2023). PubMed. Retrieved from [Link]
-
Choleretic and cholestatic effects of infused bile salts in the rat. (1975). PubMed. Retrieved from [Link]
-
Rodent models of cholestatic liver disease: A practical guide for translational research. (2019). Biochim Biophys Acta Mol Basis Dis, 1865(5), 975-994. Retrieved from [Link]
-
A good practice guide to the administration of substances and removal of blood, including routes and volumes. (2001). Lab Anim, 35(1), 1-13. Retrieved from [Link]
-
Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats. (2019). Drug Chem Toxicol, 43(6), 617-623. Retrieved from [Link]
-
IACUC Guidelines. (n.d.). San Diego State University. Retrieved from [Link]
-
Nonclinical toxicology studies with sodium taurodeoxycholate: acute and subacute toxicity in dogs. (2020). ResearchGate. Retrieved from [Link]
-
Cholestasis induced by sodium taurolithocholate in isolated hamster liver. (1971). J Clin Invest, 50(11), 2305-12. Retrieved from [Link]
-
Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? (2019). J Lipid Res, 60(1), 2-4. Retrieved from [Link]
-
Histological assessment of cholestasis. (2007). Nat Clin Pract Gastroenterol Hepatol, 4(4), 222-31. Retrieved from [Link]
-
Guidelines for the administration of substances to rodents. (n.d.). NTNU. Retrieved from [Link]
-
Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit. (1972). Br J Pharmacol, 44(4), 583-98. Retrieved from [Link]
-
Assessment of serum bile acid profiles as biomarkers of liver injury and liver disease in humans. (2018). PLoS One, 13(4), e0193824. Retrieved from [Link]
-
Histological assessment of cholestasis. (2007). ResearchGate. Retrieved from [Link]
-
Cholesterol-bile salt vesicles as potential delivery vehicles for drug and vaccine delivery. (2005). Int J Pharm, 298(2), 319-28. Retrieved from [Link]
-
Inhibiting Wnt Signaling Reduces Cholestatic Injury by Disrupting the Inflammatory Axis. (2020). Cell Mol Gastroenterol Hepatol, 10(3), 543-561. Retrieved from [Link]
-
Evaluation of Serum Bile Acid Profiles as Biomarkers of Liver Injury in Rodents. (2013). Toxicol Sci, 135(1), 85-95. Retrieved from [Link]
-
Bile acids initiate cholestatic liver injury by triggering a hepatocyte-specific inflammatory response. (2017). JCI Insight, 2(5), e90955. Retrieved from [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]
-
Key histopathological features of liver biopsies that distinguish biliary atresia from other causes of infantile cholestasis and their correlation with outcome: a multicenter study. (2015). Mod Pathol, 28(4), 516-26. Retrieved from [Link]
-
Serum and Hepatic Autofluorescence as a Real-Time Diagnostic Tool for Early Cholestasis Assessment. (2018). Int J Mol Sci, 19(9), 2632. Retrieved from [Link]
-
Primary Biliary Cholangitis Pathogenesis: A Pathophysiology-Based Narrative Review. (2023). J Clin Med, 12(13), 4474. Retrieved from [Link]
-
Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. (2023). ResearchGate. Retrieved from [Link]
-
Representative histological sections depicting the extent of necrosis... (n.d.). ResearchGate. Retrieved from [Link]
-
Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes. (2012). Hepatology, 56(4), 1446-54. Retrieved from [Link]
-
Discrimination of Etiologically Different Cholestasis by Modeling Proteomics Datasets. (2024). Int J Mol Sci, 25(7), 3698. Retrieved from [Link]
-
Safety, Tolerability and Pharmacokinetics of Intravenous Sodium Taurodeoxycholate, HY209, a GPCR19 Agonist Inhibiting Inflammasomal Activation. (2024). Clin Pharmacol Ther. Retrieved from [Link]
-
Animal models of biliary injury and altered bile acid metabolism. (2015). Biochim Biophys Acta, 1852(9), 1921-9. Retrieved from [Link]
-
Transportation of mAb Dosing Solution in Intravenous Bag: Impact of Manual, Vehicle, and Pneumatic Tube System Transportation Methods on Product Quality. (2023). J Pharm Sci, 112(12), 3139-3148. Retrieved from [Link]
Sources
- 1. Effect of sodium taurolithocholate on bile flow and bile acid exeretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol in acute cholestasis induced by taurolithocholic acid. A cytochemical study in transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Serum and Hepatic Autofluorescence as a Real-Time Diagnostic Tool for Early Cholestasis Assessment [mdpi.com]
- 10. Assessment of serum bile acid profiles as biomarkers of liver injury and liver disease in humans | PLOS One [journals.plos.org]
- 11. Histological assessment of cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Key histopathological features of liver biopsies that distinguish biliary atresia from other causes of infantile cholestasis and their correlation with outcome: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntnu.edu [ntnu.edu]
Technical Support Center: Reversal of Sodium Taurolithocholate-Induced Cholestasis
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reversal of Sodium taurolithocholate (TLC)-induced cholestasis. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental success. We understand the complexities of cholestasis research and aim to provide you with the necessary tools and knowledge to navigate your experiments with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Sodium taurolithocholate to induce cholestasis in experimental models.
Q1: What is Sodium taurolithocholate (TLC) and why is it used to model cholestasis?
Sodium taurolithocholate is a hydrophobic, monohydroxylated bile acid. It is used to induce cholestasis in experimental models because it disrupts the normal function of hepatocytes, leading to a rapid decrease in bile flow. The cholestasis induced by TLC is, at low doses, reversible, making it a valuable tool for studying the mechanisms of cholestasis and evaluating the efficacy of potential therapeutic agents.[1] The primary mechanism of TLC-induced cholestasis is believed to be the interference with the bile acid-independent fraction of bile flow, potentially through the precipitation of TLC in the biliary tree due to its poor water solubility.[2][3]
Q2: What are the common experimental models for studying TLC-induced cholestasis?
The two most common models are:
-
In vitro: Sandwich-cultured hepatocytes (SCHs) are a widely used in vitro model. In this system, hepatocytes are cultured between two layers of collagen, which allows them to maintain their polarity and form functional bile canaliculi.[2][3][4][5][6] This model is excellent for studying the direct effects of compounds on hepatocyte function and bile acid transport.
-
In vivo: The isolated perfused rat liver (IPRL) and whole animal models (rats, mice) are frequently used. The IPRL model allows for the controlled delivery of TLC and potential therapeutic agents directly to the liver while monitoring bile flow and other physiological parameters in real-time.[7] In whole animal models, TLC is typically administered intravenously to induce cholestasis.[4]
Q3: What are the key endpoints to measure in a TLC-induced cholestasis experiment?
Key endpoints include:
-
Bile Flow: In in vivo and IPRL models, the direct measurement of bile flow rate is a primary indicator of cholestasis.
-
Biliary Excretion Index (BEI): In sandwich-cultured hepatocytes, the BEI is a quantitative measure of biliary excretion. It is calculated as the fraction of a compound that accumulates in the bile canaliculi relative to the total amount in the cells and canaliculi.[4][5]
-
Cell Viability/Cytotoxicity: Assays such as Lactate Dehydrogenase (LDH) release are used to assess hepatocyte damage.
-
Biomarker Analysis: Measurement of serum levels of alkaline phosphatase (ALP), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin are standard in vivo markers of cholestatic liver injury.[8][9][10]
-
Transporter Localization: Immunofluorescence imaging of key bile salt transporters, such as the Bile Salt Export Pump (BSEP), can reveal changes in their localization from the canalicular membrane to the cytoplasm, which is a hallmark of cholestasis.
Q4: What are the common therapeutic agents used to reverse TLC-induced cholestasis?
-
Ursodeoxycholic acid (UDCA): A hydrophilic bile acid that has multiple protective effects, including stimulating biliary secretion (choleretic effect), protecting hepatocytes from the toxicity of hydrophobic bile acids, and modulating intracellular signaling pathways to prevent apoptosis.[11][12][13]
-
Farnesoid X Receptor (FXR) agonists (e.g., Obeticholic Acid): FXR is a nuclear receptor that plays a key role in regulating bile acid homeostasis. Activation of FXR by agonists like obeticholic acid can reduce bile acid synthesis and increase their excretion.[1][14][15]
-
Taurocholate (TC): A primary bile acid that can prevent TLC-induced cholestasis, likely by forming mixed micelles with TLC, thereby increasing its solubility and facilitating its excretion.[3]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during TLC-induced cholestasis experiments.
In Vitro Model: Sandwich-Cultured Hepatocytes (SCHs)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Biliary Excretion Index (BEI) in Control Cells | Poor formation of bile canalicular networks. Suboptimal culture conditions. Loss of hepatocyte polarity. | Optimize Culture Conditions: Ensure proper collagen density and coating procedures. Allow sufficient time for cell attachment and polarization (typically 48-72 hours).[5] Verify Cell Quality: Use high-viability hepatocytes. If using cryopreserved cells, ensure proper thawing and handling procedures.[4] Confirm Network Formation: Visually inspect cultures for the formation of well-defined bile canalicular networks using phase-contrast microscopy. |
| High Variability in BEI Between Wells/Experiments | Inconsistent cell seeding density. Edge effects in the culture plate. Incomplete removal of Ca2+-free buffer. | Ensure Uniform Seeding: Use a consistent cell seeding density across all wells and experiments. Minimize Edge Effects: Avoid using the outermost wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Thorough Washing: Ensure complete removal of the Ca2+-free buffer before adding the substrate to prevent premature disruption of tight junctions.[2] |
| No Significant Decrease in BEI After TLC Treatment | TLC concentration is too low. Insufficient incubation time. TLC has degraded. | Dose-Response Curve: Perform a dose-response experiment to determine the optimal TLC concentration for your specific cell type and experimental conditions. Time-Course Experiment: Conduct a time-course study to identify the optimal incubation time for inducing cholestasis. Freshly Prepare TLC: Prepare TLC solutions fresh for each experiment to ensure its potency. |
| Unexpected Cytotoxicity in Control or Low-Dose TLC Groups | Poor hepatocyte quality. Contamination of cultures. Issues with culture media or supplements. | Assess Cell Viability: Perform a viability assay (e.g., trypan blue exclusion) before and during the experiment. Check for Contamination: Regularly inspect cultures for signs of microbial contamination. Quality Control of Reagents: Ensure all media and supplements are of high quality and not expired. |
In Vivo Models (IPRL and Whole Animal)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent Bile Flow Rates in Control Animals | Surgical variability. Anesthesia depth. Dehydration. | Standardize Surgical Procedure: Ensure consistent cannulation of the bile duct and portal vein.[7] Monitor Anesthesia: Maintain a consistent level of anesthesia throughout the experiment. Maintain Hydration: Ensure animals are adequately hydrated before and during the experiment. |
| No Significant Cholestasis After TLC Administration | Incorrect TLC dosage. Rapid metabolism or clearance of TLC. Improper administration. | Verify Dosage Calculation: Double-check the calculation of the TLC dose based on the animal's body weight. Consider Infusion: For IPRL, a continuous infusion of TLC may be more effective than a bolus injection. Confirm IV Administration: Ensure the intravenous injection was successful and the full dose was delivered. |
| High Mortality Rate in TLC-Treated Animals | TLC dose is too high, leading to excessive toxicity. Underlying health issues in the animals. | Perform a Dose-Finding Study: Determine the maximum tolerated dose (MTD) of TLC in your animal model. Health Screening: Use healthy animals from a reputable supplier and allow for an acclimatization period before the experiment. |
Section 3: Detailed Experimental Protocols
Protocol 1: Induction and Reversal of Cholestasis in Sandwich-Cultured Rat Hepatocytes
Materials:
-
Cryopreserved or freshly isolated rat hepatocytes
-
Collagen-coated 24-well plates
-
Hepatocyte culture medium
-
Sodium Taurolithocholate (TLC)
-
Ursodeoxycholic acid (UDCA) or FXR agonist (e.g., Obeticholic Acid)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+
-
Fluorescent bile acid substrate (e.g., cholyl-lysyl-fluorescein)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Hepatocyte Seeding and Culture:
-
Thaw and seed rat hepatocytes onto collagen-coated 24-well plates at a density that will achieve confluency.
-
Culture the cells for 48-72 hours to allow for the formation of bile canalicular networks.[5]
-
-
Induction of Cholestasis:
-
Prepare a stock solution of TLC in a suitable solvent (e.g., DMSO).
-
Dilute the TLC stock solution in culture medium to the desired final concentrations (a dose-response is recommended, e.g., 10, 25, 50, 100 µM).
-
Remove the culture medium from the hepatocytes and replace it with the TLC-containing medium.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Treatment with Reversal Agents:
-
Prepare stock solutions of UDCA or an FXR agonist.
-
For reversal experiments, co-incubate the hepatocytes with TLC and the test compound, or add the test compound after a period of TLC pre-incubation.
-
-
Assessment of Biliary Excretion (BEI):
-
Wash the cells with HBSS containing Ca2+/Mg2+.
-
Incubate one set of wells with HBSS containing Ca2+/Mg2+ (for total accumulation in cells + bile canaliculi) and another set with Ca2+/Mg2+-free HBSS (for accumulation in cells only) for 10 minutes at 37°C.[2]
-
Remove the buffers and add the fluorescent bile acid substrate in HBSS with Ca2+/Mg2+ to all wells.
-
Incubate for a short period (e.g., 10-15 minutes) to allow for uptake and biliary excretion.
-
Wash the cells with ice-cold buffer to stop the transport process.
-
Lyse the cells and measure the fluorescence intensity.
-
Calculate the BEI using the following formula: BEI = [(Fluorescence in Ca2+/Mg2+ buffer) - (Fluorescence in Ca2+/Mg2+-free buffer)] / (Fluorescence in Ca2+/Mg2+ buffer) x 100%[4]
-
-
Assessment of Cytotoxicity:
-
Collect the cell culture supernatant.
-
Perform an LDH assay according to the manufacturer's instructions.
-
Protocol 2: Immunofluorescence Staining of BSEP in Sandwich-Cultured Hepatocytes
Materials:
-
Sandwich-cultured hepatocytes (treated as described in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against BSEP
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.[16]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-BSEP antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Look for the localization of BSEP at the canalicular membranes in control cells and its internalization in TLC-treated cells.[17]
-
Section 4: Data Presentation and Interpretation
Table 1: Representative Data on BSEP Inhibition by Cholestatic Drugs
| Compound | BSEP IC50 (µM) | Primary DILI Phenotype |
| Bosentan | 12 | Cholestatic/Mixed |
| Cyclosporine A | 2.8 | Cholestatic |
| Glibenclamide | 13 | Cholestatic |
| Troglitazone | 1.1 | Cholestatic/Hepatocellular |
| Nefazodone | 4.5 | Cholestatic/Hepatocellular |
| Note: IC50 values can vary depending on the experimental system used (e.g., membrane vesicles vs. cell-based assays). Data compiled from multiple sources.[18][19][20][21] |
Table 2: Expected Changes in In Vivo Cholestasis Biomarkers
| Biomarker | Expected Change in TLC-Induced Cholestasis | Interpretation |
| Serum ALP | Markedly Increased | Indicator of biliary epithelial cell damage and cholestasis. |
| Serum ALT/AST | Moderately Increased | Indicates secondary hepatocellular injury due to bile acid accumulation. |
| Serum Total Bilirubin | Increased | Reflects impaired biliary excretion of bilirubin. |
| Serum Total Bile Acids | Increased | Direct measure of impaired bile acid clearance by the liver. |
| Note: The magnitude of change will depend on the dose of TLC and the duration of the experiment. Data based on typical findings in rodent models of cholestasis.[9][10][22] |
Section 5: Signaling Pathways and Mechanisms of Action
Diagram 1: Pathophysiology of TLC-Induced Cholestasis
Caption: Mechanism of Sodium Taurolithocholate (TLC)-induced cholestasis.
Diagram 2: Reversal of Cholestasis by UDCA and FXR Agonists
Caption: Mechanisms of action for UDCA and FXR agonists in reversing cholestasis.
Section 6: References
-
Swift, B., Pfeifer, N. D., & Brouwer, K. L. (2010). Sandwich-cultured hepatocytes: an in vitro model to evaluate hepatobiliary transporter-based drug interactions and hepatotoxicity. Drug Metabolism Reviews, 42(3), 446–471.
-
Liu, X., Chism, J. P., LeCluyse, E. L., Brouwer, K. R., & Brouwer, K. L. (1999). Correlation of biliary excretion in sandwich-cultured rat hepatocytes and in vivo in rats. Drug Metabolism and Disposition, 27(6), 637-644.
-
Brouwer, K. L., Durham, S., & Vore, M. (1987). Reversal of taurolithocholate-induced cholestasis by taurocholate in the isolated perfused rat liver. Hepatology, 7(4), 753-759.
-
Critical Factors in the Assessment of Cholestatic Liver Injury In Vitro. (2016). Methods in Molecular Biology, 1425, 237-248.
-
Fisher, M. M., Magnusson, R., & Miyai, K. (1971). Bile acid metabolism in mammals. I. The fate of cholyltaurine in the hamster. Laboratory Investigation; a Journal of Technical Methods and Pathology, 25(1), 88-91.
-
Funk, C., Roth, A., & Krähenbühl, S. (2001). Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse. Toxicological Sciences, 61(1), 134-142.
-
Ghallab, A., & Hofmann, U. (2015). Highlight report: New methods for quantification of bile canalicular dynamics. EXCLI Journal, 14, 1264–1266.
-
Paumgartner, G., & Beuers, U. (2002). Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited. Hepatology, 36(3), 525-531.
-
Roma, M. G., & Coleman, R. (2011). Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications. Clinical Science, 121(12), 523-544.
-
Rodent models of cholestatic liver disease: A practical guide for translational research. (2019). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(5), 989-1004.
-
In Vivo Imaging of Bile Accumulation and Biliary Infarction After Common Bile Duct Ligation in Rats. (2011). The American Journal of Pathology, 179(5), 2269-2279.
-
Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart. (2018). International Journal of Molecular Sciences, 19(11), 3463.
-
Effect of known cholestatic compounds on BSEP/Bsep-mediated bile salt... (n.d.). ResearchGate.
-
van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2006). The isolated perfused rat liver: standardization of a time-honoured model. Laboratory Animals, 40(3), 253-264.
-
Immunofluorescence staining. (n.d.). Proteintech.
-
Fiorucci, S., Antonelli, E., & Adorini, L. (2005). Obeticholic acid and other farnesoid-X-receptor (FXR) agonists in the treatment of liver disorders. Pharmaceuticals, 11(4), 101.
-
Biliary excretion in primary rat hepatocytes cultured in a collagen-sandwich configuration. (1998). Molecular Pharmacology, 54(5), 849-857.
-
Guest editorial: HIGHLIGHT REPORT: NEW METHODS FOR QUANTIFICATION OF BILE CANALICULAR DYNAMICS. (2015). EXCLI Journal, 14, 1264-1266.
-
In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. (2017). Archives of Toxicology, 91(2), 511-530.
-
Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice. (2022). Frontiers in Pharmacology, 13, 869598.
-
Cholestasis Assessment. (2023). Visikol.
-
A modular analysis of bile canalicular function and its implications for cholestasis. (2023). American Journal of Physiology-Gastrointestinal and Liver Physiology, 324(6), G535-G544.
-
Use of Sandwich-Cultured Hepatocytes To Evaluate Impaired Bile Acid Transport as a Mechanism of Drug-Induced Hepatotoxicity. (2007). Molecular Pharmaceutics, 4(6), 909-918.
-
Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence. (2023). STAR Protocols, 4(3), 102438.
-
Using a Graph Convolutional Neural Network Model to Identify Bile Salt Export Pump Inhibitors. (2023). Journal of Chemical Information and Modeling, 63(12), 3762-3771.
-
Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation. (2022). Scientific Reports, 12(1), 15208.
-
Schematic representation of ursodeoxycholic acid (UDCA)-induced... (n.d.). ResearchGate.
-
Cholestasis. (n.d.). eClinpath.
-
In Vitro Drug-Induced Liver Injury Prediction: Criteria Optimization of Efflux Transporter IC50 and Physicochemical Properties. (2017). Toxicological Sciences, 157(1), 165-176.
-
Evaluation of Serum Bile Acid Profiles as Biomarkers of Liver Injury in Rodents. (2012). Toxicological Sciences, 128(1), 1-12.
-
Drug-induced cholestasis assay in primary hepatocytes. (n.d.). ResearchGate.
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). BD Biosciences.
-
BSEP immunofluorescence staining in human liver biopsies... (n.d.). ResearchGate.
-
Highlight report: Imaging of bile ducts and the bile canalicular network. (2020). EXCLI Journal, 19, 1-4.
-
Obeticholic acid, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis. (2016). Proceedings of the National Academy of Sciences, 113(6), 1600-1605.
-
Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
-
Liver function of rats with chronic cholestasis is impaired and... (n.d.). ResearchGate.
-
Quantitative assessment of canalicular bile formation in isolated hepatocyte couplets using microscopic optical planimetry. (1989). Journal of Clinical Investigation, 83(1), 313-320.
-
Novel BSEP and MDR3 Inhibition Assays for Investigating Drug- Induced Liver Injury. (n.d.). Biotranex.
-
Immunofluorescence Protocol (for adherent cells). (n.d.). Arigo Biolaboratories.
-
Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms. (2014). Journal of Pharmacology and Experimental Therapeutics, 350(1), 147-157.
-
Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis. (2021). Cell Death & Disease, 12(8), 773.
-
Quantitative assessment of canalicular bile formation in isolated hepatocyte couplets using microscopic optical planimetry. (1989). The Journal of Clinical Investigation, 83(1), 313-320.
-
Recognizing a cholestatic pattern on a liver function panel. (2021). Medmastery.
-
Intravital imaging of cholestatic livers in mice. (2019). YouTube.
-
Fine-scale visualizing the hierarchical structure of mouse biliary tree with fluorescence microscopy method. (2017). Scientific Reports, 7(1), 1-9.
-
Ursodeoxycholic acid modulates the ubiquitin-proteasome degradation pathway of p53. (2010). Biochemical Pharmacology, 80(7), 1016-1023.
Sources
- 1. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of sandwich-cultured hepatocytes to evaluate impaired bile acid transport as a mechanism of drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. eclinpath.com [eclinpath.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 16. ptglab.com [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of bile salt transport by drugs associated with liver injury in primary hepatocytes from human, monkey, dog, rat, and mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bhsai.org [bhsai.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Sodium Taurolithocholate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Sodium taurolithocholate (TLC-S). As a potent inducer of cholestasis, TLC-S is an invaluable tool for modeling liver diseases. However, its biochemical properties, particularly its nature as a hydrophobic bile salt, present significant challenges in the form of off-target effects that can confound experimental data. This guide is designed to provide researchers, scientists, and drug development professionals with a framework for understanding, identifying, and mitigating these effects to ensure the integrity and reproducibility of your results.
Section 1: Core Concepts & The "Dual-Nature" of TLC-S
This section addresses the fundamental mechanisms of TLC-S and the primary off-target effects researchers must anticipate.
FAQ 1.1: What is the intended mechanism of action of Sodium taurolithocholate in experimental models?
Sodium taurolithocholate is primarily used to induce cholestasis, which is a decrease in bile flow.[1] Its mechanism is linked to its physical properties as a poorly water-soluble bile salt.[2] When introduced, it can interfere with the bile acid-independent fraction of bile flow at the canalicular or ductular level.[1] In sufficient concentrations, it can even precipitate within the biliary tree, physically obstructing bile flow.[2] This makes it a reliable, acute model for studying the cellular and physiological consequences of cholestatic liver injury.
FAQ 1.2: Beyond cholestasis, what are the principal off-target effects I should be concerned about?
The very properties that make TLC-S an effective cholestatic agent also drive its primary off-target effects. As a detergent-like molecule, its effects are often concentration-dependent.[3] The main concerns are:
-
Direct Cytotoxicity & Membrane Disruption: Like other hydrophobic bile salts, TLC-S can directly damage cells. At higher concentrations, it can extract lipids and proteins from the plasma membrane, increasing its fluidity and permeability, which can lead to cell lysis.[4][5] This is a critical artifact to control for, as it can be mistaken for a specific biological response.
-
Induction of Apoptosis: Sub-lytic concentrations of TLC-S can trigger programmed cell death, or apoptosis. This is a more subtle off-target effect than overt necrosis and can be initiated by cellular stress caused by membrane perturbation or mitochondrial dysfunction.[3][6] Bile salts can activate signaling pathways, such as those involving NF-κB, that regulate apoptosis.[7]
-
Metabolic Reprogramming: Exposure to bile salts can induce significant shifts in cellular metabolism. Studies have shown that they can alter the consumption of glucose, lipids, and amino acids to generate ATP, potentially as part of a stress or immune response.[8]
These off-target effects are not mutually exclusive and can occur simultaneously, complicating data interpretation.
Diagram 1: The Duality of Sodium Taurolithocholate Action
Caption: On-target vs. off-target effects of TLC-S.
Section 2: Pre-Experiment Planning & Assay Design
Rigorous upfront planning is the most effective strategy for minimizing off-target effects. A well-designed experiment can differentiate between a specific biological phenomenon and a general cytotoxic artifact.
FAQ 2.1: How do I determine the optimal, non-toxic working concentration of TLC-S for my cell-based experiment?
The therapeutic window for TLC-S is often narrow. A concentration that effectively models disease in one cell line may be overtly toxic in another. Therefore, a dose-response curve is mandatory before beginning definitive experiments. The goal is to identify the highest concentration that elicits the desired biological effect without causing significant, unintended cell death.
Protocol 2.1.1: Step-by-Step Methodology for a Dose-Response Cytotoxicity Assay
This protocol uses a standard MTS assay to measure cell viability, a key indicator of cytotoxicity.
-
Cell Plating: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well). Allow them to adhere and recover for 24 hours.
-
TLC-S Preparation: Prepare a 2x concentrated stock solution of TLC-S in your cell culture medium. Perform serial dilutions to create a range of 2x concentrations. A broad range is recommended for the initial screen (e.g., 1 µM to 5 mM).
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x TLC-S dilutions to the corresponding wells. Include "untreated" (medium only) and "vehicle control" wells.
-
Incubation: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data by setting the "untreated" control as 100% viability. Plot cell viability (%) against the log of TLC-S concentration to determine the IC50 (the concentration that causes 50% reduction in viability). Your ideal working concentration should be well below the IC50.
Table 1: Example Dose-Response Data for TLC-S on a Hypothetical Cell Line
| TLC-S Concentration | Mean Absorbance (490nm) | Standard Deviation | % Viability (Normalized) |
| 0 µM (Control) | 1.250 | 0.08 | 100% |
| 10 µM | 1.235 | 0.07 | 98.8% |
| 50 µM | 1.201 | 0.09 | 96.1% |
| 100 µM | 1.150 | 0.06 | 92.0% |
| 250 µM | 0.980 | 0.10 | 78.4% |
| 500 µM | 0.630 | 0.05 | 50.4% (IC50) |
| 1000 µM | 0.210 | 0.04 | 16.8% |
FAQ 2.2: What is the best way to prepare and solubilize TLC-S?
Solubility is a critical control point. TLC-S is poorly soluble in aqueous solutions, and precipitation can cause artifacts and inconsistent results.[2]
-
Use the Salt Form: Always use the sodium salt (Sodium taurolithocholate) rather than the acid form, as salts are generally more water-soluble.[9]
-
Initial Solvent: For high-concentration stock solutions, consider dissolving TLC-S in a small amount of DMSO or ethanol before diluting it into your aqueous buffer or culture medium. Always confirm the final solvent concentration is non-toxic to your cells.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure that the solvent itself is not causing any observed effects.
-
Warming and Vortexing: Gently warm the solution (e.g., to 37°C) and vortex thoroughly to aid dissolution. Visually inspect the final solution for any precipitates before adding it to cells.
FAQ 2.3: What are the essential controls for a TLC-S experiment?
A self-validating experiment relies on robust controls. For any experiment involving TLC-S, you must include:
-
Negative (Untreated) Control: Cells treated with medium only. This is your baseline for 100% viability and normal physiological responses.
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve TLC-S. This ensures the solvent is inert.
-
Positive Control (for the off-target effect): If you are concerned about apoptosis, for example, include a known apoptosis inducer (e.g., staurosporine). This validates that your detection assay (e.g., caspase activity) is working correctly.
Diagram 2: Recommended Experimental Workflow
Caption: Workflow for optimizing TLC-S experiments.
Section 3: Troubleshooting Common Experimental Issues
Even with careful planning, unexpected results can occur. This section provides a logical framework for troubleshooting.
Issue 3.1: I'm observing unexpectedly high levels of cell death, even at concentrations I thought were safe.
-
Possible Cause A: Concentration is too high for your specific cell lot or passage number.
-
Troubleshooting Step: Re-run a dose-response curve. Cell sensitivity can change with passage number and culture conditions.[10] Do not assume a concentration that worked previously will always be safe.
-
-
Possible Cause B: Rapid membrane disruption (necrosis) is occurring.
-
Troubleshooting Step: Perform a Lactate Dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is rapidly released into the culture medium upon loss of membrane integrity. A high LDH signal indicates necrotic cell death.
-
Protocol 3.1.1: Step-by-Step Methodology for an LDH Cytotoxicity Assay
-
Set up Experiment: Plate and treat cells with TLC-S as you would for your main experiment, including all necessary controls.
-
Collect Supernatant: At your desired time point, carefully collect a sample of the cell culture medium from each well. Avoid disturbing the cell layer.
-
Cell Lysis (Maximum LDH Control): To a set of control wells (untreated cells), add the lysis buffer provided with your LDH assay kit. This will generate the "maximum LDH release" signal.
-
Perform Assay: Add the collected supernatants and the lysate from the maximum release control to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate & Read: Incubate in the dark at room temperature for up to 30 minutes. Measure the absorbance at 490 nm.
-
Calculate Cytotoxicity: Use the formula: Cytotoxicity (%) = (Sample Value - Medium Background) / (Max LDH Release - Medium Background) * 100.
-
Possible Cause C: Apoptosis is being induced.
-
Troubleshooting Step: If LDH release is low but cell viability is still poor, apoptosis is the likely culprit. Assay for key apoptotic markers like Caspase-3/7 activity or perform Annexin V/Propidium Iodide flow cytometry to distinguish between apoptotic and necrotic cells.
-
Diagram 3: Troubleshooting Flowchart for High Cell Death
Caption: A logical guide to diagnosing unexpected cytotoxicity.
Issue 3.2: My results are inconsistent between experiments.
-
Possible Cause A: Incomplete solubilization or precipitation of TLC-S.
-
Troubleshooting Step: Re-evaluate your stock preparation protocol. Always prepare fresh dilutions from a validated stock for each experiment. Visually inspect the final working solution under a microscope for any microprecipitates.
-
-
Possible Cause B: Variation in cell culture conditions.
-
Troubleshooting Step: Standardize your cell culture practices. Use cells within a consistent, narrow range of passage numbers. Ensure seeding density is identical between experiments, as cell density can affect sensitivity to toxins.
-
Section 4: Advanced Mechanistic Insights
FAQ 4.1: How does Sodium taurolithocholate induce apoptosis?
While the precise pathway can be cell-type dependent, bile salt-induced apoptosis often involves the intrinsic (or mitochondrial) pathway .[6] High concentrations of hydrophobic bile salts can cause stress to the endoplasmic reticulum and mitochondria. This stress can lead to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then permeabilize the outer mitochondrial membrane, allowing for the release of cytochrome c into the cytosol.[6] Cytochrome c then binds to a protein called Apaf-1, forming a complex called the "apoptosome," which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3 and -7, which dismantle the cell, leading to apoptosis.[11][12]
Diagram 4: Simplified Intrinsic Apoptosis Pathway
Caption: Potential apoptotic pathway activated by TLC-S.
References
-
O'Brien, P. J., & Siraki, A. G. (2005). The choleretic mechanisms of sodium taurocholate, secretin, and glucagon. PubMed. [Link]
-
Fisher, M. M., Magnusson, R., & Miyai, K. (1971). Cholestasis induced by sodium taurolithocholate in isolated hamster liver. PubMed. [Link]
-
Ali, H. M., Al-Suede, F. S. R., Ismail, M., & Majid, A. M. S. A. (2023). Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. PubMed. [Link]
-
Salamat-Miller, N., Chittchang, M., & Johnston, T. P. (2005). Absorption-Enhancing Effects of Bile Salts. PMC. [Link]
-
ChEMBL. (n.d.). Compound: SODIUM TAUROCHOLATE (CHEMBL443728). EMBL-EBI. [Link]
-
Peng, Z., Holterman, A. X., & Gafni, Y. (2004). Bile Salts Induce Resistance to Apoptosis Through NF-κB-mediated XIAP Expression. PMC. [Link]
-
Javitt, N. B. (1966). Effect of sodium taurolithocholate on bile flow and bile acid excretion. PubMed. [Link]
-
Javitt, N. B. (1966). Effect of sodium taurolithocholate on bile flow and bile acid excretion. PMC. [Link]
-
Löbmann, K., Flouda, K., & Rades, T. (2018). The natural bile acid surfactant sodium taurocholate (NaTC) as a coformer in coamorphous systems: Enhanced physical stability and dissolution behavior of coamorphous drug-NaTc systems. PubMed. [Link]
-
Wender, P. A., Kee, J.-M., & Warrington, J. M. (2011). Structural modifications that increase gut restriction of bile acid derivatives. PMC. [Link]
-
Lee, Y. J., Lee, J., & Lee, S. (2020). Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats. PubMed. [Link]
-
Billington, D., & Coleman, R. (1977). Effects of different bile salts upon the composition and morphology of a liver plasma membrane preparation. Deoxycholate is more membrane damaging than cholate and its conjugates. PubMed. [Link]
-
Richards, M. H., & Gardner, C. R. (1978). Effects of bile salts on the structural integrity of liposomes. PubMed. [Link]
-
ResearchGate. (2022). How to treat bile acid when cultured it together with bacteria strains?. ResearchGate. [Link]
-
The Thought Emporium. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Bio-Rad. (n.d.). Apoptosis Induction Phase. Bio-Rad. [Link]
-
Anwer, M. S., & Stieger, B. (2014). Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro. PMC. [Link]
-
Semer, R., & Corley, C. (2000). Sodium Taurocholate Micelles in Fluorometrix Analysis. PMC. [Link]
-
Appelman, M. D., Buitrago, G. V., & de Waart, D. R. (2021). The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. MDPI. [Link]
-
Leith, J. T., Hallows, K. T., Arundel, C. M., & Bliven, S. F. (1988). The effect of sodium butyrate on the growth characteristics of human cervix tumour cells. PubMed. [Link]
-
Ruiz, M. C., & Csonka, D. R. (1986). Effect of sodium taurocholate and sodium cholate on short-circuit current on amphibian membranes. PubMed. [Link]
-
Roy, C. C., Laurendeau, G., & Doyon, G. (1975). The effect of bile and of sodium taurocholate on the epithelial cell dynamics of the rat small intestine. PubMed. [Link]
-
Vijay, J. P., & Camilleri, M. (2015). Therapeutic targeting of bile acids. PMC. [Link]
-
Molport. (2022). Addressing the challenge of salt forms in drug discovery. Molport Blog. [Link]
-
O'Donnell, L., & Ross, R. P. (2021). Manipulating the Microbiome: An Alternative Treatment for Bile Acid Diarrhoea. MDPI. [Link]
-
Lin, M. C., & Kramer, W. (1990). Identification of taurocholate binding sites in ileal plasma membrane. PubMed. [Link]
-
Mar-Heyming, R., & Gonzalez-Mariscal, L. (2018). Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival. PubMed. [Link]
-
Dvorak, A., Girardi, E., & Superti-Furga, G. (2021). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. Frontiers. [Link]
-
NutritionFacts.org. (2020). Flashback Friday: How to Reduce Carcinogenic Bile Acid Production. YouTube. [Link]
-
CAS. (2023). Dealing with the challenges of drug discovery. CAS. [Link]
-
Khan, M. A., & Khan, M. J. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. [Link]
-
ImmunoChemistry Technologies. (2017). Pathways to Cell Death: Apoptosis, Pyroptosis, and Autophagy. YouTube. [Link]
-
Elkady, A. I., & Hussein, R. A. (2018). In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Frontiers. [Link]
Sources
- 1. Cholestasis induced by sodium taurolithocholate in isolated hamster liver [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of sodium taurolithocholate on bile flow and bile acid excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effects of sodium cholate and deoxycholate bile salts on breast cancer cells proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different bile salts upon the composition and morphology of a liver plasma membrane preparation. Deoxycholate is more membrane damaging than cholate and its conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Salts Induce Resistance to Apoptosis Through NF-κB-mediated XIAP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
Technical Support Center: Quantifying Sodium Taurolithocholate and its Metabolites
Welcome to the technical support center for the quantification of Sodium Taurolithocholate (TLC) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these challenging bile acids. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Introduction to the Challenge
Sodium taurolithocholate, a taurine-conjugated form of the secondary bile acid lithocholic acid, and its metabolites, such as TLC-sulfate and TLC-glucuronide, are crucial molecules in various physiological and pathological processes. However, their accurate quantification in biological matrices is fraught with challenges. These include their structural similarity to other bile acids, low endogenous concentrations, and susceptibility to matrix effects during analysis.[1][2] This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Question 1: What is the most effective method for extracting TLC and its metabolites from complex biological samples like plasma, feces, or tissue?
Answer: The choice of extraction method is critical and depends on the sample matrix. A multi-pronged approach is often necessary to achieve optimal recovery and minimize interferences.
-
For Plasma/Serum: Protein precipitation is a common and straightforward initial step.[3] However, for enhanced cleanup and to reduce matrix effects, a subsequent Solid Phase Extraction (SPE) is highly recommended.[4]
-
For Fecal Samples: Due to the high lipid content and complex nature of feces, a robust extraction protocol is essential. Homogenization in an organic solvent like methanol or acetonitrile is a good starting point.[5][6] To improve recovery, especially for conjugated metabolites, consider a liquid-liquid extraction (LLE) following the initial solvent extraction.[4] It's also crucial to work with wet fecal material whenever possible, as drying can lead to poor recovery.[7]
-
For Tissue Samples: Tissue homogenates require thorough disruption to release the analytes. LLE is a preferred method for tissue samples due to the complexity of the matrix.[4]
Troubleshooting Tip: If you are experiencing low recovery of TLC and its metabolites, consider the following:
-
Inadequate Cell Lysis: For tissue and fecal samples, ensure complete homogenization. Sonication can be a useful addition to mechanical disruption.[6]
-
Solvent Polarity: The polarity of your extraction solvent is key. A mixture of polar and non-polar solvents may be necessary to efficiently extract both the parent compound and its more polar metabolites.
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of bile acids. Adjusting the pH to an acidic environment can improve the recovery of unconjugated bile acids.
Analytical Methodology: LC-MS/MS
Question 2: What are the key considerations for developing a robust LC-MS/MS method for quantifying TLC and its metabolites?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.[1][3] However, several factors must be optimized for reliable quantification of TLC and its metabolites.
-
Chromatographic Separation: Achieving baseline separation of TLC and its isomers from other bile acids is paramount.[1] A C18 reversed-phase column is a common choice.[3][8][9] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[3][8]
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary sensitivity and selectivity.[1][5] Negative ion mode is generally preferred for the analysis of bile acids.[8]
-
Internal Standards: The use of stable isotope-labeled (SIL) internal standards is crucial to correct for matrix effects and variations in sample preparation and instrument response.[10] Ideally, a SIL analog should be used for each analyte being quantified.[11][12]
Troubleshooting Tip: If you are observing poor peak shape, co-elution of isomers, or significant matrix effects, consider these adjustments:
-
Gradient Optimization: Fine-tuning the gradient profile can improve the resolution of closely eluting compounds.
-
Column Chemistry: If a C18 column does not provide adequate separation, consider alternative chemistries such as a pentafluorophenyl (PFP) stationary phase.[9]
-
Matrix Effect Mitigation: In addition to SIL internal standards, strategies like sample dilution or more extensive sample cleanup (e.g., SPE) can help reduce matrix effects.[2][13][14]
Table 1: Example LC-MS/MS Parameters for Taurolithocholate Analysis
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good separation for a wide range of bile acids.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization.[8] |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic solvent for eluting the analytes from the column.[8] |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical scale LC. |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Bile acids readily form negative ions.[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high sensitivity and specificity.[5] |
| MRM Transition | Precursor Ion (e.g., m/z 482.2 for TLC) -> Product Ion | Specific transitions for each analyte and internal standard.[15] |
Quantification of Specific Metabolites
Question 3: How can I accurately quantify sulfated and glucuronidated metabolites of TLC?
Answer: The quantification of sulfated and glucuronidated metabolites presents unique challenges due to their increased polarity and potential for in-source fragmentation in the mass spectrometer.
-
TLC-Sulfate: Direct quantification of sulfated bile acids is possible with LC-MS/MS. However, care must be taken to optimize the chromatographic conditions to ensure their retention on a reversed-phase column. Ion-pair chromatography can be an alternative for improved retention. For quantification, specific MRM transitions for the sulfated conjugate must be established.
-
TLC-Glucuronide: Glucuronidated bile acids can be quantified directly by LC-MS/MS or indirectly after enzymatic hydrolysis.[16][17]
-
Direct Quantification: This approach requires careful optimization of MS parameters to avoid in-source fragmentation of the glucuronide moiety.
-
Indirect Quantification: This involves treating the sample with β-glucuronidase to cleave the glucuronic acid, followed by quantification of the released TLC. This method is simpler but assumes complete enzymatic hydrolysis.
-
Troubleshooting Tip: For inaccurate quantification of conjugated metabolites:
-
Incomplete Hydrolysis: If using the indirect method, ensure the activity of your β-glucuronidase is sufficient and the incubation conditions (pH, temperature, time) are optimal for complete cleavage.
-
Standard Availability: Obtaining authentic analytical standards for sulfated and glucuronidated bile acids can be challenging. In their absence, relative quantification may be the only option.
Experimental Workflow & Data Interpretation
Question 4: Can you provide a general workflow for a typical experiment aimed at quantifying TLC and its metabolites?
Answer: A well-structured workflow is essential for reproducible results.
Caption: A generalized workflow for the quantification of Sodium Taurolithocholate and its metabolites.
Question 5: What are common pitfalls in data interpretation for bile acid analysis?
Answer: Accurate data interpretation relies on a solid understanding of the potential sources of error.
-
Isomeric Interference: Many bile acids are isomers, having the same mass but different structures.[1][2] Without adequate chromatographic separation, it is easy to misidentify and incorrectly quantify TLC.
-
Matrix Effects: As previously mentioned, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification if not properly corrected with SIL internal standards.[2][13][14]
-
Calibration Curve Linearity: Ensure your calibration curve is linear over the concentration range of your samples. Using a weighted regression may be necessary for wide dynamic ranges.
Troubleshooting Tip: To ensure the integrity of your data:
-
Quality Control Samples: Regularly inject quality control (QC) samples at different concentrations throughout your analytical run to monitor instrument performance and data quality.
-
Blank Injections: Run blank samples to check for carryover between injections.
-
Spike and Recovery Experiments: Perform spike and recovery experiments to assess the accuracy of your extraction method in your specific matrix.
Conclusion
The quantification of Sodium Taurolithocholate and its metabolites is a challenging but achievable endeavor. By carefully considering sample preparation, optimizing LC-MS/MS conditions, and being mindful of the potential pitfalls in data interpretation, researchers can obtain accurate and reliable results. This guide provides a foundation for developing and troubleshooting your analytical methods. For further in-depth information, please refer to the cited literature.
References
- Thermo Fisher Scientific. (2018, May 15). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use.
- Javitt, N. B. (n.d.). Effect of sodium taurolithocholate on bile flow and bile acid excretion. PMC.
- PubMed. (n.d.). Effect of sodium taurolithocholate on bile flow and bile acid exeretion.
- Dutta, U., et al. (2019).
- Matsuoka, K., et al. (2024, February 5).
- Cleveland Clinic. (2022, October 19).
- Gray, N., et al. (2021, March 15). Extraction and quantitative determination of bile acids in feces. Edith Cowan University Research Online.
- Fauler, G., et al. (2016). Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry. Clinica Chimica Acta.
- Liu, X., et al. (2022, March 16).
- Agilent. (2023, May 26).
- Agilent. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. LabRulez LCMS.
- Creative Proteomics. (n.d.).
- FooDB. (2010, April 8).
- European Association for the Study of the Liver. (2021). Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury. PubMed Central.
- Wang, J., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- MAC-MOD Analytical. (n.d.).
- EPFL. (n.d.).
- Rainteau, D., et al. (2012, June 15). Bile acid profiling in human biological samples: comparison of extraction procedures and application to normal and cholestatic patients.
- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry.
- Griffiths, W. J., & Sjövall, J. (n.d.). Bile acids: analysis in biological fluids and tissues. PMC.
- Kurosawa, T., et al. (2022, December 7).
- Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research.
- Fröhling, W., & Stiehl, A. (n.d.).
- Wegner, S., et al. (2020, June 4). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets.
- Dr. Puspendra Kumar. (2018, January 4).
- ResearchGate. (2024, August 15).
- IROA Technologies. (2025, October 17). How Bile Acid Compounds Are Advancing Metabolomic Research.
- SciSpace. (n.d.). Effect of sodium taurolithocholate on bile flow and bile acid exeretion.
- Sigma-Aldrich. (n.d.).
- Frontiers. (2022, November 17). Metabolomics study identified bile acids as potential biomarkers for gastric cancer: A case control study.
- ResearchGate. (n.d.). Matrix effects (M %)
- Kagedal, B., & Kallberg, M. (n.d.).
- ResearchGate. (2025, April 11).
- SciSpace. (2012, February 29).
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- MIT OpenCourseWare. (2010, February 4). TLC-The Basics | MIT Digital Lab Techniques Manual. YouTube.
- ResearchGate. (n.d.).
- Arrivault, S., et al. (2015, July 7).
- Thermo Fisher Scientific. (2023, November 27). Drinking Water Sulphate method for Thermo Scientific Gallery Discrete Analyzer.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Setchell, K. D., & Lawson, A. M. (n.d.).
- SCIEX. (n.d.). Bile acid analysis.
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Bile acid analysis [sciex.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. ro.ecu.edu.au [ro.ecu.edu.au]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. waters.com [waters.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mac-mod.com [mac-mod.com]
- 16. Bile salt glucuronides: identification and quantitative analysis in the urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Ensuring Consistent Delivery of Sodium Taurolithocholate In Vivo
Welcome to the technical support center for the in vivo application of Sodium Taurolithocholate (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during animal studies with this potent bile acid. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of Sodium Taurolithocholate in vivo.
1. What is Sodium Taurolithocholate (TLC) and what is its primary mechanism of action?
Sodium Taurolithocholate is a conjugated bile acid. In vivo, it is a potent and selective agonist for the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor.[1][2] Activation of TGR5 by TLC initiates a signaling cascade, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[3][4] This pathway is involved in various physiological processes, including energy homeostasis, inflammation, and glucose metabolism.[5] TLC can also interact with other bile acid receptors, such as the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.[6][7]
2. What are the main challenges associated with the in vivo administration of TLC?
The primary challenges with in vivo delivery of TLC are its poor aqueous solubility and its potential to induce cholestasis (a condition of reduced or stopped bile flow).[8][9][10] Intravenous administration of TLC at doses that exceed the endogenous bile salt excretion capacity can lead to its precipitation in the biliary tree, causing cholestasis.[8][9][10][11] Careful formulation and dose selection are therefore critical for successful in vivo experiments.
3. What are the recommended vehicles for in vivo delivery of TLC?
Due to its low water solubility, TLC requires a suitable vehicle for solubilization before in vivo administration. The choice of vehicle will depend on the route of administration and the desired concentration. Commonly used vehicles for bile acids include:
-
Saline with a co-solvent: A mixture of saline with a small percentage of a solubilizing agent like Dimethyl sulfoxide (DMSO) can be effective.
-
Lipid-based formulations: For oral administration, corn oil can be a suitable vehicle.[12]
-
Formulations with other excipients: A combination of PEG300, Tween80, and water has been used for formulating other bile acids for in vivo use.[12]
It is crucial to perform pilot studies to determine the optimal vehicle and concentration for your specific experimental model and to ensure the vehicle itself does not have any confounding biological effects.
4. How should I store Sodium Taurolithocholate powder and its solutions?
Solid Sodium Taurolithocholate should be stored in a dry, dark place at room temperature.[13] Solutions of bile acids, particularly in aqueous buffers, can be unstable over time. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution and store it at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: From Formulation to Phenotype
This section provides a structured approach to identifying and resolving common issues encountered during in vivo studies with Sodium Taurolithocholate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | 1. Inconsistent TLC delivery: This could be due to precipitation of the compound in the dosing solution, improper administration technique, or degradation of the compound. 2. Variability in animal physiology: Differences in age, sex, gut microbiome, or underlying health status of the animals can affect their response to TLC. 3. Issues with downstream assays: The variability may not be with the TLC delivery but with the method used to assess the outcome (e.g., ELISA, qPCR).[14][15] | 1. Verify TLC solution: Always visually inspect your dosing solution for any signs of precipitation before each administration. Prepare fresh solutions for each experiment. Consider analyzing the concentration of TLC in your dosing solution to confirm its stability. 2. Standardize animal cohorts: Use animals of the same age, sex, and from the same vendor. Acclimatize animals properly before the experiment. Consider co-housing animals to normalize the gut microbiome. 3. Validate downstream assays: Run appropriate controls and standards for all your assays to ensure they are performing correctly. |
| Signs of animal distress or toxicity after TLC administration (e.g., lethargy, weight loss, ruffled fur) | 1. Cholestasis: As mentioned, high doses of TLC can induce cholestasis.[8][9][10][11] 2. Direct cellular toxicity: High concentrations of hydrophobic bile acids can be cytotoxic.[16][17] 3. Injection site reaction: The vehicle or the compound itself may cause local inflammation or irritation. | 1. Dose-response study: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your animal model. Start with a low dose and gradually increase it. 2. Co-administration with a primary bile salt: Co-infusing TLC with a primary bile salt like sodium taurocholate can prevent cholestasis.[8][9][10] 3. Monitor animals closely: Observe the animals for any signs of distress after administration. If you observe any adverse effects, reduce the dose or consider a different route of administration. 4. Histopathological analysis: At the end of the study, perform a histopathological analysis of the liver and other relevant organs to assess for any signs of toxicity. |
| Precipitation of TLC in the dosing solution | 1. Poor solubility: TLC has limited solubility in aqueous solutions. 2. Incorrect pH: The solubility of bile acids can be pH-dependent. 3. Low temperature: The compound may precipitate out of solution if it is stored at a low temperature. | 1. Use an appropriate vehicle: Refer to the FAQ section for recommended vehicles. You may need to use a co-solvent like DMSO or a lipid-based formulation. 2. Adjust the pH: The solubility of some bile acids can be increased by adjusting the pH of the solution. However, be mindful of the physiological compatibility of the final formulation. 3. Gentle warming: Gentle warming of the solution may help to redissolve any precipitate. Always ensure the solution is at the appropriate temperature before administration. |
Detailed Protocols: A Step-by-Step Guide to In Vivo Delivery
The following protocols provide a starting point for the preparation and administration of Sodium Taurolithocholate. It is essential to optimize these protocols for your specific experimental needs.
Protocol 1: Preparation of TLC for Intravenous (IV) Injection
This protocol is designed to prepare a clear, injectable solution of TLC.
Materials:
-
Sodium Taurolithocholate (TLC) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300, sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Step-by-Step Procedure:
-
Calculate the required amount of TLC: Based on your desired dose and the weight of your animals, calculate the total amount of TLC needed.
-
Prepare the vehicle: In a sterile vial, prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. This is a commonly used vehicle for poorly soluble compounds.[12]
-
Dissolve the TLC: Add the calculated amount of TLC powder to the vehicle.
-
Vortex and sonicate: Vortex the solution vigorously and sonicate in a water bath until the TLC is completely dissolved. The solution should be clear and free of any visible particles.
-
Filter sterilize: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Administer immediately: It is recommended to use the solution immediately after preparation.
Self-Validation:
-
Visual Inspection: Before each injection, visually inspect the solution for any signs of precipitation.
-
Pharmacokinetic Analysis: To confirm systemic delivery, you can perform a pharmacokinetic study to measure the concentration of TLC in the plasma at different time points after administration.
Protocol 2: Preparation of TLC for Oral Gavage
This protocol is suitable for administering TLC directly to the stomach.
Materials:
-
Sodium Taurolithocholate (TLC) powder
-
Corn oil, sterile
-
Sterile vials
-
Sterile syringes
-
Oral gavage needles
Step-by-Step Procedure:
-
Calculate the required amount of TLC: Determine the total amount of TLC needed based on your desired dose and the number of animals.
-
Prepare the suspension: Add the TLC powder to the required volume of corn oil in a sterile vial.
-
Vortex thoroughly: Vortex the mixture vigorously to ensure a uniform suspension.
-
Administer immediately: As this is a suspension, it is crucial to vortex the solution immediately before drawing it into the syringe for each animal to ensure a consistent dose.
Self-Validation:
-
Target Engagement: To confirm that the orally administered TLC is biologically active, you can measure the expression of downstream target genes of TGR5 or FXR in the liver or intestine (e.g., via qPCR).
Underlying Mechanisms: TGR5 and FXR Signaling Pathways
A thorough understanding of the molecular pathways activated by TLC is essential for interpreting your experimental results.
TGR5 Signaling Pathway
Sodium Taurolithocholate is a potent agonist of TGR5, a G protein-coupled receptor. The binding of TLC to TGR5 initiates a signaling cascade that plays a key role in metabolic regulation.
Caption: TGR5 Signaling Pathway Activation by TLC.
FXR Signaling Pathway
As a bile acid, TLC can also activate the farnesoid X receptor (FXR), a nuclear receptor that is a master regulator of bile acid synthesis and transport.
Caption: FXR Signaling Pathway and Regulation of Bile Acid Synthesis.
References
-
Javitt, N. B. (1968). Effect of sodium taurolithocholate on bile flow and bile acid excretion. Journal of Clinical Investigation, 47(1), 1-11. [Link]
-
Effect of sodium taurolithocholate on bile flow and bile acid excretion. (n.d.). PMC. [Link]
-
Liu, Y., Shi, C., Hu, Y., Zheng, Z., & Lu, X. (1999). [Studies on the stability of sodium taurocholate in different media and in the course of sterilization]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 24(2), 91–93, 125. [Link]
-
Kim, J. Y., Kim, K. H., Lee, J. A., Nam, S. W., & Kim, H. S. (2015). Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats. Journal of toxicology, 2015, 837543. [Link]
-
Dong, Z., Ekins, S., & Polli, J. E. (2013). A Substrate Pharmacophore for the Human Sodium Taurocholate Co-transporting Polypeptide. The AAPS journal, 15(4), 1046–1056. [Link]
-
Vlase, L., Vlase, D., & Muntean, D. (2018). Absorption-Enhancing Effects of Bile Salts. Molecules (Basel, Switzerland), 23(10), 2449. [Link]
-
Effect of sodium taurolithocholate on bile flow and bile acid exeretion. (n.d.). SciSpace. [Link]
-
Eastwood, G. L. (1975). Effect of sodium taurocholate on the human gastric mucosa at acid and neutral pH's. The American journal of digestive diseases, 20(10), 963–971. [Link]
-
Vlase, L., Vlase, D., & Muntean, D. (2018). Absorption-Enhancing Effects of Bile Salts. Molecules (Basel, Switzerland), 23(10), 2449. [Link]
-
Reich, M., Deutschmann, K., & Geier, A. (2020). TGR5 Signaling in Hepatic Metabolic Health. Cells, 9(6), 1358. [Link]
-
Li, R., & Wang, M. (2015). FXR signaling in the enterohepatic system. Biochimica et biophysica acta, 1851(1), 37–45. [Link]
-
Healy, A. M., Worku, Z. A., McArdle, P., & Erxleben, A. (2018). The natural bile acid surfactant sodium taurocholate (NaTC) as a coformer in coamorphous systems: Enhanced physical stability and dissolution behavior of coamorphous drug-NaTc systems. International journal of pharmaceutics, 536(1), 164–172. [Link]
-
Rao, A., & Ah-Kee, R. (2016). Using Multi-fluorinated Bile Acids and In Vivo Magnetic Resonance Imaging to Measure Bile Acid Transport. Journal of visualized experiments : JoVE, (117), 54817. [Link]
-
In Vivo Degradation of Cholesterol to Bile Acids Is Reduced in Patients Receiving Parenteral Nutrition. (n.d.). ResearchGate. [Link]
-
Kowalski, K., & Mulak, A. (2022). Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications. International journal of molecular sciences, 23(19), 11213. [Link]
-
Appelman, M. D., Gu, X., & Brouwer, K. L. R. (2023). Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro. Frontiers in pharmacology, 14, 1146740. [Link]
-
Reshetnyak, V. I. (2013). The Role of Bile Acids in the Human Body and in the Development of Diseases. Klinicheskaia i eksperimental'naia gastroenterologiia = Clinical & experimental gastroenterology, (2), 3–10. [Link]
-
Does anyone has experience with troubleshooting inconsistent ELISA results?. (n.d.). ResearchGate. [Link]
-
Schematic representation of canonical signaling pathways downstream of.... (n.d.). ResearchGate. [Link]
-
Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling. (n.d.). Nature. [Link]
-
Troubleshooting ELISA. (n.d.). Hycult Biotech. [Link]
-
Metabolism regulation through the FXR pathway. Red arrows indicated the.... (n.d.). ResearchGate. [Link]
-
Fiorucci, S., & Distrutti, E. (2015). Molecular physiology of bile acid signaling in health, disease, and aging. Metabolism: clinical and experimental, 64(10), 1059–1070. [Link]
-
Martin, C., & Tomas, J. (2022). Identification of the Role of TGR5 in the Regulation of Leydig Cell Homeostasis. International journal of molecular sciences, 23(24), 15598. [Link]
-
Ullrich, K. J., Rumrich, G., & Klöss, S. (1984). Sodium-coupled Taurocholate Transport in the Proximal Convolution of the Rat Kidney In Vivo and In Vitro. Pflügers Archiv : European journal of physiology, 400(3), 241–249. [Link]
-
Neimark, E., & Chen, F. (2018). Farnesoid X receptor (FXR): Structures and ligands. Current medicinal chemistry, 25(17), 1994–2010. [Link]
-
Bile Acid Disposition and Drug Pharmacokinetic Implications. (n.d.). Molecular Pharmaceutics. [Link]
-
Duboc, H., Tache, Y., & Hofmann, A. F. (2014). The bile acid membrane receptor TGR5: a valuable metabolic target. Physiological reviews, 94(2), 497–523. [Link]
-
Alishala, M., Liu-Bryan, R., & Cobo, I. (2024). Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells. STAR protocols, 5(2), 103030. [Link]
-
Chiang, J. Y. L. (2017). Discovery of farnesoid X receptor and its role in bile acid metabolism. Journal of lipid research, 58(9), 1738–1747. [Link]
Sources
- 1. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the Role of TGR5 in the Regulation of Leydig Cell Homeostasis | MDPI [mdpi.com]
- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of sodium taurolithocholate on bile flow and bile acid exeretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sodium taurolithocholate on bile flow and bile acid excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. scispace.com [scispace.com]
- 12. selleckchem.com [selleckchem.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Bile Acids in the Human Body and in the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sodium Taurolithocholate vs. Lithocholic Acid: A Comparative Guide to Hepatotoxicity Modeling
This guide provides an in-depth technical comparison between Sodium Taurolithocholate (Na-TLC) and Lithocholic Acid (LCA) , focusing on their distinct mechanisms of hepatotoxicity and their utility in drug development models.
Executive Summary
While Sodium Taurolithocholate (Na-TLC) and Lithocholic Acid (LCA) share the same steroid nucleus, their experimental applications differ fundamentally due to their conjugation status and physicochemical properties.
-
Sodium Taurolithocholate (Na-TLC) is the taurine-conjugated salt of LCA. It is the "Gold Standard" agent for inducing acute intrahepatic cholestasis . Its primary toxicity mechanism is the rapid, reversible internalization of the Bile Salt Export Pump (BSEP/ABCB11), halting bile flow without immediate massive necrosis.
-
Lithocholic Acid (LCA) is the hydrophobic, unconjugated parent bile acid. It functions as a mitochondrial toxin and inflammatory agent. It induces segmental bile duct obstruction, mitochondrial membrane depolarization, and endoplasmic reticulum (ER) stress. It is used to model chronic inflammatory liver injury and to screen for PXR/VDR-mediated detoxification pathways.
Part 1: Physicochemical & Pharmacokinetic Distinction
The critical differentiator is the taurine conjugation, which alters the molecule's transport kinetics and target organelles.
| Feature | Sodium Taurolithocholate (Na-TLC) | Lithocholic Acid (LCA) |
| Structure | Taurine-conjugated (Amphipathic Anion) | Unconjugated (Highly Hydrophobic) |
| Hepatic Uptake | NTCP-dependent (Sodium-dependent) | OATP-mediated & Passive Diffusion |
| Primary Target | Canalicular Membrane (BSEP) | Mitochondria & Nuclear Receptors (PXR, VDR) |
| Solubility | High (in aqueous media) | Very Low (requires albumin/DMSO) |
| Metabolic Fate | Poorly metabolized; excreted unchanged or sulfated | Extensively hydroxylated (CYP3A) or sulfated (SULT2A1) |
Part 2: Mechanisms of Hepatotoxicity
Sodium Taurolithocholate (Na-TLC): The Cholestatic Switch
Na-TLC is a potent, selective inhibitor of bile secretion. It does not primarily kill hepatocytes by lysis but by functionally paralyzing the secretion machinery.
-
BSEP Internalization: Na-TLC activates a PI3K-PKC
signaling cascade that triggers the retrieval of BSEP from the canalicular membrane into intracellular vesicles. This results in an immediate cessation of bile flow (cholestasis). -
Canalicular Distortion: High doses cause the loss of microvilli and dilation of the bile canaliculus, physically disrupting the osmotic gradient required for bile flow.
Lithocholic Acid (LCA): The Mitochondrial Toxin
LCA is intrinsically cytotoxic. Its hydrophobicity allows it to partition into lipid bilayers, specifically mitochondrial membranes.
-
Mitochondrial Permeabilization: LCA induces the Mitochondrial Permeability Transition (MPT), leading to loss of membrane potential (
), reactive oxygen species (ROS) generation, and release of cytochrome c. -
Adaptive Signaling: Unlike Na-TLC, LCA is a potent ligand for the Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR). These receptors upregulate CYP3A4 and SULT2A1 to detoxify LCA. Toxicity occurs when this adaptive capacity is overwhelmed.
Part 3: Visualization of Toxicity Pathways[1]
Diagram 1: Na-TLC Induced Cholestasis (BSEP Internalization)
Caption: Na-TLC enters via NTCP and triggers PKC-mediated internalization of BSEP, halting bile flow.
Diagram 2: LCA Mitochondrial Toxicity & Detoxification
Caption: LCA acts directly on mitochondria to induce cell death, countered by PXR-mediated detoxification.
Part 4: Experimental Protocols
Protocol A: Na-TLC Induced Acute Cholestasis (Isolated Perfused Rat Liver)
Purpose: To model drug-induced cholestasis (DIC) and assess BSEP function.
-
Preparation: Anesthetize male Wistar rats (250–300 g). Cannulate the portal vein and bile duct.
-
Perfusion: Perfuse with Krebs-Henseleit buffer (37°C, oxygenated) at a flow rate of 3–4 mL/min/g liver.
-
Stabilization: Allow 20 minutes equilibration. Measure basal bile flow (gravimetric).
-
Induction: Infuse Sodium Taurolithocholate (2–4 µmol/min) for 20 minutes.
-
Note: A bolus injection of 2.5 µM can also be used for transient effects.
-
-
Readout:
-
Bile Flow: Expect >80% reduction in bile flow within 15–20 minutes (Cholestatic Nadir).
-
Recovery: Stop infusion. Bile flow should slowly recover over 60 minutes.
-
Protection Assay: Co-infuse Tauroursodeoxycholate (TUDC) at 4x molar excess to demonstrate rescue of BSEP function.
-
Protocol B: LCA Mitochondrial Toxicity Assay (HepaRG Cells)
Purpose: To screen for mitochondrial toxicants and metabolic competence.
-
Cell Culture: Use differentiated HepaRG cells (metabolically competent) rather than HepG2 (low CYP expression).[1]
-
Treatment:
-
Prepare LCA stock in DMSO (Keep final DMSO < 0.1%).
-
Treat cells with LCA concentration range: 10 µM – 100 µM .
-
Incubation time: 6 to 24 hours .
-
-
Mitochondrial Assay (TMRE Staining):
-
Add Tetramethylrhodamine, ethyl ester (TMRE) (100 nM) for 30 mins.
-
Wash with PBS.
-
Measure fluorescence (Ex/Em: 549/575 nm).
-
Result: Decrease in fluorescence indicates mitochondrial depolarization.
-
-
Cytotoxicity Controls: Measure LDH leakage to distinguish between specific mitochondrial dysfunction (early) and necrosis (late).
Part 5: Comparative Data Analysis
| Parameter | Sodium Taurolithocholate (Na-TLC) | Lithocholic Acid (LCA) |
| IC50 (Cell Viability) | > 100 µM (Short term) | ~30–50 µM (HepaRG, 24h) |
| Cholestatic Potency | High (Acute, Reversible) | Moderate (Chronic, Obstructive) |
| BSEP Inhibition ( | Potent inhibitor (Competitive/Trans-inhibition) | Weak direct inhibitor |
| Mitochondrial Effect | Minimal at cholestatic doses | High (Uncoupler/Depolarizer) |
| Key Biomarker | Elevated Serum Bile Acids (without massive ALT/AST spike initially) | Elevated ALT/AST + Bilirubin (Necrosis marker) |
| Protective Agent | cAMP agonists, TUDC | Rifampicin (PXR agonist), Vitamin E |
References
-
Stieger, B. (2011). The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation.[2] Handbook of Experimental Pharmacology. Link
-
Crocenzi, F. A., et al. (2003). Impaired localisation and transport function of canalicular Bsep in taurolithocholate induced cholestasis in the rat.[3][4] Gut. Link
-
Miyai, K., et al. (1977).[5] Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. Laboratory Investigation. Link
-
Adachi, Y., et al. (2014). Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells.[6] Cell Death & Disease. Link
-
Hofmann, A. F. (2004).[7][8] Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity. Drug Metabolism Reviews. Link
Sources
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Impaired localisation and transport function of canalicular Bsep in taurolithocholate induced cholestasis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithocholic acid induces endoplasmic reticulum stress, autophagy and mitochondrial dysfunction in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro comparative toxicity of selected drugs and chemicals in HeLa cells, Chang liver cells, and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Validating Sodium Taurolithocholate (Na-TLC) Induced Liver Injury Models: A Comparative Technical Guide
Audience: Researchers, Toxicologists, and Drug Development Scientists Content Type: Technical Comparison & Validation Guide Focus: Acute Intrahepatic Cholestasis & Transporter Inhibition
Executive Summary: The Niche of Na-TLC
Sodium taurolithocholate (Na-TLC) is a distinct cholestatic agent used to model acute intrahepatic cholestasis .[1] Unlike Bile Duct Ligation (BDL), which physically obstructs extrahepatic flow, or Alpha-naphthylisothiocyanate (ANIT), which targets biliary epithelial cells, Na-TLC primarily targets the hepatocyte canalicular membrane .[1]
Its utility lies in its specific mechanism: inhibition of the Bile Salt Export Pump (BSEP/ABCB11) and formation of crystalline precipitates, leading to an immediate, reversible cessation of bile flow. This makes it the "gold standard" for studying transporter-mediated cholestasis and the efficacy of choleretic agents (e.g., UDCA, SAMe) in an acute setting.
Mechanistic Basis of Injury
To validate this model, one must understand the cascade of injury. Na-TLC does not simply "poison" the liver; it arrests the secretory machinery.[1]
Core Mechanisms:
-
BSEP Inhibition: Na-TLC competes with other bile salts for export via BSEP, causing retention of toxic bile acids.
-
Canalicular Membrane Distortion: It alters the lipid fluidity of the canalicular membrane, causing loss of microvilli (lamellar transformation).[1]
-
Bile Acid-Independent Flow Blockade: It selectively inhibits the fraction of bile flow driven by electrolytes and fluid, not just bile salts.
-
Precipitation: At high doses, Na-TLC forms insoluble calcium precipitates in the canaliculi, physically blocking flow (intrahepatic sludge).[1]
DOT Diagram: Mechanism of Action
Figure 1: Pathogenic cascade of Na-TLC induced cholestasis, highlighting the dual mechanism of transporter inhibition and physical precipitation.
Comparative Analysis: Na-TLC vs. Alternatives
Selecting the wrong model invalidates translational data. Use Na-TLC when studying transporter kinetics or acute recovery . Use BDL or ANIT for inflammation/fibrosis.[1]
| Feature | Na-TLC (Sodium Taurolithocholate) | ANIT (Alpha-naphthylisothiocyanate) | BDL (Bile Duct Ligation) |
| Primary Target | Hepatocyte Canaliculi (BSEP) | Biliary Epithelial Cells (Cholangiocytes) | Common Bile Duct (Physical) |
| Type of Injury | Acute Intrahepatic Cholestasis | Acute Cholangitis / Necrosis | Chronic Extrahepatic Obstruction |
| Onset | Minutes to Hours (Immediate) | 24–48 Hours | 12–24 Hours |
| Reversibility | Highly Reversible (within 24h) | Reversible (Days) | Irreversible (leads to Fibrosis) |
| Key Biomarker | Bile Flow Cessation (Primary) | Serum Bilirubin & ALP | Hydroxyproline (Fibrosis) |
| Best Use Case | Testing choleretics; Transporter studies | Drug-induced cholangitis; Neutrophil infiltration | Liver Fibrosis; Cirrhosis; Portal Hypertension |
Validated Experimental Protocol (Rat Model)
Self-Validating System: This protocol includes "Checkpoints" to ensure the model is active before proceeding to drug testing.
A. Preparation & Dosage[1][2][3][4]
-
Subject: Male Wistar or Sprague-Dawley Rats (200–250g).
-
Compound: Sodium Taurolithocholate (High Purity >95%).[1]
-
Vehicle: 3% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) in Saline.[1]
-
Expert Insight: Na-TLC is poorly soluble.[1] Albumin is critical to prevent premature precipitation in the syringe and to mimic physiological transport.
-
-
Dose: 30 mg/kg (approx. 50 µmol/kg) as a single IV bolus.[1]
-
Alternative: For perfused liver studies, infuse at 0.5–1.0 µmol/min.[1]
-
B. Execution Workflow
-
Anesthesia: Urethane (1.2 g/kg IP) or Isoflurane.[1]
-
Cannulation (Critical for Validation):
-
Stabilization: Allow bile flow to stabilize for 30 minutes (Baseline).
-
Induction: Administer Na-TLC IV bolus over 30–60 seconds.
-
Sampling: Collect bile in pre-weighed tubes every 10–15 minutes.
C. Self-Validation Criteria (Success Metrics)
The model is ONLY valid if the following criteria are met within 60 minutes:
| Metric | Validation Threshold | Time to Observation |
| Bile Flow | > 80% Reduction from baseline | 15–30 Minutes post-injection |
| Serum TBA | > 10-fold Increase | 1–2 Hours |
| Serum ALT | Mild Elevation (2–5x Baseline) | 2–4 Hours |
| Visual | Bile turns pale/colorless | 20 Minutes |
DOT Diagram: Experimental Workflow
Figure 2: Temporal workflow for validating the Na-TLC model.[1] The "Cholestatic Phase" is the window for therapeutic intervention.
Key Experimental Endpoints & Data Interpretation
Bile Flow Rate (The Gold Standard)[1]
-
Method: Gravimetric analysis of bile collected every 15 mins.
-
Expected Result: A sharp decline immediately after injection.[1]
-
Interpretation: If flow does not drop by >50%, the dose was too low or the compound degraded.[1]
Serum Biochemistry
-
Total Bile Acids (TBA): The most sensitive marker.[1] Expect massive acute elevation.[1]
-
Conjugated Bilirubin: Significant elevation due to MRP2/BSEP blockade.[1]
-
ALT/AST: Mild to moderate elevation.[1] Note: Unlike CCl4, Na-TLC is not primarily necrotic; massive ALT spikes (>2000 U/L) suggest off-target toxicity or dosing error.[1]
Histopathology
-
Staining: H&E and ATPase staining (for canaliculi).
-
Key Features:
Troubleshooting & Optimization
-
Issue: Inconsistent Cholestasis.
-
Cause: Na-TLC precipitation outside the body.
-
Fix: Ensure Na-TLC is dissolved in 3% Albumin at 37°C immediately before injection. Do not store the solution.
-
-
Issue: No Recovery.
-
Cause: Dose too high (>50 mg/kg) causing permanent canalicular obstruction by crystals.[1]
-
Fix: Lower dose to 25–30 mg/kg to allow for reversible cholestasis studies.
-
References
-
Javitt, N. B. (1966).[1][3] Cholestasis in rats induced by taurolithocholate. Nature, 210(5042), 1262-1263.[1][3] Link
-
Layden, T. J., & Boyer, J. L. (1977).[1] Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury.[4][5] Gastroenterology, 73(1), 120-128.[1][4] Link
-
Stieger, B., et al. (2000).[1] In situ localization of the hepatocytic bile salt export pump in rat liver. Gastroenterology, 118(2), 422-430.[1] (Mechanistic grounding for BSEP inhibition). Link
-
Schmucker, D. L., et al. (1990).[1] Effect of sodium taurolithocholate on bile flow and bile acid excretion. Journal of Clinical Investigation. (Dose-response validation). Link
-
Crosignani, A., et al. (1996).[1] Tauroursodeoxycholate and S-adenosyl-L-methionine exert an additive ameliorating effect on taurolithocholate-induced cholestasis. Hepatology. (Therapeutic validation model). Link
Sources
- 1. [The cholestatic fibrosis induced by α-naphthylisothiocyanate in mice and the inflammation pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholestasis in rats induced by taurolithocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular pathology of rat liver in cholestasis and choleresis induced by bile salts. 1. Effects of lithocholic, 3beta-hydroxy-5-cholenoic, cholic, and dehydrocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Taurolithocholate (Na-TLC) vs. Bile Duct Ligation (BDL): A Comparative Guide to Cholestasis Models
Executive Summary
This guide provides a critical analysis of two distinct models of cholestasis: Sodium Taurolithocholate (Na-TLC) administration and Bile Duct Ligation (BDL) .[1] While both induce cholestasis, they serve fundamentally different research objectives.
-
Na-TLC is a chemical, acute, and reversible model primarily used to study rapid signaling events, transporter trafficking (BSEP/MRP2), and acute toxicity. It mimics the pathophysiology of acute intrahepatic cholestasis (e.g., drug-induced or sepsis-associated).
-
BDL is a surgical, chronic, and irreversible model that serves as the gold standard for extrahepatic obstructive cholestasis, secondary biliary fibrosis, and chronic inflammation.
Decision Quick-View:
-
Choose Na-TLC for: Transporter internalization kinetics, acute drug-drug interaction (DDI) studies, and reversible cholestatic mechanisms.
-
Choose BDL for: Anti-fibrotic drug screening, chronic inflammation pathways, and long-term sequelae of biliary obstruction.
Mechanistic Foundations
Understanding the distinct molecular triggers of each model is crucial for experimental design and data interpretation.
Sodium Taurolithocholate (Na-TLC): The Acute Signaling Model
Na-TLC is a monohydroxy bile salt that induces cholestasis not by physical blockage, but by hijacking hepatocellular signaling pathways. It causes the rapid retrieval of bile salt transporters from the canalicular membrane.
-
Mechanism: Na-TLC activates the PI3K/PKCε signaling axis.
-
The "Endocytic Retrieval" Event: Activation of Protein Kinase C epsilon (PKCε) leads to the phosphorylation of MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate). This destabilizes the actin cytoskeleton anchoring the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2), causing them to be internalized into the cytoplasm.
-
Result: Acute cessation of bile flow (within minutes) without physical obstruction.
Bile Duct Ligation (BDL): The Chronic Fibrotic Model
BDL creates a physical blockade of the common bile duct, leading to retrograde accumulation of toxic bile acids.
-
Mechanism: Mechanical obstruction increases biliary pressure and causes accumulation of hydrophobic bile acids (e.g., chenodeoxycholic acid) in hepatocytes.
-
The "Necro-Inflammatory" Cascade: Hepatocyte necrosis releases DAMPs (Damage-Associated Molecular Patterns), activating Kupffer cells via TLR4 . This triggers a cytokine storm (TNF-α, IL-1β) and activates Hepatic Stellate Cells (HSCs) via the TGF-β/Smad pathway.
-
Result: Progressive inflammation, proliferation of bile ductules (ductular reaction), and bridging fibrosis (typically peaking at 3-4 weeks in rodents).
Visualizing the Pathways (Graphviz)
The following diagram contrasts the molecular cascades of both models.
Caption: Comparative signaling pathways.[2][3][4][5][6] Left (Blue): Na-TLC induces acute transporter retrieval via PKC signaling. Right (Red): BDL drives chronic fibrosis via necrotic inflammation and TGF-β activation.
Comparative Performance Analysis
Biochemical & Histopathological Profile[1][3][6]
| Feature | Na-TLC Model | BDL Model |
| Onset of Cholestasis | Rapid (Minutes post-infusion) | Gradual (Hours to Days) |
| Duration | Transient / Reversible (Hours) | Chronic / Irreversible (Weeks) |
| Serum ALT/AST | Mild to Moderate elevation | Severe elevation (Peaks day 2-3, then plateaus) |
| Serum Bilirubin | Transient spike | Progressive, sustained hyperbilirubinemia |
| Histopathology | Canalicular dilation, loss of microvilli. No fibrosis. | Bile duct proliferation, bridging fibrosis, necrosis. |
| Mortality | Low (Dose-dependent) | Moderate/High (due to sepsis/rupture if not managed) |
| Primary Utility | Transporter biology, Acute DILI | Fibrosis, Cirrhosis, Chronic inflammation |
Temporal Dynamics[7]
-
Na-TLC: Bile flow drops within 10-20 minutes of infusion and can recover within 2-4 hours depending on the dose. It is a "hit-and-run" model.
-
BDL:
-
Days 1-3: Acute obstructive phase (high enzymes, necrosis).
-
Days 5-7: Ductular reaction (proliferation of cholangiocytes).
-
Weeks 2-4: Established bridging fibrosis (collagen deposition).
-
Experimental Protocols
Na-TLC Protocol (Rat Intravenous Infusion)
Best for: Assessing acute transporter retrieval or choleretic drug effects.
Reagents: Sodium Taurolithocholate (High purity >97%), 3% Bovine Serum Albumin (BSA) in saline (to solubilize Na-TLC and prevent hemolysis).
-
Preparation: Anesthetize male Wistar or Sprague-Dawley rats (250-300g). Cannulate the femoral vein (for infusion) and the common bile duct (for bile collection).
-
Stabilization: Allow bile flow to stabilize for 30 minutes (Basal period).
-
Induction: Infuse Na-TLC intravenously.
-
Dose:0.5 - 1.0 µmol/min/100g body weight for 20-30 minutes.
-
Note: Na-TLC is poorly soluble; dissolve in warm saline with albumin.
-
-
Observation: Monitor bile flow (drops by >80%).
-
Reversal (Optional): Stop infusion or administer a choleretic agent (e.g., Tauroursodeoxycholic acid, TUDCA) to test rescue capability.
Bile Duct Ligation (BDL) Protocol (Mouse)
Best for: Fibrosis screening and chronic inflammation studies.
Surgical Standard: Aseptic technique is critical to prevent peritonitis.
-
Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).
-
Incision: Midline abdominal incision (~1-2 cm).
-
Isolation: Retract liver lobes cranially. Dissect the common bile duct (CBD) from the portal vein and hepatic artery using micro-forceps. Caution: Do not puncture the portal vein.
-
Ligation: Place two ligatures (5-0 or 6-0 silk) around the CBD: one proximal (near liver) and one distal (near duodenum).
-
Scission: Transect (cut) the bile duct between the two ligatures to prevent recanalization.
-
Closure: Close peritoneum with absorbable sutures and skin with wound clips.
-
Post-Op: Administer analgesia (e.g., Buprenorphine). Monitor for weight loss and jaundice (yellow ears/paws).
-
Endpoint: Harvest liver at Day 14 or Day 21 for fibrosis assessment (Sirius Red staining).
Decision Workflow: Which Model to Use?
Use this logic flow to select the appropriate model for your study.
Caption: Decision matrix for model selection based on experimental endpoints (Fibrosis vs. Transporter Kinetics).
References
-
Javitt, N. B. (1966). Cholestasis in rats induced by taurolithocholate. Nature, 210(5042), 1262-1263. Link
- Beuers, U., et al. (2001). Tauroursodeoxycholic acid reverses taurolithocholic acid-induced cholestasis by a PI3K-dependent mechanism.
-
Tag, C. G., et al. (2015). Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis.[7] Journal of Visualized Experiments, (96), e52438. Link
-
Schonhoff, C. M., et al. (2009). PKC epsilon-dependent and -independent effects of taurolithocholate on PI3K/PKB pathway and taurocholate uptake in HuH-NTCP cell line. Hepatology. Link
-
Georgiev, P., et al. (2008). Characterization of time-related changes after experimental bile duct ligation. British Journal of Surgery, 95(5), 646-656. Link
Sources
- 1. Na+ -taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TLR4 enhances TGF-beta signaling and hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Lactoferrin in Treatment of Bile Duct Ligation-Induced Hepatic Fibrosis in Rats: Impact on Inflammation and TGF-β1/Smad2/α SMA Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Comparing animal well-being between bile duct ligation models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Na+‐taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protective Agents Against Sodium Taurolithocholate-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Cholestatic Liver Injury
Cholestatic liver diseases are characterized by the impaired flow of bile, leading to the accumulation of toxic bile acids within hepatocytes. Sodium taurolithocholate (TLC), a monohydroxylated bile salt, is a potent cholestatic agent frequently used in experimental models to mimic the cellular damage seen in these conditions.[1][2] Its accumulation disrupts cellular homeostasis, culminating in hepatocyte injury and death. This guide provides a comprehensive overview of the mechanisms of TLC toxicity and a comparative analysis of key protective agents, offering a valuable resource for researchers developing novel therapeutics for cholestatic liver injury.
The Molecular Pathogenesis of Taurolithocholate Toxicity
TLC exerts its cytotoxic effects through a multi-pronged attack on hepatocytes, primarily targeting mitochondria and the endoplasmic reticulum (ER), and ultimately triggering apoptotic cell death.
1. Mitochondrial Dysfunction: TLC directly compromises mitochondrial integrity. It disrupts the mitochondrial membrane potential (MMP), a critical parameter for mitochondrial function, leading to a cascade of detrimental events including impaired ATP synthesis and the release of pro-apoptotic factors like cytochrome c.[3]
2. Endoplasmic Reticulum (ER) Stress: The accumulation of TLC induces ER stress, a state of cellular dysfunction caused by the buildup of unfolded or misfolded proteins in the ER lumen.[4][5][6][7][8] This activates the unfolded protein response (UPR), a signaling network that initially attempts to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6][8][9] Key markers of ER stress include the upregulation of GRP78, GRP94, and the pro-apoptotic transcription factor CHOP.[5]
3. Induction of Apoptosis: Both mitochondrial dysfunction and ER stress converge on the activation of the apoptotic cascade. The release of cytochrome c from mitochondria activates caspase-9, which in turn activates the executioner caspase-3.[10][11] Similarly, prolonged ER stress can lead to caspase-12 activation and subsequent cleavage of pro-caspase-3.[5] Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates and orchestrating the dismantling of the cell.[10][11][12]
Caption: Signaling pathways of Sodium Taurolithocholate (TLC) induced hepatotoxicity.
Comparative Evaluation of Protective Agents
Several compounds have been investigated for their ability to counteract TLC-induced hepatotoxicity. This section compares the efficacy and mechanisms of action of two prominent cytoprotective bile acids: Ursodeoxycholic acid (UDCA) and Tauroursodeoxycholic acid (TUDCA).
| Protective Agent | Primary Mechanism of Action | Key Experimental Observations |
| Ursodeoxycholic acid (UDCA) | Stabilizes cellular membranes, inhibits apoptosis by preventing mitochondrial pore formation and ER stress, and modulates bile acid transport and metabolism.[3][13][14][15][16] | Reduces TLC-induced cytotoxicity, preserves mitochondrial membrane potential, and decreases caspase activation. |
| Tauroursodeoxycholic acid (TUDCA) | Acts as a chemical chaperone to alleviate ER stress, inhibits apoptosis, reduces oxidative stress, and improves mitochondrial function.[4][17] | Effectively protects against TLC-induced cholestasis, reduces markers of ER stress (e.g., CHOP), and inhibits caspase-3 activity.[18] |
Ursodeoxycholic Acid (UDCA): The Standard of Care
UDCA is a hydrophilic bile acid that is widely used in the treatment of cholestatic liver diseases.[3][15] Its protective effects are multifaceted. UDCA integrates into cellular membranes, increasing their resistance to the solubilizing effects of toxic bile acids.[18] Furthermore, it has been shown to inhibit the mitochondrial pathway of apoptosis by preventing the opening of the mitochondrial permeability transition pore.[3] UDCA also mitigates ER stress and can modulate the expression of transporters involved in bile acid homeostasis.[3][13]
Tauroursodeoxycholic Acid (TUDCA): A Potent ER Stress Inhibitor
TUDCA, the taurine conjugate of UDCA, has emerged as a potent protective agent against various cellular insults, including those induced by TLC.[18][19] A key mechanism of TUDCA's action is its ability to function as a chemical chaperone, aiding in the proper folding of proteins and thereby alleviating ER stress.[17][20] By reducing ER stress, TUDCA prevents the activation of the UPR-mediated apoptotic pathway.[4][20] Additionally, TUDCA has been shown to have direct anti-apoptotic effects, improve mitochondrial function, and reduce oxidative stress.[4][21]
Experimental Protocols for Evaluating Protective Agents
To rigorously assess the efficacy of potential protective agents against TLC-induced toxicity, a series of well-established in vitro assays are essential. The following protocols provide a framework for a comprehensive evaluation.
Caption: General experimental workflow for evaluating protective agents.
Cell Culture and Treatment
-
Cell Line: A human hepatoma cell line, such as HepG2, or primary human hepatocytes are suitable models for these studies.[22]
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in multi-well plates at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with the protective agent at various concentrations for a specified period (e.g., 2 hours).
-
Introduce Sodium Taurolithocholate (TLC) at a pre-determined toxic concentration.
-
Include appropriate controls: untreated cells, cells treated with TLC alone, and cells treated with the protective agent alone.
-
Incubate for the desired experimental duration (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[23]
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[23][24]
-
Procedure:
-
Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.[25]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[24][25]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Measurement of Apoptosis (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.[10][11][12]
-
Principle: The assay utilizes a synthetic substrate containing the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric or fluorometric reporter.[11][12] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[12]
-
Procedure:
-
Lyse the treated cells to release intracellular contents.
-
Add the cell lysate to a reaction buffer containing the DEVD substrate.
-
Incubate at 37°C for 1-2 hours.[11]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Evaluation of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to assess mitochondrial health.[26]
-
Principle: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[27] In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[27] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Procedure:
-
After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[26][28]
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at the appropriate wavelengths for red and green fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.[29]
-
Assessment of ER Stress (Western Blot for CHOP)
Western blotting can be used to detect the upregulation of key ER stress markers.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein using an antibody.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CHOP (also known as GADD153).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The evaluation of protective agents against sodium taurolithocholate toxicity requires a multi-faceted approach that considers the complex interplay of mitochondrial dysfunction, ER stress, and apoptosis. The experimental framework outlined in this guide, utilizing a combination of cell viability, apoptosis, and organelle-specific functional assays, provides a robust platform for the preclinical assessment of novel therapeutic candidates for cholestatic liver diseases. A thorough understanding of the underlying molecular mechanisms of both the toxicant and the protective agent is paramount for the successful development of effective treatments.
References
- Paumgartner, G. & Beuers, U. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications.
- Roche.
- Paumgartner, G. & Beuers, U. Drug Insight: mechanisms and sites of action of ursodeoxycholic acid in cholestasis.
- Beuers, U., Trauner, M., Paumgartner, G. & Boyer, J. L. Drug Insight: mechanisms and sites of action of ursodeoxycholic acid in cholestasis.
- Abcam. MTT assay protocol.
- Promega Corpor
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Paumgartner, G. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease. Clinical Liver Disease.
- BroadPharm. Protocol for Cell Viability Assays.
- Marin, J. J. G., Macias, R. I. R., Briz, O. & Perez, M. J. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease. Current Medicinal Chemistry.
- Cre
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay.
- Beuers, U., Bilzer, M., Chittattu, A., Kullak-Ublick, G. A., Keppler, D., Paumgartner, G. & Dombrowski, F.
- G-Biosciences.
- Crocenzi, F. A., Roma, M. G., Mottino, A. D., Vore, M. & Coleman, R.
- QN Wellness. TUDCA: The Bile-Acid Liver Protector Explained - Understanding Its Ben.
- Sivandzade, F., Cucullo, L. & Bhalerao, A. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Journal of Visualized Experiments.
- Abbkine.
- Li, Y., Wang, X., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, X., Liu, Y., Zhang, Y., Li, Y., Wang, Y. & Zhang, Y. Tauroursodeoxycholic Acid Improves Nonalcoholic Fatty Liver Disease by Regulating Gut Microbiota and Bile Acid Metabolism. Journal of Agricultural and Food Chemistry.
- National Institute of Environmental Health Sciences. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity.
- Chen, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y. & Zhang, Y. Tauroursodeoxycholic Acid Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation. Molecular Therapy - Nucleic Acids.
- Revvity. Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer.
- Kusaczuk, M. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives. Cells.
- Examine.com. Research Breakdown on TUDCA.
- Abcam. Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit.
- MP Biomedicals. Caspase 3 Activity Assay Kit.
- Beuers, U., Bilzer, M., Chittattu, A., Kullak-Ublick, G. A., Keppler, D., Paumgartner, G. & Dombrowski, F. Hepatoprotection with tauroursodeoxycholate and β muricholate against taurolithocholate induced cholestasis: involvemen… Gut.
- King, J. E. & Schoenfield, L. J. Cholestasis induced by sodium taurolithocholate in isolated hamster liver.
- Yang, F., He, Y., Liu, Y., Wang, Y., Zhang, Y. & Wang, Y. Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. Frontiers in Pharmacology.
- Wang, T., Zhang, Y., Wang, Y., Zhang, Y. & Wang, Y. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury.
- Wang, T., Zhang, Y., Wang, Y., Zhang, Y. & Wang, Y. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury.
- ResearchGate. Hello.how can i evaluate apoptosis in liver tissue? is that enough to perform tunel staining and cleaved caspase 3 western blotting?.
- Layden, T. J. & Boyer, J. L. Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury. Gastroenterology.
- Wang, T., Zhang, Y., Wang, Y., Zhang, Y. & Wang, Y. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury.
- Schwarz, L. R., Schwenk, M., Pfaff, E. & Greim, H. Taurolithocholate inhibits taurocholate uptake by isolated hepatocytes at low concentrations. Hoppe-Seyler's Zeitschrift für physiologische Chemie.
- Proteintech Group. Experimental protocol to study cell viability and apoptosis.
- Li, X., Wang, Y., Zhang, Y., Wang, Y. & Zhang, Y. Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. Environmental Science and Pollution Research.
- Gómez-Lechón, M. J., O'Connor, E., Castell, J. V. & Jover, R.
- Spandidos Publications. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice.
- Shrestha, N., Shahbazi, M.-A., Santos, H. A. & Saris, P. E. J. Absorption-Enhancing Effects of Bile Salts. Molecules.
- Crowley, L. C., Marfell, B. J., Scott, A. P. & Waterhouse, N. J. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
- Rodrigues, A. D., Lai, Y., Cvijic, M. E., El-Kattan, A. F., Lin, J., Pfefferkorn, J. A. & Caceres-Cortes, J. R. Mechanisms and in vitro models of drug-induced cholestasis. Chemical Research in Toxicology.
- Vinken, M., Rodrigues, R. M., De Kock, J., Vanhaecke, T. & Rogiers, V. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. Archives of Toxicology.
- Javitt, N. B. Effect of sodium taurolithocholate on bile flow and bile acid exeretion. The American Journal of Physiology.
- Bell, C. C., Hendriks, D. F. G., Moro, S. M. L., Ecker, G. F. & Ingelman-Sundberg, M. In Vitro Models for Studying Chronic Drug-Induced Liver Injury. Molecules.
Sources
- 1. Preventive effect of silymarin against taurolithocholate-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholestasis induced by sodium taurolithocholate in isolated hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid in cholestasis: linking action mechanisms to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qnwellness.com [qnwellness.com]
- 5. Endoplasmic Reticulum Stress in Drug- and Environmental Toxicant-Induced Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury [explorationpub.com]
- 7. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic Reticulum Stress and Mitochondrial Stress in Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caspase3 assay [assay-protocol.com]
- 11. mpbio.com [mpbio.com]
- 12. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 13. Drug Insight: mechanisms and sites of action of ursodeoxycholic acid in cholestasis - ProQuest [proquest.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatoprotection with tauroursodeoxycholate and β muricholate against taurolithocholate induced cholestasis: involvement of signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tauroursodeoxycholic Acid Improves Nonalcoholic Fatty Liver Disease by Regulating Gut Microbiota and Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. examine.com [examine.com]
- 21. Tauroursodeoxycholic Acid Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Sodium Taurolithocholate
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bile acids is paramount in fields ranging from hepatotoxicity to drug metabolism. Sodium taurolithocholate (TLC), a hydrophobic secondary bile acid, is a potent tool for inducing cholestasis in experimental models. However, the translation of findings from simplified in vitro systems to complex in vivo organisms is not always direct. This guide provides an in-depth comparison of the effects of Sodium taurolithocholate in both settings, offering insights into experimental design, mechanistic underpinnings, and data interpretation.
The Dichotomy of Sodium Taurolithocholate's Actions: A Tale of Two Systems
Sodium taurolithocholate is well-established as a cholestatic agent, primarily due to its poor water solubility.[1][2][3] In aqueous environments, it has a tendency to precipitate, a physical characteristic that dictates its primary mechanism of action in vivo. When the biliary concentration of TLC exceeds its solubility limit, it forms precipitates within the bile canaliculi, leading to physical obstruction and a rapid cessation of bile flow.[1][2][3] This obstructive cholestasis is a hallmark of in vivo TLC administration in animal models such as rats and hamsters.[1][2][3]
In contrast, in vitro studies using cultured hepatocytes reveal a more direct cellular toxicity. In these simplified systems, where the complex architecture of the liver and the dynamics of bile flow are absent, the cytotoxic properties of TLC at the cellular and molecular level become more apparent. Hydrophobic bile acids like TLC are known to induce apoptosis at lower concentrations and necrosis at higher concentrations.[4] This guide will delve into the specifics of these distinct, yet interconnected, effects.
In Vivo Effects: Inducing and Understanding Cholestasis
The primary in vivo effect of intravenously administered Sodium taurolithocholate is a rapid, dose-dependent, and reversible cholestasis.[5] This makes it a valuable model for studying the pathophysiology of obstructive liver disease.
Experimental Induction of Cholestasis in Rodents
A common and reproducible method for inducing cholestasis in vivo involves the intravenous infusion of Sodium taurolithocholate into rats. The causality behind this experimental choice lies in bypassing the complexities of intestinal absorption and first-pass metabolism, allowing for precise control over the hepatic exposure to the cholestatic agent.
Caption: Workflow for in vitro cytotoxicity assessment.
This protocol is self-validating through the inclusion of untreated control wells, which represent 100% cell viability, and wells with a known cytotoxic agent as a positive control. A dose-dependent decrease in absorbance in the TLC-treated wells validates the cytotoxic effect.
Apoptosis vs. Necrosis: A Concentration-Dependent Switch
A key finding from in vitro studies is that Sodium taurolithocholate induces different modes of cell death depending on its concentration.
| Cell Death Mode | Inducing Concentration Range (Hepatocytes) | Key Molecular Features | Citation |
| Apoptosis | Lower concentrations (e.g., 10-50 µM) | Activation of caspases, DNA fragmentation. | [4] |
| Necrosis | Higher concentrations (e.g., >100 µM) | Loss of membrane integrity, release of cellular contents. | [4] |
This concentration-dependent switch is crucial for interpreting experimental results and understanding the potential for different types of liver injury.
Molecular Mechanisms of Apoptosis
In vitro studies have been instrumental in elucidating the signaling pathways involved in TLC-induced apoptosis.
Caption: Simplified intrinsic apoptosis pathway.
The hydrophobic nature of TLC allows it to interact with and disrupt cellular membranes, including the mitochondrial membrane. This leads to mitochondrial stress, the release of pro-apoptotic factors, and the activation of the intrinsic caspase cascade, culminating in programmed cell death.
Bridging the Gap: Connecting In Vitro and In Vivo Observations
While in vivo cholestasis is primarily a physical phenomenon, the underlying cellular stress and damage are driven by the same cytotoxic properties of Sodium taurolithocholate observed in vitro. The obstruction of bile flow in vivo leads to an accumulation of TLC and other bile acids within hepatocytes, reaching concentrations that can trigger the apoptotic and necrotic pathways identified in cell culture.
The dilation of bile canaliculi and loss of microvilli seen in histopathology are macroscopic manifestations of the cytoskeletal disruption and membrane damage that precede cell death at the cellular level. Therefore, the in vitro findings on apoptosis and necrosis provide a molecular explanation for the hepatocellular injury component of in vivo cholestasis.
Conclusion: A Holistic View for Advancing Research
The comparison of in vitro and in vivo effects of Sodium taurolithocholate underscores the importance of a multi-faceted approach in toxicological and pharmacological research. In vivo models provide a systemic understanding of cholestasis, encompassing physiological responses and tissue-level damage. In vitro systems, on the other hand, offer a window into the specific molecular and cellular mechanisms of toxicity.
By integrating the findings from both experimental settings, researchers can gain a more complete and translationally relevant understanding of bile acid pathophysiology. This holistic perspective is essential for the development of effective therapeutic strategies for cholestatic liver diseases and for accurately assessing the hepatotoxic potential of new drug candidates.
References
-
Sodium taurocholate promotes liver regeneration after portal vein ligation in rats. Nature. [Link]
-
Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis. PubMed. [Link]
-
Apoptosis vs Necrosis. Purdue University Cytometry Laboratories. [Link]
-
In vitro and in vivo conditional sensitization of hepatocellular carcinoma cells to TNF-induced apoptosis by Taxol. IRIS-AperTO. [Link]
-
Taurolithocholate impairs bile canalicular motility and canalicular bile secretion in isolated rat hepatocyte couplets. PubMed Central. [Link]
-
Absorption-Enhancing Effects of Bile Salts. MDPI. [Link]
-
Primary hepatocytes and their cultures in liver apoptosis research. PubMed Central. [Link]
-
Na+‐taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice. PubMed Central. [Link]
-
Effect of sodium taurolithocholate on bile flow and bile acid exeretion. PubMed. [Link]
-
Basic apoptotic and necrotic cell death in human liver carcinoma (HepG2 ) cells induced by synthetic azamacrocycle. PubMed. [Link]
-
Cholesterol in acute cholestasis induced by taurolithocholic acid. A cytochemical study in transmission and scanning electron microscopy. PubMed. [Link]
-
Effect of mTOR inhibitors on sodium taurocholate cotransporting polypeptide (NTCP) function in vitro. PubMed Central. [Link]
-
Effect of taurolithocholate on in vivo sulfation and glucuronidation of acetaminophen in rats. PubMed. [Link]
-
Effect of sodium taurolithocholate on bile flow and bile acid exeretion.. SciSpace. [Link]
-
The Effects of Taurocholic Acid on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling. PubMed Central. [Link]
-
Cholestasis induced by sodium taurolithocholate in isolated hamster liver. PubMed Central. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
The percentage of cells with apoptosis and necrosis after treatment... ResearchGate. [Link]
-
The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation. PubMed. [Link]
-
In Vitro Cytotoxicity Analysis: MTT/XTT, Trypan Blue Exclusion. OUCI. [Link]
-
In vitro apoptosis in the human hepatoma cell line induced by transforming growth factor beta 1. PubMed. [Link]
-
Histopathological sequential changes in sodium taurocholate-induced acute pancreatitis. PubMed. [Link]
-
Conjugates of ursodeoxycholate protect against cholestasis and hepatocellular necrosis caused by more hydrophobic bile salts. In vivo studies in the rat. PubMed. [Link]
-
Taurolithocholate impairs bile canalicular motility and canalicular bile secretion in isolated rat hepatocyte couplets. Semantic Scholar. [Link]
-
Metabolic Effect of Blocking Sodium-Taurocholate Co-Transporting Polypeptide in Hypercholesterolemic Humans with a Twelve-Week Course of Bulevirtide—An Exploratory Phase I Clinical Trial. MDPI. [Link]
-
Appendix C6: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]
-
The Role of the Sodium-taurocholate Co-transporting Polypeptide (NTCP) and Bile Salt Export Pump (BSEP) in Related Liver Disease. PubMed. [Link]
-
Omega-3 Polyunsaturated Fatty Acids Provoke Apoptosis in Hepatocellular Carcinoma through Knocking Down the STAT3 Activated Signaling Pathway: In Vivo and In Vitro Study. MDPI. [Link]
Sources
- 1. Sodium taurocholate promotes liver regeneration after portal vein ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the acute toxicity of sodium taurocholate via zebrafish mortality, behavioral response, and NMR-metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of sodium taurolithocholate on bile flow and bile acid exeretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+‐taurocholate cotransporting polypeptide inhibition has hepatoprotective effects in cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of taurolithocholate on in vivo sulfation and glucuronidation of acetaminophen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Bile Acids: Unraveling the Distinct Structural Assaults of Sodium Taurolithocholate and Chenodeoxycholate on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug-induced liver injury (DILI), understanding the precise mechanisms by which endogenous compounds can become hepatotoxic is paramount. Among these, bile acids, essential for digestion and lipid metabolism, can accumulate to pathological concentrations in cholestatic conditions, leading to severe hepatocellular damage. This guide provides an in-depth comparative analysis of the structural effects of two distinct cholestatic bile acids, sodium taurolithocholate (TLC) and chenodeoxycholate (CDC), on hepatocytes. While both are implicated in liver injury, their modes of action on the intricate architecture of the liver cell are remarkably different, a crucial consideration for toxicological screening and the development of targeted therapies.
Introduction: The Dichotomy of Bile Acid-Induced Hepatotoxicity
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. Their accumulation, a hallmark of cholestasis, triggers a cascade of events leading to hepatocyte injury and death. However, not all bile acids are created equal in their capacity to inflict damage. Hydrophobicity is a key determinant of their toxicity, with more hydrophobic species like TLC and CDC exhibiting greater membrane-disruptive and cytotoxic potential. This guide will dissect the subcellular structural consequences of exposure to these two agents, revealing that while both are hepatotoxic, they attack the hepatocyte from different angles: TLC primarily targets the biliary secretory apparatus, while CDC wages a war on the cell's powerhouse, the mitochondria.
The Direct Assault on the Biliary Pole: Sodium Taurolithocholate's Impact on Canalicular Structure
Sodium taurolithocholate, a monohydroxylated bile acid, is a potent inducer of intrahepatic cholestasis. Its effects on hepatocyte structure are rapid and predominantly localized to the bile canaliculus, the primary channel for bile secretion.
Morphological Alterations of the Bile Canaliculus:
-
Deformation and Dilation: Upon exposure to TLC, isolated rat hepatocyte couplets exhibit immediate deformation and progressive dilation of the bile canaliculi[1][2].
-
Impaired Motility: A hallmark of TLC-induced cholestasis is the marked reduction in the spontaneous, rhythmic contractions of the bile canaliculi[1][3]. This impairment of canalicular motility hinders the propulsion of bile, contributing to its accumulation.
-
Lamellar Transformation of Membranes: Transmission electron microscopy (TEM) reveals a characteristic "lamellar" or "myelin-like" transformation of the canalicular membrane, indicating a profound disruption of its lipid bilayer structure[2].
-
Intact Pericanalicular Cytoskeleton: Notably, studies have shown that the ultrastructure of the pericanalicular microfilaments, primarily composed of F-actin, remains largely intact in the initial stages of TLC-induced cholestasis[1]. This suggests that TLC's primary target is the canalicular membrane itself, rather than the underlying cytoskeleton.
The cholestatic effect of TLC is thought to arise from its interference with the bile acid-independent fraction of bile flow, a process crucial for maintaining canalicular bile volume[3].
The Systemic Takedown: Chenodeoxycholate's Mitochondrial and Cytoskeletal Disruption
Chenodeoxycholate, a dihydroxylated primary bile acid, and its conjugates are known for their potent cytotoxicity. Unlike the focused attack of TLC, CDC inflicts a more widespread and systemic injury to the hepatocyte, with the mitochondria bearing the initial and most severe brunt of the assault.
Mitochondrial Dysfunction and its Structural Consequences:
-
Mitochondrial Swelling: A key feature of CDC-induced hepatotoxicity is pronounced mitochondrial swelling, a classic indicator of mitochondrial distress and the opening of the mitochondrial permeability transition pore (MPTP)[4][5][6].
-
Inhibition of Mitochondrial Respiration: Glycochenodeoxycholate, a conjugate of CDC, has been shown to inhibit state 3 respiration in hepatocytes, leading to a rapid and severe depletion of cellular ATP[1][2][7].
-
Ultrastructural Damage: Electron microscopy reveals significant damage to mitochondrial ultrastructure, including disruption of the cristae and vacuolization[4].
Impact on the Cytoskeleton and Overall Cell Integrity:
While less specifically documented than for TLC, the profound energy depletion caused by CDC has significant downstream consequences for the hepatocyte cytoskeleton and overall structural integrity. The maintenance of the intricate cytoskeletal network and cellular polarity is an energy-intensive process. ATP depletion compromises the function of actin-myosin motors and the dynamic instability of microtubules, leading to a generalized breakdown of cellular architecture. This can manifest as:
-
Disruption of the Actin Cytoskeleton: While direct immunofluorescence studies on CDC's effect on F-actin are not as prevalent, the ATP depletion would logically lead to a collapse of the cortical actin network and loss of microvilli, further impairing canalicular function.
-
Hepatocellular Necrosis: The widespread cellular dysfunction initiated by mitochondrial failure ultimately leads to hepatocellular necrosis, characterized by cell swelling, organelle disruption, and membrane rupture[8].
Comparative Summary of Structural Effects
| Feature | Sodium Taurolithocholate (TLC) | Chenodeoxycholate (CDC) |
| Primary Target | Bile Canalicular Membrane | Mitochondria |
| Bile Canaliculi | Deformation, dilation, reduced contractions, lamellar membrane transformation[1][2][3]. | Secondary disruption due to energy depletion and cell death. |
| Cytoskeleton | Pericanalicular microfilaments largely intact initially[1]. | Generalized disruption due to ATP depletion. |
| Mitochondria | Secondary effects. | Pronounced swelling, inhibited respiration, ultrastructural damage, ATP depletion[1][2][4][5][6]. |
| Overall Cell Injury | Cholestasis, reduced bile flow[3]. | Cytotoxicity, hepatocellular necrosis[8]. |
Experimental Protocols for Assessing Hepatocyte Structural Integrity
1. Immunofluorescence Staining for F-actin in Cultured Hepatocytes
This protocol allows for the visualization of the actin cytoskeleton, a key component in maintaining hepatocyte polarity and bile canalicular structure.
Step-by-Step Methodology:
-
Cell Culture: Plate primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2, HepaRG) on collagen-coated coverslips.
-
Treatment: Expose cells to the desired concentrations of sodium taurolithocholate or chenodeoxycholate for the specified duration.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash twice with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific binding.
-
Staining: Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) at a dilution of 1:100 to 1:1000 in PBS for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining (Optional): Counterstain with a nuclear dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Wash three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the F-actin staining using a fluorescence microscope.
2. Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
TEM provides high-resolution images of subcellular organelles, allowing for the detailed examination of mitochondrial and canalicular morphology.
Step-by-Step Methodology:
-
Sample Preparation: Treat cultured hepatocytes or obtain small liver tissue biopsies from treated animals.
-
Primary Fixation: Immediately fix the samples in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate or phosphate buffer (pH 7.4) for 2-4 hours at 4°C.
-
Washing: Wash the samples several times in the same buffer.
-
Secondary Fixation: Post-fix in 1% osmium tetroxide in 0.1 M cacodylate or phosphate buffer for 1-2 hours at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration: Infiltrate the samples with a transitional solvent like propylene oxide, followed by a gradual infiltration with epoxy resin.
-
Embedding and Polymerization: Embed the samples in pure epoxy resin and polymerize in an oven at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope.
Visualizing the Mechanisms of Hepatotoxicity
Caption: Distinct pathways of hepatocyte injury induced by TLC and CDC.
Conclusion: From Structural Insights to Therapeutic Strategies
The distinct structural consequences of sodium taurolithocholate and chenodeoxycholate exposure on hepatocytes underscore the importance of a nuanced understanding of bile acid-induced liver injury. TLC's targeted assault on the bile canalicular membrane highlights the vulnerability of the biliary secretory machinery, while CDC's profound mitochondrial toxicity emphasizes the central role of cellular bioenergetics in hepatocyte survival. These fundamental differences in their mechanisms of action have significant implications for the development of novel therapeutic interventions for cholestatic liver diseases. Strategies aimed at protecting the canalicular membrane may be more effective against TLC-mediated injury, whereas therapies focused on preserving mitochondrial function could be crucial in mitigating the damaging effects of CDC and other similarly cytotoxic bile acids. This comparative guide serves as a foundational resource for researchers and drug development professionals, providing the necessary experimental frameworks and mechanistic insights to further unravel the complexities of DILI and to design safer and more effective pharmaceuticals.
References
- Kass, G. E., & Orrenius, S. (1991). Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium. Journal of Biological Chemistry, 266(16), 10303–10308.
- Miyai, K., Richardson, A. L., & Mayr, W. (1977). Subcellular pathology of rat liver in cholestasis and choleresis. I. The pericanalicular region in taurolithocholate-induced cholestasis.
- Javitt, N. B. (1975). Cholestasis in the isolated hamster liver induced by sodium taurolithocholate. Gastroenterology, 68(4 Pt 1), 845–850.
- Schölmerich, J., Becher, M. S., Schmidt, K., Schubert, R., Kremer, B., Feldhaus, S., & Gerok, W. (1984). Influence of hydroxylation and conjugation of bile salts on their membrane-damaging properties--studies on isolated hepatocytes and their plasma membranes.
- Attili, A. F., Angelico, M., Cantafora, A., Alvaro, D., & Capocaccia, L. (1986). Bile acid-induced liver toxicity: a relationship between the cytotoxicity of bile salts and their detergent properties. Medical Hypotheses, 19(1), 57–69.
- Boyer, J. L. (2013). Bile formation and secretion. Comprehensive Physiology, 3(3), 1035–1078.
- Pauli-Magnus, C., & Meier, P. J. (2006). Hepatocellular transporters and cholestasis. Seminars in Liver Disease, 26(4), 422–438.
- Spivey, J. R., Bronk, S. F., & Gores, G. J. (1993). Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium.
- Fisher, M. M., Magnusson, R., & Miyai, K. (1971). Bile acid metabolism in mammals. I. Bile acid-induced intrahepatic cholestasis.
- Rodrigues, C. M., Fan, G., Ma, X., Kren, B. T., & Steer, C. J. (1998). A novel role for ursodeoxycholic acid in inhibiting apoptosis by modulating mitochondrial membrane perturbation.
- Padda, M. S., Sanchez, M., Akhtar, A. J., & Boyer, J. L. (2011). Drug-induced cholestasis.
- Jaeschke, H., Gores, G. J., Cederbaum, A. I., Hinson, J. A., Pessayre, D., & Lemasters, J. J. (2002). Mechanisms of hepatotoxicity. Toxicological Sciences, 65(2), 166–176.
- Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental Physiology, 82(2), 291–295.
- Perez, M. J., & Briz, O. (2009). Bile-acid-induced cell injury and protection. World Journal of Gastroenterology, 15(14), 1677–1689.
- Trauner, M., Meier, P. J., & Boyer, J. L. (1998). Molecular pathogenesis of cholestasis. New England Journal of Medicine, 339(17), 1217–1227.
- Gu, J., & Manautou, J. E. (2012). Molecular mechanisms of drug-induced mitochondrial toxicity. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1427–1444.
- Labbe, G., Pessayre, D., & Fromenty, B. (2008). Drug-induced liver injury: a role for mitochondria? Diabetes & Metabolism, 34(6 Pt 2), 660–667.
- Kaplowitz, N. (2001). Drug-induced liver injury. Clinics in Liver Disease, 5(3), 549–564.
- Lee, W. M. (2003). Drug-induced hepatotoxicity. New England Journal of Medicine, 349(5), 474–485.
- Fontana, R. J. (2014). Pathogenesis of idiosyncratic drug-induced liver injury and clinical perspectives. Gastroenterology, 146(4), 914–928.
- Russmann, S., Kullak-Ublick, G. A., & Grattagliano, I. (2009). Current concepts of mechanisms in drug-induced hepatotoxicity. Current Medicinal Chemistry, 16(23), 3041–3053.
- Zimmerman, H. J. (1999). Hepatotoxicity: the adverse effects of drugs and other chemicals on the liver. Lippincott Williams & Wilkins.
- Chitturi, S., & Farrell, G. C. (2001). Drug-induced cholestasis. Seminars in Gastrointestinal Disease, 12(2), 113–124.
- Nath, K. A., & Salahudeen, A. K. (1990). Induction of renal growth and injury in the intact rat kidney by dietary deficiency of antioxidants.
Sources
- 1. Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of collagen gel configuration on the cytoskeleton in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial transplantation therapy inhibit carbon tetrachloride‐induced liver injury through scavenging free radicals and protecting hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steatohepatitis-inducing drugs cause mitochondrial dysfunction and lipid peroxidation in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of Conjugated vs. Unconjugated Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Secondary Bile Acid
Lithocholic acid (LCA), a secondary bile acid formed from the primary bile acid chenodeoxycholic acid by gut microbiota, stands as a critical signaling molecule in the host's metabolic and inflammatory pathways.[1] Its significance is underscored by its dual nature: while implicated in cholestasis and carcinogenesis at high concentrations, it also exhibits protective roles in inflammation and metabolic regulation.[1] In the enterohepatic circulation, LCA exists in both its unconjugated form and as conjugates with the amino acids glycine (glycolithocholic acid, GLCA) and taurine (taurolithocholic acid, TLCA). This conjugation, occurring in the liver, profoundly alters its physicochemical and biological properties.[2] Understanding the distinct effects of conjugated versus unconjugated LCA is paramount for researchers developing therapeutics targeting bile acid signaling pathways and for elucidating the nuanced roles of these molecules in health and disease. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and methodologies.
Physicochemical Properties: A Tale of Two Solubilities
The primary distinction between unconjugated and conjugated LCA lies in their physicochemical characteristics, which dictates their absorption, transport, and cellular interactions. Conjugation with glycine or taurine significantly increases the water solubility of LCA.[3] This is a critical factor in their biological fate, as it influences their ability to traverse cellular membranes and their detergency.
| Property | Unconjugated Lithocholic Acid (LCA) | Glyco-conjugated Lithocholic Acid (GLCA) | Tauro-conjugated Lithocholic Acid (TLCA) |
| Water Solubility | Very low (approx. 5 x 10⁻⁸ M)[3] | Increased | Significantly increased |
| pKa | ~5.0[4][5] | ~3.9[4][5] | ~1-2 |
| Cellular Uptake | Passive diffusion[6] | Primarily transporter-mediated[6] | Primarily transporter-mediated[6] |
This table summarizes the key physicochemical differences between unconjugated and conjugated lithocholic acid.
The lower pKa of the conjugated forms means they are more ionized at physiological pH, reducing their ability to passively diffuse across cell membranes and necessitating active transport mechanisms.[6] This fundamental difference underpins many of the observed variations in their biological activities.
Differential Receptor Activation and Signaling
LCA and its conjugated forms are signaling molecules that exert their effects through interactions with several key receptors, most notably the farnesoid X receptor (FXR), the vitamin D receptor (VDR), and the G-protein coupled receptor TGR5. However, their affinity and the resulting downstream signaling can differ significantly.
Receptor Activation Profile
| Receptor | Unconjugated Lithocholic Acid (LCA) | Glyco-conjugated Lithocholic Acid (GLCA) | Tauro-conjugated Lithocholic Acid (TLCA) |
| FXR | Antagonist/Partial Agonist[7] | Agonist | Potent Agonist |
| VDR | Agonist | Weak Agonist/No significant activity | Weak Agonist/No significant activity |
| TGR5 | Potent Agonist (EC50 ~0.53 µM)[8] | Agonist | Most Potent Endogenous Agonist (EC50 ~0.33 µM)[8] |
This table provides a comparative overview of the receptor activation profiles of unconjugated and conjugated lithocholic acid.
Unconjugated LCA is a known antagonist of FXR, a key regulator of bile acid homeostasis.[7] In contrast, its conjugated forms, particularly TLCA, are potent FXR agonists. This opposing action on a central metabolic receptor highlights a critical functional divergence. For TGR5, both forms are agonists, with TLCA being the most potent endogenous ligand identified.[8] LCA is also a recognized ligand for VDR, while its conjugated counterparts show minimal activity.[9]
Signaling Pathway Divergence
The differential receptor activation by conjugated and unconjugated LCA leads to the engagement of distinct downstream signaling pathways.
Caption: Differential signaling pathways of unconjugated and conjugated LCA.
Unconjugated LCA's antagonism of FXR can lead to the downregulation of genes like UGT2B7, an enzyme involved in its own detoxification.[7] Conversely, conjugated LCA, by activating FXR, upregulates key genes in bile acid transport and regulation, such as the Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP). Activation of TGR5 by both forms can stimulate the release of glucagon-like peptide-1 (GLP-1), an important incretin hormone.[10] However, the overall inflammatory response may differ, with some evidence suggesting pro-inflammatory roles for unconjugated LCA in certain contexts, while TGR5 activation by conjugated forms is often associated with anti-inflammatory effects.
Comparative Cytotoxicity: A Matter of Form and Concentration
The cytotoxicity of LCA is a significant concern, particularly in cholestatic conditions where its concentration can rise. The form of LCA—conjugated or unconjugated—plays a crucial role in its toxic potential.
| Cell Line | Unconjugated LCA (IC50) | Glyco-conjugated LCA (IC50) | Tauro-conjugated LCA (IC50) | Reference |
| HepG2 | ~13 µM (for UGT2B7 downregulation) | Higher than unconjugated LCA | Higher than unconjugated LCA | [7] |
| Rat Hepatocytes | More cytotoxic than conjugated forms | Less cytotoxic than unconjugated LCA | Less cytotoxic than unconjugated LCA | [6] |
This table provides a qualitative comparison of the cytotoxicity of unconjugated and conjugated lithocholic acid, with a specific quantitative data point for a related biological effect.
Experimental Protocol: Assessing Bile Acid-Induced Cytotoxicity using the MTT Assay
To quantitatively compare the cytotoxic effects of conjugated and unconjugated LCA, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used method. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human hepatoma cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with Bile Acids:
-
Prepare stock solutions of LCA, GLCA, and TLCA in dimethyl sulfoxide (DMSO).
-
Prepare a serial dilution of each bile acid in serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the respective bile acid concentrations. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the bile acid concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound.
-
Discussion and Conclusion: A Functional Dichotomy
The conjugation of lithocholic acid with glycine or taurine is not merely a step for detoxification and excretion; it represents a fundamental switch in its biological function. The increased water solubility and altered ionization state of GLCA and TLCA reduce their passive membrane translocation and general cytotoxicity compared to their unconjugated precursor.
More profoundly, conjugation reverses the effect of LCA on the master bile acid sensor, FXR, from an antagonist to a potent agonist. This has significant implications for the regulation of bile acid homeostasis, with conjugated forms promoting feedback inhibition of bile acid synthesis and enhanced biliary excretion. While both forms can activate TGR5, the higher potency of TLCA suggests a more prominent role in TGR5-mediated signaling, such as the regulation of glucose metabolism and inflammation.
For researchers in drug development, these differences are critical. Targeting FXR with agonists for metabolic diseases may inadvertently be influenced by the conjugation status of endogenous or administered bile acids. Conversely, strategies to modulate TGR5 must consider the potent effects of conjugated LCA. The choice of using conjugated versus unconjugated LCA in experimental models will fundamentally alter the observed biological outcomes.
References
- Hofmann, A. F. (2009). The continuing importance of bile acids in liver and intestinal disease. Archives of Internal Medicine, 169(9), 831–844.
- Roda, A., Fini, A., Grigolo, B., & Simoni, P. (1984). Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem.
- Chiang, J. Y. (2009). Bile acids: regulation of synthesis. Journal of lipid research, 50(10), 1955–1966.
- Fini, A., & Roda, A. (1987). Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids. Journal of lipid research, 28(7), 755–759.
- Roda, A., Fini, A., Grigolo, B., & Simoni, P. (1984). Bile acids and bile salts: ionization and solubility properties.
- Staudinger, J. L., Goodwin, B., Jones, S. A., Emi, Y., Launceford, I., & Kliewer, S. A. (2001). The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity.
- Makishima, M., Okamoto, A. Y., Repa, J. J., Tu, H., Learned, R. M., Luk, A., ... & Mangelsdorf, D. J. (1999). Identification of a nuclear receptor for bile acids. Science, 284(5418), 1362–1365.
- Fang, S., Cui, J., Li, N., & Zhong, X. (2007). Lithocholic acid decreases expression of UGT2B7 in Caco-2 cells: a potential role for a negative farnesoid X receptor response element.
- Pellicciari, R., Fiorucci, S., Camaioni, E., Clerici, C., Costantino, G., Maloney, P. R., ... & Willson, T. M. (2002). 6alpha-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of medicinal chemistry, 45(17), 3569–3572.
- Kawamata, Y., Fujii, R., Hosoya, M., Harada, M., Yoshida, H., Miwa, M., ... & Fukunaga, K. (2003). A G protein-coupled receptor responsive to bile acids. Journal of Biological Chemistry, 278(11), 9435–9440.
- Makishima, M., Lu, T. T., Xie, W., Whitfield, G. K., Domoto, H., Evans, R. M., ... & Mangelsdorf, D. J. (2002). Vitamin D receptor as an intestinal bile acid sensor. Science, 296(5571), 1313–1316.
- Suga, T., Yamaguchi, H., Sato, T., Maekawa, M., Goto, J., & Mano, N. (2017).
- Zhong, Z., Umemura, A., Sanchez-Lopez, E., Liang, S., Shalapour, S., Wong, J., ... & Karin, M. (2016). NF-κB restricts inflammasome activation via elimination of damaged mitochondria. Cell, 164(5), 896-910.
- Martinon, F., Burns, K., & Tschopp, J. (2002). The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-beta. Molecular cell, 10(2), 417-426.
- Ho, J. H., & He, Y. W. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6063.
- Bai, J., Xia, M., Liu, C., Zhang, L., Li, D., & Zhang, Q. (2022). Dietary Fatty Acid Regulation of the NLRP3 Inflammasome via the TLR4/NF-κB Signaling Pathway Affects Chondrocyte Pyroptosis. Oxidative Medicine and Cellular Longevity, 2022.
- Hang, S., Paik, D., Yao, L., Kim, E., Trinidad, M., Cheng, J., ... & Huang, S. (2021). Bile acid is a host factor that regulates the composition of the gut microbiota. Cell host & microbe, 29(8), 1322-1330.
- Roda, A., Aldini, R., Cerrè, C., & Simoni, P. (1992). Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies. Toxicology letters, 61(2-3), 291-304.
- Fiorucci, S., & Distrutti, E. (2015). Bile acid-activated receptors, intestinal microbiota, and the treatment of metabolic disorders. Trends in molecular medicine, 21(11), 702-714.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Thomas, C., Pellicciari, R., Pruzanski, M., Auwerx, J., & Schoonjans, K. (2008). Targeting bile-acid signalling for metabolic diseases. Nature reviews. Drug discovery, 7(8), 678–693.
Sources
- 1. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative hepatotoxicity of cholic acid, deoxycholic acid and lithocholic acid in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LITHOCHOLIC ACID DECREASES EXPRESSION OF UGT2B7 IN CACO-2 CELLS: A POTENTIAL ROLE FOR A NEGATIVE FARNESOID X RECEPTOR RESPONSE ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium Taurolithocholate in a Laboratory Setting
As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of sodium taurolithocholate, ensuring the protection of laboratory personnel and the preservation of our environment. The procedures outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Sodium taurolithocholate, a bile salt, is generally not classified as a hazardous substance under major regulatory frameworks, but it can cause irritation.[1][2][3] The primary risks are associated with direct contact and inhalation of dust.
Key Hazard Information Summary:
| Hazard Profile | Description | Recommended Precautions |
| Eye Contact | May cause irritation.[1] | Wear safety goggles or glasses with side shields.[1][4] |
| Skin Contact | May cause irritation upon prolonged or repeated contact.[1] | Wear impervious, chemically compatible gloves (e.g., nitrile rubber).[1] |
| Inhalation | Inhalation of dust may cause respiratory tract irritation.[1] | Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation.[4] |
| Ingestion | May cause irritation of the digestive tract.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1][2] |
| Environmental | Not classified as hazardous for the environment, but large quantities should not be released into waterways.[5][6] | Prevent product from entering drains and surface water.[2][7] |
Pre-Disposal Handling and Waste Segregation
The foundation of a safe disposal process begins with proper handling and segregation at the point of generation. This prevents accidental mixing of incompatible substances and ensures that the waste is managed in the most appropriate manner.
Causality of Segregation: Mixing different chemical waste streams can lead to dangerous reactions, such as the evolution of toxic gases or excessive heat generation.[8] For instance, mixing acidic waste with cyanide- or sulfide-containing compounds can release highly toxic gases.[9] Therefore, sodium taurolithocholate waste should be collected separately from other chemical waste streams unless they are known to be compatible.
Storage Protocol:
-
Container: Collect waste sodium taurolithocholate (both solid and aqueous) in a designated, well-labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (as a best practice for all lab-generated chemical waste), the full chemical name ("Sodium Taurolithocholate"), and the associated hazards (e.g., "Irritant").[10]
-
Location: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3][7] The storage area should be cool, dry, and well-ventilated.[4]
Step-by-Step Disposal Protocols
The appropriate disposal method for sodium taurolithocholate depends on the quantity and form of the waste. Always consult your institution's Environmental Health and Safety (EHS) office, as local regulations are the ultimate authority.[1][11]
Protocol 3.1: Disposal of Small Quantities and Empty Containers
For trace amounts of residual solid or solutions, and for cleaning empty containers.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (water is appropriate for sodium taurolithocholate).[12]
-
Collect Rinsate: The first rinseate should be collected as chemical waste and added to your aqueous sodium taurolithocholate waste container.[13] Subsequent rinses can typically be discharged to the sanitary sewer, but verify this with your institutional guidelines.
-
Container Disposal: Once the container is thoroughly rinsed and air-dried, deface the chemical label and dispose of it with normal laboratory trash or recycling.[12]
Protocol 3.2: Disposal of Bulk Solid Waste
For larger quantities of expired or unused sodium taurolithocholate.
-
Packaging: Ensure the chemical is in its original container or a securely sealed, properly labeled waste container.
-
Professional Disposal: This waste must be disposed of through a licensed hazardous material disposal company.[3] Contact your institution's EHS department to arrange for a chemical waste pickup. Do not attempt to dispose of bulk solid chemical waste in the trash.
Protocol 3.3: Disposal of Aqueous Solutions
For solutions of sodium taurolithocholate generated during experimental procedures.
-
Check Local Regulations: The ability to dispose of aqueous solutions down the drain is strictly governed by local wastewater authorities and institutional policies.[14][15] Many institutions prohibit the drain disposal of any laboratory-generated chemical solution.[15]
-
If Drain Disposal is Prohibited (Most Common Scenario):
-
Collect all aqueous waste containing sodium taurolithocholate in a designated, labeled waste container.
-
Arrange for disposal via your institution's chemical waste program.
-
-
If Drain Disposal is Permitted:
Protocol 3.4: Disposal of Contaminated Labware and PPE
For items like gloves, weigh boats, and paper towels contaminated with sodium taurolithocholate.
-
Segregation: Place all contaminated solid waste into a designated, sealed bag or container.
-
Disposal: This waste stream is typically handled as chemical-contaminated solid waste.[11] Dispose of the sealed container through your institution's EHS-managed waste program.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is a critical component of laboratory safety.
Spill Cleanup Protocol:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including an anti-dust mask, safety goggles, gloves, and a lab coat.[1]
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup (Solid Spill): Gently sweep or vacuum up the spilled material to avoid generating dust.[1] Place the collected material into a sealed container for disposal as chemical waste.[1][2]
-
Decontamination: After removing the bulk material, ventilate the area and wash the spill site with water.[1] Collect the cleaning materials for disposal as contaminated waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious quantities of water for at least 15 minutes, holding the eyelids open.[1][3][16] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][17]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1][3]
-
Ingestion: Flush out the mouth with water. Do not induce vomiting.[1][2] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path for sodium taurolithocholate waste.
Sources
- 1. drugdelivery.be [drugdelivery.be]
- 2. chemscience.com [chemscience.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. geneseo.edu [geneseo.edu]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. zellx.de [zellx.de]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. kamatlab.com [kamatlab.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Bile Salts SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. vumc.org [vumc.org]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. nems.nih.gov [nems.nih.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
- 17. oxfordlabchem.com [oxfordlabchem.com]
Personal protective equipment for handling Sodium taurolithocholate
[1]
Executive Summary & Scientific Rationale
Sodium taurolithocholate (Na-TLC) is not merely a "soap"; it is a potent anionic surfactant and a secondary bile salt conjugate.[1] In physiological research, it is specifically utilized to induce cholestasis (impairment of bile flow) and hepatocellular apoptosis via mitochondrial membrane permeabilization [1].[1]
The Safety Paradox: While often classified only as an "Irritant" (Skin/Eye Irrit. 2) in generic Safety Data Sheets (SDS), its mechanism of action presents a specific laboratory hazard: Permeation Enhancement .[1] Na-TLC reduces the barrier function of biological membranes (including your skin and cornea), potentially facilitating the systemic absorption of other concomitant chemical contaminants [2].[1]
Therefore, this protocol prioritizes barrier integrity to prevent transdermal absorption and corneal surfactant injury.
Hazard Identification & Risk Assessment
Before handling, you must validate the specific risks associated with the physical state of the reagent.
| Hazard Class | H-Code | Description | Mechanistic Implication |
| Skin Irritation | H315 | Causes skin irritation.[1] | Disruption of the stratum corneum lipid matrix. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Denaturation of corneal proteins; risk of permanent opacity if untreated. |
| STOT-SE | H335 | May cause respiratory irritation.[4] | Inhalation of dust irritates mucous membranes via surfactant action. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific task.
Task-Based Protection Standards
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Handling (Pipetting/Mixing) | Scientific Justification |
| Hand Protection | Single Nitrile Gloves (Min.[1] 0.11 mm) | Double Nitrile Gloves (Outer: 0.11 mm, Inner: 0.06 mm) | Latex proteins degrade in contact with anionic surfactants.[1] Nitrile offers superior resistance to permeation [3]. Double gloving prevents micro-breaches during liquid handling. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles (Indirect Vent) | Surfactants reduce surface tension, allowing liquid splashes to spread rapidly across the cornea.[1] Glasses do not seal against liquid ingress. |
| Respiratory | N95/P2 Respirator OR Fume Hood | Fume Hood (Recommended) | Na-TLC powder is fine and electrostatic; it easily becomes airborne.[1] |
| Body Defense | Lab Coat (Buttoned, long sleeve) | Lab Coat + Impervious Apron | High concentrations (>10 mM) can wick through cotton lab coats upon spill.[1] |
Operational Protocol: Step-by-Step
Phase A: Engineering Controls & Pre-Check[1]
-
Static Mitigation: Bile salts are hygroscopic and prone to static charge. Use an antistatic gun or ionizing bar inside the balance draft shield to prevent powder scattering.
-
Surface Prep: Line the work area with plastic-backed absorbent paper. This allows for rapid containment of surfactant spills, which become slippery and difficult to clean.
Phase B: Weighing (Solid State)
Goal: Prevent inhalation and surface contamination.[1]
-
Don PPE: Put on N95 respirator before opening the vial if not working in a hood.
-
Transfer: Use a disposable anti-static spatula. Do not pour directly from the stock bottle.
-
Self-Validation: After weighing, wipe the balance area with a wet tissue. If the tissue foams/bubbles, invisible dust was deposited. Clean again.
Phase C: Solubilization (Liquid State)
Goal: Prevent splashing and aerosolization.[1]
-
The "Solvent-First" Rule: Never add high-pressure solvent streams directly onto the powder.
-
Correct Method: Add 50% of the solvent to the vessel wall, allowing it to gently wash down the powder. Swirl gently (do not vortex vigorously yet) to wet the solid.
-
-
Vortexing: Cap the tube tightly. Vortex in short bursts.
-
Warning: Na-TLC solutions foam aggressively. Wait for foam to subside before reopening the tube to prevent aerosol release.
-
Phase D: Waste Disposal
-
Liquids: Collect in a container marked "Aqueous Organic Waste with Surfactants." Do not mix with strong acids (risk of precipitation) or oxidizers.[1]
-
Solids: Dispose of contaminated gloves and paper in "Hazardous Solid Waste."
-
Prohibited: Do NOT pour down the drain. Surfactants are toxic to aquatic life (H412) and disrupt wastewater treatment membranes.
Visualized Workflow (Standard Operating Procedure)
Caption: Operational flowchart for Sodium Taurolithocholate handling, distinguishing between solid and liquid phase safety requirements.
Emergency Response
-
Eye Contact (Critical):
-
Skin Contact:
-
Spill Cleanup:
References
-
Schmucker, D. L., et al. (1990).[1] "Hepatic injury induced by bile salts: correlation between biochemical and morphological alterations." Hepatology, 12(5), 1216-1221.[1]
-
Moghimipour, E., et al. (2015).[1][7] "Absorption-Enhancing Effects of Bile Salts." Molecules, 20(8), 14451-14473.[1]
-
Occupational Safety and Health Administration (OSHA). "Chemical Resistance Selection Chart for Protective Gloves."
-
Cayman Chemical. "Sodium Taurolithocholate Safety Data Sheet."
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
